molecular formula C10H9NO2 B3036565 2-(4-Cyanophenyl)propanoic acid CAS No. 362052-00-4

2-(4-Cyanophenyl)propanoic acid

Cat. No.: B3036565
CAS No.: 362052-00-4
M. Wt: 175.18 g/mol
InChI Key: YSVNGBYVEJEXGO-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)propanoic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyanophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVNGBYVEJEXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and characterization of 2-(4-Cyanophenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Synthesis and Characterization of 2-(4-Cyanophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a versatile arylpropionic acid derivative with significant potential in medicinal chemistry and drug development. As a key building block, its unique structure, featuring a chiral center, a carboxylic acid moiety, and a cyano-functionalized aromatic ring, makes it a valuable intermediate for advanced therapeutic modalities, including peptide-based drugs and Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details a robust synthetic pathway, explains the rationale behind methodological choices, and outlines a suite of analytical techniques for unambiguous structural confirmation and purity assessment, intended for researchers, chemists, and drug development professionals.

Core Compound Profile: Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties and safety profile is a prerequisite for any laboratory work. This compound is a stable, solid organic compound under standard conditions.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 362052-00-4 [3][4]
Molecular Formula C₁₀H₉NO₂ [4]
Molecular Weight 175.19 g/mol
IUPAC Name This compound
SMILES CC(C1=CC=C(C#N)C=C1)C(=O)O [3]
Physical Form Solid

| Storage | Sealed in dry, room temperature |[3] |

Table 2: GHS Safety and Hazard Information

Category Information Source(s)
Pictogram GHS06 (Skull and Crossbones) [4]
Signal Word Danger [4]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H331: Toxic if inhaled. [4]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P311: Call a POISON CENTER or doctor/physician. |[4] |

Synthesis Strategy: A Logic-Driven Approach

The synthesis of α-arylpropanoic acids is a well-established field, largely driven by the commercial production of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[5][6][7] The chosen strategy must be efficient, high-yielding, and utilize readily available starting materials. A logical retrosynthetic analysis reveals a robust pathway starting from 4-cyanobenzyl cyanide.

Retrosynthetic Analysis

The primary disconnection strategy involves breaking the C-C bond at the α-position to the carboxyl group and the bond between the α-carbon and the methyl group. This leads back to a benzyl cyanide synthon, which is an ideal starting point as the benzylic proton is sufficiently acidic for deprotonation and subsequent alkylation.

Retrosynthesis Target This compound Intermediate1 2-(4-Cyanophenyl)propanenitrile Target->Intermediate1 Nitrile Hydrolysis StartingMaterial 4-Cyanobenzyl Cyanide (4-Cyanophenylacetonitrile) Intermediate1->StartingMaterial α-Methylation MethylSource Methylating Agent (e.g., CH₃I) Intermediate1->MethylSource

Caption: Retrosynthesis of the target molecule.

Forward Synthesis Rationale

The proposed forward synthesis is a two-step process:

  • α-Methylation: The benzylic proton of 4-cyanobenzyl cyanide is acidic due to the electron-withdrawing effects of both the phenyl ring and the adjacent nitrile group. Deprotonation with a suitable base (e.g., sodium hydride, sodium methoxide) generates a stabilized carbanion. This nucleophile can then readily react with an electrophilic methyl source, such as iodomethane or dimethyl sulfate, to form the C-C bond, yielding the intermediate 2-(4-cyanophenyl)propanenitrile.

  • Nitrile Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic (e.g., aqueous H₂SO₄ or HCl) or basic (e.g., aqueous NaOH or KOH) conditions, followed by acidic workup.[8][9] Basic hydrolysis is often preferred as it saponifies the nitrile to the carboxylate salt, which can be easily separated from organic impurities before acidification to precipitate the final product.

This pathway is advantageous due to its straightforward nature and the high reactivity of the chosen intermediates, which generally leads to good yields.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, where successful synthesis of the intermediate is a prerequisite for proceeding to the final step. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow cluster_0 Step 1: α-Methylation cluster_1 Step 2: Nitrile Hydrolysis Start 4-Cyanobenzyl Cyanide + NaH in THF Reaction1 Stir at 0°C (Deprotonation) Start->Reaction1 Addition Add CH₃I Warm to RT Reaction1->Addition Quench Quench with NH₄Cl(aq) Addition->Quench Workup1 Extraction with EtOAc Dry over Na₂SO₄ Quench->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Intermediate: 2-(4-Cyanophenyl)propanenitrile Purify1->Intermediate Reaction2 Intermediate + NaOH(aq) in Ethanol Intermediate->Reaction2 Heat Reflux until completion (Monitor by TLC) Reaction2->Heat Acidify Cool to 0°C Acidify with HCl(aq) Heat->Acidify Precipitate Collect Precipitate by Filtration Acidify->Precipitate Purify2 Recrystallization (e.g., from Toluene/Heptane) Precipitate->Purify2 Product Final Product: This compound Purify2->Product

Caption: Overall experimental synthesis workflow.

Protocol 3.1: Synthesis of 2-(4-cyanophenyl)propanenitrile
  • Rationale: This step constructs the core carbon skeleton. Anhydrous conditions are critical as the sodium hydride base reacts violently with water, and the generated carbanion would be quenched by any protic source. Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction.

  • Methodology:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and add anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 4-cyanobenzyl cyanide (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

    • Stir the resulting mixture at 0 °C for 1 hour to ensure complete deprotonation.

    • Add iodomethane (CH₃I, 1.2 eq.) dropwise, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure intermediate.

Protocol 3.2: Hydrolysis to this compound
  • Rationale: This step converts the nitrile functional group into the target carboxylic acid. Basic hydrolysis is chosen for its typically cleaner reaction profile and straightforward product isolation via precipitation.

  • Methodology:

    • In a round-bottom flask, dissolve the 2-(4-cyanophenyl)propanenitrile (1.0 eq.) from the previous step in ethanol.

    • Add a 6 M aqueous solution of sodium hydroxide (NaOH, 5.0 eq.).

    • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic organic impurities.

    • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH ~2 by the slow, careful addition of concentrated hydrochloric acid (HCl).

    • A white precipitate of the product should form. Stir the suspension at 0 °C for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

    • Dry the product under vacuum. For higher purity, recrystallize from a suitable solvent system (e.g., toluene/heptane or ethanol/water).

Comprehensive Characterization

Unambiguous confirmation of the final product's identity and purity requires a multi-technique, or orthogonal, analytical approach. Spectroscopic and chromatographic methods are employed to verify the molecular structure and assess purity.

Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Product This compound IR IR Spectroscopy (Functional Groups) Product->IR Confirms NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Product->NMR Confirms MS Mass Spectrometry (Molecular Weight) Product->MS Confirms HPLC HPLC (Purity) Product->HPLC Assesses LCMS LC-MS (Identity Confirmation) Product->LCMS Confirms

Caption: Orthogonal approach to analytical characterization.

Spectroscopic Analysis

The combination of IR, NMR, and MS provides a detailed picture of the molecule's functional groups, atomic connectivity, and mass.

Table 3: Predicted Spectroscopic Data for this compound

Technique Feature Expected Observation Rationale
IR O-H Stretch (Carboxylic Acid) Very broad, 3300 - 2500 cm⁻¹ Characteristic of H-bonded dimers in carboxylic acids.[10][11][12]
C-H Stretch (sp³ & sp²) ~3000 - 2850 cm⁻¹, ~3100-3000 cm⁻¹ Aliphatic and aromatic C-H bonds.
C≡N Stretch (Nitrile) Strong, sharp, ~2250 - 2230 cm⁻¹ A highly diagnostic peak for the nitrile group.[11]
C=O Stretch (Carboxylic Acid) Strong, sharp, ~1725 - 1700 cm⁻¹ Carbonyl stretch, fundamental to the acid moiety.[10][11]
¹H NMR -COOH 10.0 - 12.0 ppm (broad singlet, 1H) Highly deshielded acidic proton; exchanges with D₂O.[11][12][13]
Aromatic ~7.7 ppm (d, 2H), ~7.5 ppm (d, 2H) Two doublets for the para-substituted ring system.
-CH- (α-proton) ~3.8 ppm (quartet, 1H) Alpha to both the ring and carbonyl; split by the methyl group.
-CH₃ ~1.6 ppm (doublet, 3H) Split by the single α-proton.
¹³C NMR -COOH ~175 - 180 ppm Deshielded carbonyl carbon.[12][14]
Aromatic C-CN ~110 - 115 ppm Quaternary carbon attached to the nitrile.
-C≡N ~118 - 120 ppm Nitrile carbon.[12]
Aromatic C-H ~128 - 135 ppm Aromatic carbons.
-CH- (α-carbon) ~45 ppm Aliphatic methine carbon.
-CH₃ ~18 ppm Aliphatic methyl carbon.
MS (EI) [M]⁺ m/z = 175 Molecular ion peak.
[M-CH₃]⁺ m/z = 160 Loss of the methyl group.

| | [M-COOH]⁺ | m/z = 130 | Loss of the carboxyl group, a common fragmentation.[15][16] |

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a synthesized compound. Using a suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., acetonitrile/water with a formic acid modifier), the final product should appear as a single major peak. Integration of this peak area relative to all other peaks provides a quantitative measure of purity, which should ideally be >95% for research applications.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides definitive identity confirmation.[3][17] The sample is first separated by HPLC, and the eluent is directed into a mass spectrometer. The resulting data will show a peak at the correct retention time with a mass spectrum corresponding to the molecular weight of the target compound (e.g., m/z = 176 for [M+H]⁺ in positive ion mode).

Applications and Future Outlook

This compound is more than a simple organic molecule; it is an enabling tool for modern drug discovery.

  • Peptide Therapeutics: The incorporation of non-natural amino acids is a key strategy for improving the pharmacological properties of peptide-based drugs. This compound's backbone can be modified to serve as a scaffold, with the cyanophenyl group influencing electronic properties, stability, and target engagement.[1]

  • PROTAC Development: PROTACs are bifunctional molecules that induce protein degradation. They consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The propanoic acid moiety of this molecule is an ideal attachment point for linker synthesis, making it a valuable building block in this rapidly advancing field.[2]

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment in screening campaigns to identify initial binding interactions with biological targets.

  • Derivatives with Biological Activity: The broader family of arylpropionic acids is renowned for its diverse biological activities, most notably as anti-inflammatory agents.[5][6][18] This core structure serves as a template for synthesizing novel derivatives with potentially new or improved therapeutic effects.

Conclusion

The synthesis of this compound via α-methylation of 4-cyanobenzyl cyanide followed by nitrile hydrolysis is a logical and efficient route. Its successful synthesis and purification must be validated by a rigorous and orthogonal set of analytical characterization techniques, including IR, NMR, and MS, to ensure structural integrity and purity. As a versatile and functionalized building block, this compound holds significant value for researchers and scientists in the development of next-generation therapeutics.

References

  • Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 362052-00-4 | MPA05200. (n.d.). Biosynth.
  • 362052-00-4|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • 2-cyano-3-(4-cyanophenyl)propanoic acid (C11H8N2O2). (n.d.). PubChemLite.
  • 2-(4-cyanophenyl)-2-methylpropanoic acid (C11H11NO2). (n.d.). PubChemLite.
  • Preparation method of 2-(4-alkylphenyl) propanoic acid. (2011). Google Patents.
  • This compound | CAS 362052-00-4. (n.d.). AMERICAN ELEMENTS.
  • This compound | 362052-00-4. (n.d.). Sigma-Aldrich.
  • Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. (1980). Google Patents.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Journal of Drug Delivery and Therapeutics.
  • 3-(4-Cyanophenyl)propanoic acid. (n.d.). MedChemExpress.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Kumar, P., et al. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.
  • Infrared spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.
  • Hakim, M. N., et al. (n.d.). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert.
  • ¹H NMR Spectrum of Propanoic Acid. (n.d.). Doc Brown's Chemistry.
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"2-(4-Cyanophenyl)propanoic acid CAS number 362052-00-4"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Cyanophenyl)propanoic Acid (CAS: 362052-00-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted propanoic acid derivative characterized by a chiral center and the presence of both a carboxylic acid and a nitrile functional group attached to a central phenyl scaffold.[1] Its molecular structure presents a unique combination of functionalities that make it a valuable building block, or scaffold, in the fields of medicinal chemistry and materials science. The carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation, while the nitrile group can serve as a precursor for other functional groups or act as a hydrogen bond acceptor in molecular interactions. This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, analytical characterization methods, and potential applications to support its use in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated physical properties. These data are critical for experimental design, reaction setup, and analytical characterization. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 362052-00-4[2][3][4]
Molecular Formula C₁₀H₉NO₂[3][5]
Molecular Weight 175.18 - 175.19 g/mol [3]
IUPAC Name This compound[1]
Appearance Solid
Melting Point 103-105 °C[3]
Boiling Point 346.8±25.0 °C (Predicted)[3]
Purity ≥95% (Typically available)[5]
SMILES CC(C1=CC=C(C=C1)C#N)C(=O)O[4]
InChI Key YSVNGBYVEJEXGO-UHFFFAOYSA-N[1]

Synthesis and Purification

While specific peer-reviewed synthesis protocols for this compound are not widely published, a logical and effective synthetic route can be devised based on established organic chemistry principles for α-arylpropanoic acids. The most direct approach involves the hydrolysis of the corresponding nitrile precursor, 2-(4-cyanophenyl)propanenitrile.

Proposed Retrosynthetic Analysis & Pathway

The synthesis of α-arylpropanoic acids often proceeds through the hydrolysis of a nitrile. This is a robust and well-documented transformation. A plausible pathway begins with 4-cyanobenzyl cyanide, which can be methylated at the α-position, followed by hydrolysis of the newly formed tertiary nitrile to the desired carboxylic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the final hydrolysis step. The starting material, 2-(4-cyanophenyl)propanenitrile, would first need to be synthesized or procured.

Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory safety conditions by a qualified chemist.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-cyanophenyl)propanenitrile (1.0 eq).

  • Add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. The volume should be sufficient to ensure effective stirring (e.g., 10-20 mL per gram of nitrile).

    • Causality: Sulfuric acid serves as the catalyst and a water source for the hydrolysis of the nitrile to the carboxylic acid. The reaction is typically performed under reflux to provide the necessary activation energy.[6]

Step 2: Reaction Execution

  • Heat the mixture to reflux (approximately 105-130 °C) with vigorous stirring.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-20 hours).[6] A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature, then carefully pour it over crushed ice in a beaker.

  • The product may precipitate as a solid. If it remains dissolved or oily, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or hexanes/ethyl acetate).

    • Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution or are removed by hot filtration.

  • Alternatively, for higher purity, the crude product can be purified using column chromatography on silica gel.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure.[7] The expected signals in the ¹H and ¹³C NMR spectra are detailed below. The use of a deuterated solvent like CDCl₃ is standard.[8]

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~11-12Singlet (broad)1H-COOH
Aromatic~7.7Doublet2HProtons ortho to -CN
Aromatic~7.5Doublet2HProtons meta to -CN
Methine~3.8Quartet1H-CH(CH₃)-
Methyl~1.6Doublet3H-CH(CH₃)-
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carboxylic Acid~178-COOH
Aromatic (Quaternary)~145C-CH(CH₃)
Aromatic (Quaternary)~118C-CN
Aromatic~132CH ortho to -CN
Aromatic~129CH meta to -CN
Nitrile~112-CN
Methine~45-CH(CH₃)-
Methyl~18-CH₃
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[7]

    • O-H stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O stretch (Carboxylic Acid): A strong, sharp absorption at ~1700-1725 cm⁻¹.

    • C≡N stretch (Nitrile): A medium, sharp absorption at ~2220-2240 cm⁻¹.

    • C-H stretches (Aromatic/Aliphatic): Absorptions around ~2850-3100 cm⁻¹.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ in ESI+ mode would be at m/z 176.07.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the purity of non-volatile organic compounds.[9][10]

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is typically effective.[10]

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphate buffer at pH < 3) and an organic solvent like acetonitrile or methanol.[10][11]

      • Causality: Using a low pH mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[12]

    • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220-254 nm.

Caption: Standard analytical workflow for compound characterization.

Potential Applications in Drug Discovery

This compound is described by suppliers as a "versatile small molecule scaffold" for use in pharmaceutical research. This potential stems from its distinct structural features:

  • Carboxylic Acid: Acts as a key pharmacophoric feature or a synthetic handle for creating libraries of amides or esters, which is a cornerstone of medicinal chemistry exploration.

  • Cyanophenyl Group: The nitrile group is a bioisostere for other functional groups and can participate in specific dipole-dipole or hydrogen bonding interactions with biological targets.[13] The phenyl ring provides a rigid core for orienting other functional groups.

  • Propanoic Acid Moiety: This fragment is found in many approved drugs (e.g., the "profens" like Ibuprofen). The chiral center at the alpha position allows for stereospecific interactions with chiral biological targets like enzymes or receptors.

While direct applications of this specific CAS number are not extensively documented in peer-reviewed literature, related cyanophenyl propionic acid derivatives are being explored in innovative therapeutic modalities. For instance, similar structures are used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel molecules designed to degrade specific disease-causing proteins.[14] Furthermore, cyanophenyl-containing amino acid derivatives are used to create modified peptides with enhanced stability or target engagement for treating various diseases.[13]

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound.

  • Hazard Classification: This compound is classified as hazardous. The GHS pictograms indicate it is toxic if swallowed, in contact with skin, or if inhaled.[1]

    • Signal Word: Danger[1]

    • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H331 (Toxic if inhaled).[1]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

    • Response: P311 (Call a POISON CENTER or doctor/physician).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[15] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[4][15] The recommended storage condition is sealed in dry, room temperature.[4]

Conclusion

This compound (CAS 362052-00-4) is a valuable chemical building block with significant potential for application in drug discovery and chemical synthesis. Its multifunctional nature, featuring a chiral center, a carboxylic acid, and a cyanophenyl group, provides multiple avenues for chemical modification and interaction with biological systems. While detailed research on this specific molecule is emerging, a robust understanding of its properties, synthesis, and analysis can be established through fundamental chemical principles and comparison to analogous structures. Adherence to strict safety protocols is essential when handling this compound. This guide provides the foundational technical knowledge for researchers to confidently incorporate this compound into their development programs.

References

  • PubChem. (n.d.). 2-amino-3-(4-cyanophenyl)propanoic Acid. Retrieved January 3, 2026, from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • American Elements. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. Retrieved January 3, 2026, from [Link]

  • Google Patents. (2015). CN105037139A - Preparation method for 2-phenylpropionic acid.
  • Klimeš, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved January 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved January 3, 2026, from [Link]

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"molecular structure of 2-(4-Cyanophenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-(4-Cyanophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive elucidation of the molecular structure of this compound (CAS No: 362052-00-4). As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its three-dimensional geometry, electronic properties, and spectroscopic signature is paramount. This document outlines the synthetic rationale, details a multi-technique spectroscopic characterization approach (NMR, IR, MS), and explores advanced structural analysis through computational modeling, providing a holistic view for researchers. We will move beyond simple data reporting to explain the causal relationships behind the observed properties and the strategic choices in analytical methodology.

Introduction: The Structural Significance of a Multifunctional Molecule

This compound is a chiral carboxylic acid featuring a para-substituted cyanophenyl group. The convergence of three distinct chemical motifs—the acidic carboxyl group, the electron-withdrawing nitrile, and a stereogenic center—creates a molecule of significant chemical interest.

  • The Carboxylic Acid: This group governs the molecule's acidity (pKa), solubility in aqueous media, and its ability to form hydrogen-bonded dimers in the solid state and concentrated solutions.[1]

  • The Cyanophenyl Group: The strongly electronegative nitrile group exerts a powerful -I (inductive) and -M (mesomeric) effect, influencing the electron density of the aromatic ring and the acidity of the propanoic acid moiety.

  • The Chiral Center: The α-carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). This is a critical consideration in pharmaceutical development, where enantiomers often exhibit profoundly different pharmacological and toxicological profiles.

A definitive structural model is the foundation for predicting molecular interactions, designing derivatives, and understanding its mechanism of action in any target system. This guide provides the framework for achieving that understanding.

Synthesis Strategy and Rationale

The synthesis of 2-(4-alkylphenyl)propanoic acids can be efficiently achieved via a Friedel-Crafts reaction, a cornerstone of C-C bond formation to aromatic rings.[2] This approach is advantageous due to the use of readily available starting materials and a relatively straightforward procedure.

Synthetic Workflow Overview

The chosen pathway involves the acylation of cyanobenzene followed by subsequent reduction and hydrolysis steps, or more directly, an alkylation using a propanoic acid synthon. A common laboratory-scale synthesis, however, would likely involve a nucleophilic substitution pathway for greater control. Here we outline a plausible Friedel-Crafts based approach.

G cluster_0 Synthetic Pathway: this compound start Start: Reactants reactants Cyanobenzene + 2-Chloropropionyl chloride start->reactants reaction1 Friedel-Crafts Acylation reactants->reaction1 Lewis Acid Catalyst catalyst Catalyst Anhydrous AlCl₃ catalyst->reaction1 intermediate Intermediate: 2-Chloro-1-(4-cyanophenyl)propan-1-one reaction1->intermediate reaction2 Hydrolysis (e.g., aq. HCl) intermediate->reaction2 Nucleophilic Acyl Substitution product Final Product This compound reaction2->product

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Hydrolysis of Ethyl Ester Precursor

Assuming the synthesis yields the ethyl ester, a final hydrolysis step is required. This is a self-validating protocol; completion is easily monitored by techniques like Thin Layer Chromatography (TLC).

  • Dissolution: Dissolve the precursor, ethyl 2-(4-cyanophenyl)propanoate, in a suitable solvent such as ethanol.

  • Saponification: Add an aqueous solution of a strong base (e.g., 10% NaOH) to the reaction mixture. The choice of a strong base is causal; it ensures the complete and irreversible deprotonation of the carboxylic acid, driving the equilibrium towards the carboxylate salt.

  • Heating: Gently reflux the mixture for 1-2 hours. Heating accelerates the rate of the saponification reaction. Monitor the disappearance of the starting material by TLC.

  • Acidification: After cooling to room temperature, carefully acidify the mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water to remove inorganic salts. For ultimate purity, recrystallize the product from an appropriate solvent system (e.g., ethanol/water). The melting point of the purified solid should be sharp, around 103-105 °C.[3]

Spectroscopic Profile: A Multi-faceted Characterization

Spectroscopy provides an orthogonal set of data points that, when combined, leave no ambiguity in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is the ideal tool for the rapid confirmation of functional groups. For this compound, the spectrum is dominated by three key features.

Frequency Range (cm⁻¹)Vibration TypeSignificance & Rationale
2500-3300 (very broad)O-H stretchThis signature broadness is definitive for a hydrogen-bonded carboxylic acid dimer, which is the predominant form in the solid state.[1]
2220-2240 (sharp, strong)C≡N stretchThe position and intensity of this peak are characteristic of an aromatic nitrile, confirming the presence of the cyanophenyl group.[1]
~1710 (strong)C=O stretchThis absorption corresponds to the carbonyl of the carboxylic acid. Its frequency is typical for a dimerized acid.[1]

Table 1: Characteristic Infrared Absorptions for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework.

  • ¹H NMR: The proton spectrum reveals the connectivity and electronic environment of all hydrogen atoms.

    • δ 10-12 ppm (broad singlet, 1H): This highly deshielded signal is characteristic of the acidic carboxylic acid proton.[1] Its broadness is due to hydrogen exchange.

    • δ ~7.7 ppm (doublet, 2H) & ~7.5 ppm (doublet, 2H): These signals represent the four aromatic protons. The para-substitution creates an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing cyano group are expected to be further downfield.

    • δ ~3.8 ppm (quartet, 1H): This is the methine proton at the α-carbon, split into a quartet by the three adjacent methyl protons.

    • δ ~1.5 ppm (doublet, 3H): These are the three protons of the methyl group, split into a doublet by the single methine proton.

  • ¹³C NMR: The carbon spectrum confirms the number of unique carbon environments.

    • δ 175-185 ppm: The carbonyl carbon of the carboxylic acid.[1]

    • δ ~145 ppm: The aromatic carbon bonded to the propanoic acid moiety (ipso-carbon).

    • δ ~133 ppm & ~130 ppm: The four aromatic CH carbons.

    • δ 115-120 ppm: The nitrile carbon.[1]

    • δ ~110 ppm: The aromatic carbon bonded to the nitrile group (ipso-carbon).

    • δ ~45 ppm: The methine carbon (α-carbon).

    • δ ~18 ppm: The methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular formula is C₁₀H₉NO₂ with a molecular weight of approximately 175.18 g/mol .[3][4][5] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the carboxyl group (-COOH, 45 Da).

Advanced Structural Analysis: Geometry and Conformation

While spectroscopy confirms connectivity, understanding the molecule's 3D shape requires more sophisticated methods.

Single-Crystal X-ray Diffraction

X-ray crystallography is the definitive method for determining the atomic arrangement in the solid state.

Methodological Rationale: By diffracting X-rays off a single, well-ordered crystal, one can calculate the electron density map of the molecule and thus determine the precise coordinates of each atom. This provides incontrovertible data on bond lengths, bond angles, and torsional angles, revealing the preferred conformation in the crystal lattice. A general protocol involves mounting a suitable crystal and collecting diffraction data at a low temperature (e.g., 150 K) to minimize thermal vibrations.[6] The primary challenge for this technique is growing a diffraction-quality single crystal, which can be a significant experimental hurdle.

Computational Modeling: A Predictive Approach

When experimental crystal structures are unavailable, computational chemistry provides a powerful, predictive alternative for structural elucidation.

Workflow Rationale: Density Functional Theory (DFT) is a quantum mechanical method that can accurately predict molecular geometries and energies. The workflow is a self-validating system where the accuracy of the chosen theoretical level is gauged by comparing the predicted spectroscopic data (IR frequencies, NMR shifts) with the experimental results.

G cluster_1 Computational Structural Elucidation Workflow start Input: 2D Structure build_3d Generate Initial 3D Conformer start->build_3d geom_opt Geometry Optimization build_3d->geom_opt Define Basis Set theory Select Theory Level (e.g., DFT: B3LYP/6-311+G(d,p)) theory->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc validation Validation Check: No imaginary frequencies? freq_calc->validation validation->geom_opt No (Transition State) Re-optimize output Output: Optimized 3D Structure Predicted Spectroscopic Data validation->output Yes (True Minimum) comparison Compare Calculated vs. Experimental (IR, NMR) output->comparison

Figure 2: Workflow for determining molecular structure via computational modeling.

This process yields a minimum-energy conformation, providing valuable insights into the molecule's shape and the relative orientation of its functional groups, which is crucial for understanding its potential interactions with biological targets.

Summary of Physicochemical Properties

PropertyValue / DescriptionSource(s)
CAS Number 362052-00-4[3][4][7]
Molecular Formula C₁₀H₉NO₂[3][4][5][7]
Molecular Weight 175.18 g/mol [3][7]
Appearance Solid
Melting Point 103-105 °C[3]
Boiling Point 346.8 ± 25.0 °C (Predicted)[3]
IUPAC Name This compound[4]
InChI Key YSVNGBYVEJEXGO-UHFFFAOYSA-N[5]

Table 2: Consolidated Physicochemical Data for this compound.

Conclusion

The structural characterization of this compound is a quintessential example of modern chemical analysis, requiring an integrated approach. Synthesis provides the material, while a combination of IR, NMR, and mass spectrometry confirms its identity and covalent structure. For a deeper understanding of its three-dimensional nature, X-ray crystallography stands as the ultimate arbiter, with computational modeling offering a robust and accessible predictive framework. The methodologies and data presented in this guide provide a solid foundation for any researcher or professional engaged in work involving this molecule, enabling informed decisions in experimental design and application development.

References

  • PubChem. (n.d.). 2-amino-3-(4-cyanophenyl)propanoic Acid. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

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  • AbacipharmTech. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 3, 2026, from [Link]

  • NIST. (n.d.). 3-Phenylpropionic acid, 4-cyanophenyl ester. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

Sources

Spectroscopic Profile of 2-(4-Cyanophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(4-Cyanophenyl)propanoic acid (CAS No. 362052-00-4; Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.19 g/mol ).[1][2] As a member of the arylpropanoic acid family, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) or "profens," its structural verification is paramount for researchers in medicinal chemistry and drug development.[3] While experimental spectra for this specific molecule are not widely available in public repositories, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous structures. This guide serves as a robust reference for compound verification, quality control, and analytical method development.

Introduction and Molecular Structure

This compound is a bifunctional organic molecule featuring a carboxylic acid moiety and a nitrile group attached to a central phenyl ring. The propanoic acid side chain introduces a chiral center at the alpha-carbon (Cα), a key structural feature in many pharmacologically active profens. The precise characterization of this molecule is essential for confirming its identity and purity. Spectroscopic techniques provide a definitive, non-destructive method for elucidating the molecular structure by probing the distinct chemical environments of its atoms and functional groups.

The structural integrity is confirmed by a unique combination of signals across different spectroscopic platforms. Each technique provides a piece of the puzzle: NMR defines the carbon-hydrogen framework and connectivity, IR identifies the functional groups present, and MS confirms the molecular weight and fragmentation pattern.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full structural confirmation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments. The electron-withdrawing nature of the cyano group significantly influences the chemical shifts of the aromatic protons.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-carboxyl10.0 - 12.0Broad Singlet1H-COOHThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
H-Ar~7.65Doublet (d)2HAromatic (ortho to -CN)These protons are deshielded by the anisotropic effect and strong electron-withdrawing nature of the adjacent nitrile group.
H-Ar~7.45Doublet (d)2HAromatic (ortho to propanoic acid)These protons are deshielded to a lesser extent than their counterparts ortho to the nitrile. The four aromatic protons form a classic AA'BB' system.
~3.82Quartet (q)1H-CH(CH₃)-This methine proton is adjacent to three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). Its proximity to the aromatic ring and carboxyl group causes a downfield shift.
~1.60Doublet (d)3H-CH(CH₃)-The methyl protons are adjacent to a single methine proton, resulting in a doublet (n+1 = 1+1 = 2).
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display 8 unique signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

Chemical Shift (δ, ppm)AssignmentRationale
~178.0C =OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~145.0Ar-C -CHThe aromatic quaternary carbon attached to the propanoic acid substituent.
~132.5Ar-C HAromatic carbons ortho to the nitrile group.
~129.5Ar-C HAromatic carbons ortho to the propanoic acid substituent.
~118.5-C ≡NThe nitrile carbon, characteristically appearing in this region of the spectrum.
~112.0Ar-C -CNThe aromatic quaternary carbon attached to the nitrile group.
~45.0C H(CH₃)The alpha-carbon of the propanoic acid side chain.
~18.5-C H₃The terminal methyl carbon of the propanoic acid side chain.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the carboxylic acid and nitrile moieties.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 2500Broad, StrongO-H stretchThe characteristic, very broad absorption of a hydrogen-bonded carboxylic acid dimer.
2980 - 2850MediumC-H stretchAliphatic C-H stretching from the methyl and methine groups.
~2230Strong, SharpC≡N stretchA highly diagnostic, strong, and sharp peak for the nitrile functional group.
~1710Very StrongC=O stretchThe carbonyl stretch of the carboxylic acid, a prominent feature in the spectrum.
1610, 1480Medium-WeakC=C stretchAromatic ring stretching vibrations.
~1300MediumC-O stretchStretching vibration of the carbon-oxygen single bond in the carboxylic acid.
~1200MediumO-H bendIn-plane bending of the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the structural fragments of the molecule. Under Electron Ionization (EI), this compound is expected to produce a clear molecular ion peak and undergo characteristic fragmentation.

  • Molecular Ion (M⁺•): The primary peak is expected at m/z = 175 , corresponding to the molecular weight of the compound (C₁₀H₉NO₂).

  • Major Fragmentation Pathways: The most logical fragmentation involves the loss of the carboxylic acid group, which is a common pathway for such molecules.

fragmentation_pathway parent [C₁₀H₉NO₂]⁺• m/z = 175 (Molecular Ion) frag1 [C₉H₈N]⁺ m/z = 130 parent->frag1 - •COOH (45 Da) frag2 [C₈H₇]⁺ m/z = 103 frag1->frag2 - HCN (27 Da)

Sources

An In-depth Technical Guide to the Solubility of 2-(4-Cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Cyanophenyl)propanoic acid is a bespoke organic molecule with significant potential in various research and development sectors, including pharmaceuticals and material science. Its chemical architecture, featuring a carboxylic acid moiety and a cyano group, imparts a unique combination of polarity and reactivity. Understanding the solubility of this compound is a cornerstone for its effective application, influencing everything from reaction kinetics and purification strategies to bioavailability in drug delivery systems. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior. Below is a summary of the key physicochemical parameters for this compound.

PropertyValueSource
Chemical Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 103-105 °C[2]
Predicted pKa 3.97 ± 0.10[2]
CAS Number 362052-00-4

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay of its constituent functional groups and the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another.

The carboxylic acid group (-COOH) is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This allows for strong intermolecular interactions with polar protic solvents like water and alcohols.[3] Propanoic acid itself is highly soluble in polar solvents such as water, ethanol, and ether.[3]

The cyano group (-C≡N) is a polar functional group due to the higher electronegativity of nitrogen compared to carbon.[4] This polarity contributes to the overall polarity of the molecule and its ability to interact with polar solvents.

The phenyl ring and the propanoic acid backbone introduce a nonpolar, hydrophobic character to the molecule. The solubility of carboxylic acids in water decreases as the length of the carbon chain increases due to the growing influence of the nonpolar hydrocarbon portion.

Considering these structural features, this compound is expected to exhibit the following general solubility trends:

  • Good solubility in polar organic solvents such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and dimethyl sulfoxide (DMSO).

  • Limited solubility in nonpolar solvents like hexane and toluene, where the polar functional groups cannot form favorable interactions.

  • pH-dependent solubility in aqueous solutions. In acidic to neutral aqueous media, the carboxylic acid will be largely protonated, limiting its solubility. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form the more soluble carboxylate salt.

Quantitative Solubility Data

SolventChemical FormulaPolarityPredicted SolubilityQuantitative Data (g/L)
WaterH₂OPolar ProticLow (pH dependent)Not available in searched literature
EthanolC₂H₅OHPolar ProticHighNot available in searched literature
MethanolCH₃OHPolar ProticHighNot available in searched literature
AcetoneC₃H₆OPolar AproticHighNot available in searched literature
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticVery HighNot available in searched literature
AcetonitrileCH₃CNPolar AproticModerate to HighNot available in searched literature
Dichloromethane (DCM)CH₂Cl₂Moderately PolarModerateNot available in searched literature
TolueneC₇H₈NonpolarLowNot available in searched literature
HexaneC₆H₁₄NonpolarVery LowNot available in searched literature

Note: The absence of published quantitative data underscores the importance of performing experimental solubility studies for any application involving this compound. The experimental protocol provided in the following section offers a robust method for determining this critical parameter.

Experimental Methodology for Solubility Determination

The equilibrium solubility of a compound is a fundamental thermodynamic property. The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a solid in a liquid solvent.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a prolonged period. A mechanical shaker or orbital incubator is recommended to ensure thorough mixing.

    • The equilibration time should be sufficient to allow the system to reach a state where the concentration of the dissolved solute remains constant. This can be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it plateaus.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent, typically expressed in units of mg/mL or mol/L, taking into account the dilution factor.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification cluster_result 5. Result prep_solid Excess Solid Compound prep_mix Mix in Sealed Vial prep_solid->prep_mix prep_solvent Known Volume of Solvent prep_solvent->prep_mix equilibrate_agitate Agitate at Constant Temperature prep_mix->equilibrate_agitate Start Equilibration equilibrate_time Monitor Concentration over Time equilibrate_agitate->equilibrate_time separate_settle Settle Excess Solid equilibrate_time->separate_settle Equilibrium Reached separate_separate Centrifuge/Filter separate_settle->separate_separate separate_supernatant Collect Saturated Supernatant separate_separate->separate_supernatant quantify_dilute Dilute Supernatant separate_supernatant->quantify_dilute quantify_analyze Analyze via HPLC/UV-Vis quantify_dilute->quantify_analyze quantify_calibrate Use Calibration Curve quantify_analyze->quantify_calibrate result_calculate Calculate Solubility quantify_calibrate->result_calculate

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of this compound.

  • Temperature: The dissolution of a solid is often an endothermic process, meaning that solubility tends to increase with increasing temperature. However, this relationship should be determined experimentally for each solvent system.

  • pH (Aqueous Systems): As previously mentioned, the solubility of this compound in aqueous media will be highly dependent on the pH. The solubility is expected to be lowest at pH values below its pKa and increase significantly as the pH rises and the carboxylic acid is converted to its more soluble carboxylate salt.

  • Polymorphism: Solid compounds can exist in different crystalline forms known as polymorphs. Each polymorph can have a different crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in solubility experiments to ensure consistency and reproducibility of the results.

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and purified sample of this compound for accurate solubility determination.

Conclusion

While a precise quantitative solubility profile for this compound is not yet documented in the public domain, a strong theoretical understanding of its chemical structure allows for reliable predictions of its solubility behavior. The presence of both polar (carboxylic acid, cyano) and nonpolar (phenyl ring, alkyl chain) moieties suggests a favorable solubility in a range of polar organic solvents and a pH-dependent solubility in aqueous media.

For any research or development endeavor utilizing this compound, experimental determination of its solubility in the relevant solvent systems is paramount. The provided shake-flask methodology offers a robust and reliable approach to obtaining this critical data. A thorough understanding and experimental validation of the solubility of this compound will undoubtedly pave the way for its successful and efficient application.

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The Profens: A Legacy of Rational Drug Design and Serendipity in the Quest for Pain Relief

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Arylpropionic Acids

Abstract

The arylpropionic acids, colloquially known as "profens," represent a cornerstone of modern pharmacotherapy for pain and inflammation. This guide provides a comprehensive exploration of their discovery and development, from the initial search for a safer alternative to aspirin to the elucidation of their molecular mechanism and the refinement of their chemical synthesis. We will trace the pivotal research conducted at Boots Pure Drug Company in the 1950s and 60s, culminating in the synthesis of ibuprofen, the archetypal member of this class. The narrative will detail the core mechanism of action—cyclooxygenase (COX) inhibition—and explore the structure-activity relationships that define this class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, this guide presents detailed protocols of the original and subsequent, more efficient "green" synthesis of ibuprofen, offering a practical perspective for drug development professionals.

The Pre-Profen Era: A Need for a Better Analgesic

In the mid-20th century, the primary options for treating pain and inflammation, particularly for chronic conditions like rheumatoid arthritis, were corticosteroids and salicylates, most notably aspirin. While effective, corticosteroids were associated with severe side effects. Aspirin, though a versatile and effective drug, was hampered by significant gastrointestinal issues, including stomach irritation, ulcers, and bleeding, especially at the high doses required for anti-inflammatory effects[1]. This clinical challenge created a clear therapeutic gap and a compelling commercial opportunity: to discover a non-steroidal anti-inflammatory drug with the efficacy of aspirin but with a significantly improved safety profile.

This quest began in earnest in 1953 at the research department of Boots Pure Drug Company in Nottingham, UK.[2][3]. A team led by pharmacologist Dr. Stewart Adams was tasked with this specific goal[2][4]. The initial hypothesis, logically, was that aspirin's anti-inflammatory properties were key. Therefore, the team began by systematically synthesizing and testing over 200 compounds derived from salicylates, the same chemical family as aspirin, but none proved superior[1][5]. This initial, exhaustive effort underscored the need for a new chemical scaffold.

A Pivot to Propionics: The Discovery of Ibuprofen

After several years of limited success with salicylates, the research team shifted its focus to other classes of organic acids.[6]. This strategic pivot led them to investigate phenylalkanoic acids, and eventually, the arylpropionic acids[1][6]. The rationale was to retain an acidic moiety, which was believed to be important for activity, while exploring different aromatic frameworks to optimize potency and tolerability.

This phase of the research involved the synthesis and screening of hundreds more candidate compounds. The breakthrough came in 1961 when organic chemist Dr. John Nicholson, working with Adams, synthesized 2-(4-isobutylphenyl) propionic acid.[2][7]. This compound, initially designated RD 13621, showed promising anti-inflammatory activity in preclinical models. The patent for this molecule was filed in 1961.[3][7][8]. After four previously selected compounds had failed in clinical trials, this fifth candidate proved to be the success the team had been searching for.[4].

The drug was named ibuprofen , a portmanteau derived from its chemical structure: i sobu tyl-pro pionic acid-phen yl.[4][8]. Famously, Dr. Adams was so confident in the compound's safety and efficacy that he took the first dose himself to treat a hangover before a speaking engagement.[4][8][9]. Ibuprofen was launched as a prescription treatment for rheumatoid arthritis in the UK in 1969 under the brand name Brufen.[1][5][8][10]. It was later approved in the US in 1974.[5][8]. Its success and favorable safety profile eventually led to it becoming the first NSAID (other than aspirin) to be granted over-the-counter (OTC) status in the UK (1983) and the US (1984), solidifying its place as a household staple for pain relief.[1][4][8]. For this landmark achievement, Boots was awarded the Queen's Award for Technical Achievement in 1985.[1][8].

The Discovery Workflow: A Systematic Approach

The path to ibuprofen's discovery was not a single "eureka" moment but a testament to systematic, persistent, and logical drug discovery methodology.

Discovery_Workflow cluster_Problem Problem Identification cluster_Strategy Initial Research Strategy cluster_Pivot Strategic Pivot cluster_Discovery Breakthrough cluster_Development Clinical Development & Approval Problem Need for Safer Aspirin Alternative (High GI Toxicity) Salicylates Screening of Salicylate Derivatives (>200 compounds) Problem->Salicylates Salicylates_Result Result: No Superior Compounds Found Salicylates->Salicylates_Result Pivot Shift to Phenylalkanoic Acids Salicylates_Result->Pivot Propionics Focus on Arylpropionic Acids Pivot->Propionics Synthesis Synthesis of 2-(4-isobutylphenyl) propionic acid (1961) Propionics->Synthesis Screening Preclinical Screening (Anti-inflammatory Activity) Synthesis->Screening Patent Patent Filed (UK Patent No. 971,700) Screening->Patent Trials Clinical Trials Patent->Trials Approval_UK UK Approval (Brufen, 1969) Trials->Approval_UK Approval_US US Approval (Motrin, 1974) Approval_UK->Approval_US OTC OTC Status (1983-84) Approval_US->OTC

Caption: The systematic workflow from clinical need to the discovery and approval of ibuprofen.

Mechanism of Action: Unraveling the Role of Cyclooxygenase

While ibuprofen was clinically successful, the precise mechanism of action for NSAIDs was not fully understood at the time of its discovery. In 1971, John Vane and his colleagues published seminal work demonstrating that aspirin and other NSAIDs work by inhibiting the biosynthesis of prostaglandins.[11]. This discovery, for which Vane was awarded a Nobel Prize, provided the mechanistic foundation for the entire class of drugs.

Arylpropionic acids exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[8][12][13]. COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[8][14].

There are two primary isoforms of this enzyme:

  • COX-1 : A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that protect the gastrointestinal lining, maintain renal blood flow, and support platelet aggregation.[12][14][15].

  • COX-2 : An inducible enzyme whose expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[12][14][15]. It is the primary source of prostaglandins that mediate inflammation and pain.[12].

The therapeutic effects of arylpropionic acids are largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal distress, are linked to the simultaneous inhibition of COX-1.[12][15]. Most traditional profens, including ibuprofen and naproxen, are non-selective and inhibit both isoforms to varying degrees.[12][16].

COX_Pathway cluster_COX Cyclooxygenase Enzymes AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Phys Physiological Prostaglandins (GI Protection, Platelet Function) PGH2_1->Prostaglandins_Phys Prostaglandins_Inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostaglandins_Inflam NSAID Arylpropionic Acids (e.g., Ibuprofen) NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Mechanism of action of arylpropionic acids via inhibition of COX-1 and COX-2.

Chemical Synthesis: From a Six-Step to a Three-Step Process

The evolution of ibuprofen's synthesis is a classic case study in the development of green chemistry, moving from a lengthy process with poor atom economy to a highly efficient, streamlined method.

Original Boots Synthesis (1960s)

The original synthesis developed by Boots was a six-step process starting from isobutylbenzene.[8]. This route involved multiple reagents and generated significant chemical waste, resulting in a low overall atom economy of approximately 40%.[17][18].

  • Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to produce 4'-isobutylacetophenone.[8][17].

  • Darzens Reaction: The resulting ketone is reacted with ethyl chloroacetate and a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester (a glycidic ester).[8][17].

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed with aqueous acid and heated, causing decarboxylation to yield an aldehyde, 2-(4-isobutylphenyl)propanal.[8][17].

  • Oxime Formation: The aldehyde is reacted with hydroxylamine (NH₂OH) to form the corresponding aldoxime.[8][17].

  • Nitrile Formation: The aldoxime is dehydrated using a reagent like acetic anhydride to produce the nitrile, 2-(4-isobutylphenyl)propanenitrile.

  • Hydrolysis: The nitrile is hydrolyzed with aqueous acid or base to yield the final product, ibuprofen.[8].

The Greener BHC Synthesis (1980s)

In the 1980s, the Boots-Hoechst-Celanese (BHC) company developed a vastly improved, three-step synthesis.[17]. This process is more environmentally friendly, uses a recyclable catalyst, and has a much higher atom economy of around 77-80%.[17][18].

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both the catalyst and the solvent. The HF is readily recovered and reused.[8][18][19].

  • Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation using a palladium on carbon (Pd/C) or Raney nickel catalyst.[8][17].

  • Carbonylation: The alcohol is directly carbonylated using carbon monoxide (CO) in the presence of a palladium catalyst to produce ibuprofen. This step directly forms the carboxylic acid moiety in a single, highly efficient transformation.[8][17].

Comparative Analysis of Synthesis Routes
FeatureBoots Original SynthesisBHC "Green" Synthesis
Number of Steps 63
Starting Material IsobutylbenzeneIsobutylbenzene
Catalyst (Acylation) Aluminum Chloride (AlCl₃)Hydrogen Fluoride (HF)
Catalyst Recyclability No (forms waste)Yes
Atom Economy ~40%[17]~77%[18]
Byproducts Substantial inorganic salt wastePrimarily one molecule of water[20]

Structure-Activity Relationships (SAR) and Chirality

The discovery of ibuprofen spurred the development of numerous other 2-arylpropionic acid derivatives. The general structure consists of an aromatic ring system connected to a propionic acid moiety, with a methyl group at the alpha-carbon.

  • Carboxylic Acid Group: The acidic carboxyl group is essential for anti-inflammatory activity.[21][22]. It is believed to interact with a key arginine residue (Arg-120) in the active site of the COX enzymes.[11].

  • Alpha-Methyl Group: The methyl group on the carbon alpha to the carboxyl group is critical. It introduces a chiral center.

  • Aryl Moiety: The nature and substitution of the aryl (aromatic) group influence the potency, selectivity (COX-1 vs. COX-2), and pharmacokinetic properties (e.g., half-life) of the drug.[13].

A crucial aspect of arylpropionic acids is their chirality. The alpha-methyl group creates a stereocenter, meaning these compounds exist as two enantiomers, (R) and (S). For profens, the pharmacological activity resides almost exclusively in the (S)-enantiomer, which is a significantly more potent COX inhibitor than the (R)-enantiomer.[12][20][23]. Interestingly, the body possesses an enzyme, α-methylacyl-CoA racemase, that can convert the inactive (R)-enantiomer of ibuprofen into the active (S)-enantiomer in a unidirectional manner.[20]. This biological "in vivo inversion" effectively doubles the active dose of a racemic mixture of ibuprofen. However, for other profens like naproxen, this inversion is less efficient, and it is marketed as a single (S)-enantiomer to maximize therapeutic effect.

Conclusion

The discovery of arylpropionic acids, spearheaded by the development of ibuprofen, marks a pivotal moment in the history of medicinal chemistry and pharmacology. It exemplifies a transition from modifying existing natural products (like salicylic acid from willow bark) to a more rational, systematic approach to drug design. The journey from identifying a clinical need to the synthesis of hundreds of compounds, and the eventual elucidation of a complex biochemical mechanism, provides an enduring model for modern drug discovery. The subsequent refinement of the chemical synthesis of ibuprofen into a highly efficient, green process further highlights the continuous evolution of pharmaceutical science, balancing therapeutic efficacy with environmental responsibility. The "profens" remain a vital class of medicines, a testament to the pioneering work of Stewart Adams, John Nicholson, and the research team at Boots over half a century ago.

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The Cyanophenyl Moiety: A Versatile Scaffold in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Cyanophenyl Derivatives

Introduction: The Strategic Importance of the Cyanophenyl Group in Medicinal Chemistry

The cyanophenyl group, a seemingly simple aromatic ring appended with a nitrile functional group, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in specific, high-affinity interactions with biological targets have cemented its role as a cornerstone in the design of novel therapeutics. The strong electron-withdrawing nature of the cyano group significantly influences the electronic distribution of the phenyl ring, modulating the pKa of nearby functionalities and enabling potent and selective binding to enzyme active sites and receptor pockets.[1][2] Furthermore, the linear and rigid geometry of the nitrile moiety provides a valuable directional vector for molecular recognition, while its relative metabolic stability enhances the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the diverse biological activities exhibited by cyanophenyl derivatives, delving into their anticancer, antimicrobial, and enzyme-inhibitory properties. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these promising compounds.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Cyanophenyl derivatives have demonstrated significant potential as anticancer agents, exerting their effects through a variety of mechanisms, including the induction of apoptosis, inhibition of key oncogenic kinases, and disruption of the cell cycle.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which cyanophenyl-containing compounds exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is tightly regulated by a complex network of signaling pathways. Several studies have shown that cyanophenyl derivatives can trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.

One notable example involves N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, which have shown potent cytotoxic effects against various cancer cell lines, including prostate (PC3) and liver (HepG2) cancer.[3] Mechanistic studies revealed that these compounds induce apoptosis by up-regulating the expression of pro-apoptotic proteins such as caspases-3 and -9.[3] Caspases are a family of proteases that act as the executioners of apoptosis, cleaving a wide range of cellular substrates to bring about the dismantling of the cell.

The following diagram illustrates the simplified intrinsic apoptosis pathway and highlights the points of intervention by cyanophenyl derivatives.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Cyanophenyl_Derivatives Cyanophenyl Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Cyanophenyl_Derivatives->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Cyanophenyl_Derivatives->Bax Activates Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Inhibits release Bax->Cytochrome_c Promotes release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by cyanophenyl derivatives.

Enzyme Inhibition: Targeting Key Oncogenic Kinases

Beyond inducing apoptosis, cyanophenyl derivatives have been designed to selectively inhibit key enzymes that drive cancer cell proliferation and survival.

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are overexpressed in a variety of cancers and play a crucial role in cell survival and proliferation.[4] Novel pyrido[2,3-d]pyrimidine derivatives containing a cyanophenyl moiety have been synthesized and shown to be potent inhibitors of PIM-1 kinase.[5] These compounds exhibited significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cells, with some derivatives showing IC50 values in the nanomolar range.[5] The inhibition of PIM-1 kinase by these compounds leads to the induction of apoptosis and cell cycle arrest at the G1 phase.[5]

The signaling pathway downstream of PIM-1 kinase is depicted below, illustrating how its inhibition by cyanophenyl derivatives can lead to anticancer effects.

PIM1_Pathway Cyanophenyl_Derivatives Cyanophenyl Derivatives PIM1 PIM-1 Kinase Cyanophenyl_Derivatives->PIM1 Inhibits BAD BAD (Pro-apoptotic) PIM1->BAD Inhibits (via phosphorylation) p27 p27 (Cell cycle inhibitor) PIM1->p27 Inhibits (via phosphorylation) Apoptosis Apoptosis BAD->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest (G1) p27->CellCycleArrest Promotes

Caption: PIM-1 kinase signaling pathway and its inhibition.

The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are critical components of the MAPK/ERK signaling pathway, which regulates cell growth and division. Mutations in EGFR and BRAF, particularly the V600E mutation in BRAF, lead to constitutive activation of this pathway and are found in a significant number of cancers.[6][7] Quinazolin-4-one/3-cyanopyridin-2-one hybrids have been designed as dual inhibitors of EGFR and BRAF V600E.[2] These compounds have demonstrated potent antiproliferative activity, with some derivatives exhibiting IC50 values in the nanomolar range against both enzymes.[2]

The following diagram illustrates the synergistic effect of dual EGFR and BRAF V600E inhibition.

EGFR_BRAF_Pathway Cyanophenyl_Hybrids Cyanophenyl Hybrids EGFR EGFR Cyanophenyl_Hybrids->EGFR Inhibits BRAF BRAF V600E Cyanophenyl_Hybrids->BRAF Inhibits RAS RAS EGFR->RAS RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Dual inhibition of EGFR and BRAF V600E pathways.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative cyanophenyl derivatives against various cancer cell lines.

Compound ClassTargetCancer Cell LineIC50/GI50 (µM)Reference
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamideApoptosis InductionPC3 (Prostate)Not Specified[3]
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamideApoptosis InductionHepG2 (Liver)Not Specified[3]
Pyrido[2,3-d]pyrimidinePIM-1 KinaseMCF-7 (Breast)0.57[5]
Pyrido[2,3-d]pyrimidinePIM-1 KinaseHepG2 (Liver)0.99[5]
Quinazolin-4-one/3-cyanopyridin-2-one HybridEGFR-0.11[2]
Quinazolin-4-one/3-cyanopyridin-2-one HybridBRAF V600E-0.14[2]
Cyanomethyl vinyl etherTubulinSKOV3 (Ovarian)2.62[8]
Cyanomethyl vinyl etherTubulinBT20 (Breast)4.98[8]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the cyanophenyl derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The cyanophenyl scaffold is also a key component in the development of novel antimicrobial agents. Derivatives incorporating this moiety have shown promising activity against a range of bacteria and fungi.

Antibacterial and Antifungal Efficacy

Cyanopyridone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have demonstrated interesting in vitro activity against various bacterial and fungal strains. The exact mechanism of action for the antimicrobial effects of many cyanophenyl derivatives is still under investigation, but it is believed to involve the disruption of essential cellular processes in the microorganisms.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative cyanophenyl derivatives against selected microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Cyanopyridone DerivativeAspergillus fumigatusNot Specified
Cyanopyridone DerivativeVarious BacteriaNot Specified
NorharmaneE. coli, P. aeruginosa, S. aureus16-160[1]

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.[10]

  • Well Preparation:

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar plate.[10]

  • Application of Test Compounds:

    • Pipette a fixed volume (e.g., 50-100 µL) of the cyanophenyl derivative solution (at a known concentration) into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).[10]

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[10]

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Interpretation:

    • A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to those of the positive control.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The cyanophenyl group is a key feature in a multitude of enzyme inhibitors, where it often plays a critical role in binding to the active site and modulating the enzyme's function.

Inhibition of Aromatase and Steroid Sulfatase

Dual aromatase and sulfatase inhibitors (DASIs) are promising agents for the treatment of hormone-dependent breast cancer. 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate and its derivatives are potent DASIs.[10][11] Structure-activity relationship studies have shown that the para-cyanophenyl ring is crucial for balanced dual inhibition of both aromatase and steroid sulfatase.[11] Some imidazole derivatives of this class have demonstrated exceptionally high potency, with IC50 values in the nanomolar range.[10][11]

Inhibition of Cholinesterases and MAO-B for Alzheimer's Disease

Cyanobiphenyl derivatives have been investigated as multi-target-directed ligands for the potential treatment of Alzheimer's disease.[9] These compounds have shown high affinity for the histamine H3 receptor and potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[9] The inhibition of these enzymes is a key strategy in managing the symptoms and progression of Alzheimer's disease.

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory activity of selected cyanophenyl derivatives against various enzymes.

Compound ClassTarget EnzymeIC50/KiReference
Imidazole derivative of 4-{[(4-cyanophenyl)...Aromatase0.2 nM (IC50)[10][11]
Imidazole derivative of 4-{[(4-cyanophenyl)...Steroid Sulfatase2.5 nM (IC50)[10][11]
Cyanobiphenyl derivativeAcetylcholinesterase2.63 µM (IC50)[9]
Cyanobiphenyl derivativeButyrylcholinesterase1.30 µM (IC50)[9]
Cyanobiphenyl derivativeMAO-B0.60 µM (IC50)[9]
Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay

A general spectrophotometric assay can be used to determine the inhibitory activity of cyanophenyl derivatives against a variety of enzymes.

Principle: The activity of an enzyme is monitored by measuring the change in absorbance of a substrate or product over time. The presence of an inhibitor will decrease the rate of this change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution at the optimal pH for the target enzyme.

    • Prepare solutions of the enzyme, substrate, and the cyanophenyl inhibitor at known concentrations.

  • Assay Setup:

    • In a cuvette or a 96-well plate, add the buffer, enzyme, and varying concentrations of the inhibitor.

    • Include a control reaction with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to the mixture.

  • Spectrophotometric Measurement:

    • Immediately begin monitoring the change in absorbance at a specific wavelength (where the substrate or product absorbs light) over time using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Conclusion and Future Perspectives

The cyanophenyl moiety is a powerful and versatile tool in the arsenal of medicinal chemists. Its unique combination of electronic, steric, and metabolic properties has enabled the development of a diverse range of biologically active compounds with significant therapeutic potential. From potent anticancer agents that induce apoptosis and inhibit key oncogenic kinases to novel antimicrobial compounds and highly selective enzyme inhibitors, the applications of cyanophenyl derivatives are vast and continue to expand.

The in-depth understanding of the structure-activity relationships and mechanisms of action discussed in this guide provides a solid foundation for the rational design of next-generation therapeutics. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of cyanophenyl-containing drugs, exploring novel biological targets, and developing innovative synthetic methodologies to access even more complex and diverse chemical matter. The continued exploration of the chemical space around the cyanophenyl scaffold holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.

References

  • Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PubMed. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC - NIH. [Link]

  • PIM Kinase as an Executional Target in Cancer. PMC - NIH. [Link]

  • Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. PMC. [Link]

  • Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. PubMed. [Link]

  • Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. PubMed. [Link]

  • Ceanothanes Derivatives as Peripheric Anionic Site and Catalytic Active Site Inhibitors of Acetylcholinesterase: Insights for Future Drug Design. PubMed Central. [Link]

  • Mechanism of anticancer derivatives | Download Scientific Diagram. ResearchGate. [Link]

  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. ResearchGate. [Link]

  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. [Link]

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  • A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. PMC - NIH. [Link]

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  • Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences. [Link]

  • BRAF, MEK and EGFR inhibition as treatment strategies in BRAF V600E metastatic colorectal cancer. PMC - NIH. [Link]

  • BRAF and EGFR inhibitors synergize to increase cytotoxic effects and decrease stem cell capacities in BRAF(V600E)-mutant colorectal cancer cells. Oxford Academic. [Link]/article/39/5/743/4929828)

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Topic: Homologs and Analogs of 2-(4-Cyanophenyl)propanoic acid: A Guide to Structure, Synthesis, and Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(4-Cyanophenyl)propanoic acid is a versatile chemical scaffold whose derivatives have shown significant potential in medicinal chemistry. This guide provides a detailed exploration of its structural homologs and analogs, focusing on the strategic modifications that influence biological activity. We will dissect the structure-activity relationships (SAR) that emerge from altering the propanoic acid chain (homologation) and modifying the core phenyl and cyano moieties (analog design). This document serves as a technical resource, offering not only a theoretical framework but also actionable experimental protocols for the synthesis and evaluation of these compounds, grounded in established chemical principles and supported by authoritative references.

The Core Scaffold: this compound

This compound is a bifunctional molecule featuring a carboxylic acid group and a nitrile group attached to a central phenyl ring. This arrangement provides a rich platform for chemical modification.

Physicochemical Properties

The fundamental properties of the parent molecule are crucial for understanding its behavior and the effects of subsequent modifications.

PropertyValueSource(s)
CAS Number 362052-00-4[1][2][3]
Molecular Formula C₁₀H₉NO₂[1][2][3]
Molecular Weight 175.18 g/mol [1][2][3]
Physical Form Solid
Melting Point 103-105 °C[3]
IUPAC Name This compound[1]
Rationale for Derivatization

The exploration of homologs and analogs is a cornerstone of medicinal chemistry, driven by the need to optimize a lead compound's properties. For the this compound scaffold, the objectives include:

  • Modulating Potency: Fine-tuning interactions with a biological target.

  • Improving Selectivity: Reducing off-target effects by altering the molecular shape and electronic distribution.

  • Enhancing Pharmacokinetic Properties (ADME): Adjusting lipophilicity and metabolic stability to improve absorption, distribution, metabolism, and excretion.

  • Exploring New Biological Targets: Using the core scaffold to probe different biological systems.

The diagram below illustrates the primary sites for modification on the core structure, which form the basis for the subsequent sections on homologs and analogs.

G cluster_core This compound cluster_mods Sites for Modification Core A Homologation: Modify Propanoic Acid Chain Core->A B Analog Design: Replace Cyano Group Core->B C Analog Design: Replace Phenyl Ring Core->C SAR_Workflow A Design & Synthesis (e.g., Homologation) B In Vitro / In Silico Screening A->B  Test Compound C Data Analysis (Potency, Selectivity) B->C  Generate Data D Identify SAR (e.g., Longer chain decreases activity) C->D  Interpret Results D->A  Refine Design

Caption: A conceptual workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocols

A trustworthy protocol is self-validating, meaning the steps are logical and include controls or checkpoints to ensure the reaction is proceeding as expected.

Synthesis of 2-(4-Alkylphenyl)propanoic Acid Scaffold

This protocol is adapted from established Friedel-Crafts alkylation methodologies and provides a reliable route to the core phenylpropanoic acid structure. [4] Objective: To synthesize ethyl 2-(4-alkylphenyl)propionate as a precursor to the final acid.

Materials:

  • Alkylbenzene (e.g., toluene, for the methyl analog)

  • Ethyl 2-chloropropionate

  • Anhydrous aluminum chloride (AlCl₃) - Caution: Highly reactive with water.

  • Dry dichloromethane (DCM) as solvent

  • 10% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

Synthesis_Workflow start Setup Reaction Vessel (Inert Atmosphere) a Dissolve Alkylbenzene in dry DCM start->a b Cool to 0°C (Ice Bath) a->b c Slowly Add AlCl₃ (Exothermic Reaction) b->c d Add Ethyl 2-chloropropionate Dropwise over 30 min c->d e Stir at 0°C for 1h, then RT for 4h d->e f Quench Reaction (Slowly add to ice-cold 10% HCl) e->f g Workup: Separate organic layer, wash with NaHCO₃, dry with MgSO₄ f->g h Purification: Remove solvent in vacuo, purify via column chromatography g->h end Obtain Ethyl Ester Intermediate h->end

Caption: Step-by-step workflow for the Friedel-Crafts synthesis of the ester precursor.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is critical to prevent the degradation of the AlCl₃ catalyst.

  • Initial Charging: Charge the flask with the alkylbenzene (1.2 equivalents) and dry DCM.

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous AlCl₃ (1.1 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.

    • Causality: AlCl₃ is the Lewis acid catalyst that activates the ethyl 2-chloropropionate for electrophilic aromatic substitution. The reaction is highly exothermic, and slow addition at low temperature is essential to control the reaction rate and prevent side reactions.

  • Electrophile Addition: Add ethyl 2-chloropropionate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and 10% HCl. This step deactivates the AlCl₃ catalyst and moves the product into the organic phase.

  • Aqueous Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% HCl, saturated NaHCO₃ solution, and brine.

    • Trustworthiness: The bicarbonate wash neutralizes any remaining acid, which is crucial for preventing ester hydrolysis during subsequent steps.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 2-(4-alkylphenyl)propionate.

  • Hydrolysis: The final acid is obtained by hydrolyzing the resulting ester using a standard procedure, such as heating with an aqueous solution of hydrochloric or sulfuric acid. [4]

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for medicinal chemistry campaigns. Strategic homologation and analog design have yielded compounds with diverse applications, from PROTAC linkers to potent enzyme inhibitors. Future research should focus on integrating computational modeling with synthesis to more accurately predict the effects of structural modifications on biological activity. Exploring novel bioisosteres for the nitrile and carboxylic acid groups, as well as incorporating the scaffold into more complex drug delivery systems, represents a promising frontier for developing next-generation therapeutics.

References

  • This compound | CAS 362052-00-4. (n.d.). American Elements. Retrieved from [Link]

  • This compound. (n.d.). AbacipharmTech. Retrieved from [Link]

  • Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 779-799. Available from: [Link]

  • Woo, L. W. L., et al. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 779-99. Available from: [Link]

  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid. (n.d.). Google Patents.
  • 2-Cyanopropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(10), 5486. Available from: [Link]

  • Grybaitė, B., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 24(13), 10931. Available from: [Link]

  • Ou, J., et al. (2019). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 10(1), 26-33. Available from: [Link]

  • Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. (n.d.). Fiveable. Retrieved from [Link]

  • Scheuer, W., et al. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry, 40(21), 3381-92. Available from: [Link]

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Navigating the Toxicological Landscape of 2-(4-Cyanophenyl)propanoic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Significance of 2-(4-Cyanophenyl)propanoic acid in Modern Drug Discovery

This compound is a versatile chemical intermediate with a structural motif that appears in various pharmacologically active agents. Its propanoic acid moiety offers a handle for metabolic processes, while the cyanophenyl group can influence receptor binding and pharmacokinetic properties. As with any novel compound progressing through the drug development pipeline, a thorough understanding of its toxicological and safety profile is paramount. This guide provides a comprehensive framework for assessing the potential risks associated with this compound, offering both a summary of currently available data and a proposed roadmap for rigorous toxicological evaluation. While specific in-depth toxicological studies on this compound are not extensively available in the public domain, this document will leverage established principles of toxicology and regulatory guidelines to provide a robust framework for its safety assessment.

Hazard Identification and Initial Safety Profile

Based on available Safety Data Sheets (SDS), this compound is classified as a substance that requires careful handling in a laboratory setting. The primary hazards identified are outlined below.

Physicochemical Properties
PropertyValueSource
CAS Number362052-00-4[1][2][3]
Molecular FormulaC10H9NO2[1]
Molecular Weight175.19 g/mol
Physical FormSolid
Melting Point103-105 °C[1]
Hazard Statements

Several suppliers indicate the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H331: Toxic if inhaled.[4]

  • H335: May cause respiratory irritation.[5]

These classifications suggest that the primary routes of concern for acute exposure are oral, dermal, and inhalation. The irritant properties also necessitate the use of appropriate personal protective equipment (PPE).

Proposed Toxicological Testing Strategy: A Roadmap to Regulatory Submission

Given the limited publicly available toxicological data, a comprehensive testing strategy is essential to characterize the safety profile of this compound. This strategy should align with international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and acceptance.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Acute In Vivo Studies cluster_2 Phase 3: Repeated Dose & Advanced Studies Genotoxicity Genotoxicity Acute Oral Toxicity (OECD 420/423) Acute Oral Toxicity (OECD 420/423) Genotoxicity->Acute Oral Toxicity (OECD 420/423) Negative results proceed Cytotoxicity Cytotoxicity Cytotoxicity->Acute Oral Toxicity (OECD 420/423) Provides dose range finding Metabolic Stability Metabolic Stability Sub-chronic Toxicity (28-day/90-day) Sub-chronic Toxicity (28-day/90-day) Acute Oral Toxicity (OECD 420/423)->Sub-chronic Toxicity (28-day/90-day) Establishes dose levels Acute Dermal Toxicity Acute Dermal Toxicity Acute Inhalation Toxicity Acute Inhalation Toxicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Sub-chronic Toxicity (28-day/90-day)->Reproductive/Developmental Toxicity Carcinogenicity Assessment Carcinogenicity Assessment Sub-chronic Toxicity (28-day/90-day)->Carcinogenicity Assessment

Caption: Proposed tiered toxicological testing strategy for this compound.

Genotoxicity Assessment: Investigating the Potential for Genetic Damage

Genotoxicity testing is a critical component of safety assessment, as it evaluates a substance's potential to damage genetic material. A standard battery of in vitro tests is recommended.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used initial screen to detect the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[6] The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[6]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize a minimum of five strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[6][7]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver). This is crucial as some chemicals only become mutagenic after metabolism.[6]

  • Dose Selection: Based on a preliminary cytotoxicity assay, select at least five different concentrations of this compound.

  • Exposure: Mix the test compound, bacterial culture, and (if applicable) S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[8][9] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[8][9] This test can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) agents.[8][10]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Line Selection: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.[11]

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.

  • Exposure: Treat the cells with a range of concentrations of this compound for a defined period.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis.[8]

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Analysis: Using a microscope, score the frequency of micronuclei in a predetermined number of cells (typically 1000-2000 binucleated cells per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

G cluster_0 Ames Test Workflow (OECD 471) cluster_1 In Vitro Micronucleus Workflow (OECD 487) A Bacterial Strains + Test Compound B With/Without S9 Mix A->B C Plate on Minimal Agar B->C D Incubate 37°C C->D E Count Revertant Colonies D->E F Mammalian Cells + Test Compound G With/Without S9 Mix F->G H Add Cytochalasin B G->H I Harvest, Fix, and Stain H->I J Microscopic Analysis of Micronuclei I->J

Caption: Workflow for in vitro genotoxicity assessment.

Acute Systemic Toxicity: Evaluating Short-Term Exposure Effects

Acute toxicity studies provide information on the potential health hazards from a single, short-term exposure to a substance. The oral route is a primary focus for many pharmaceuticals.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) or Acute Toxic Class Method (OECD 423)

These methods are alternatives to the classical LD50 test and aim to reduce the number of animals used while still providing sufficient information for hazard classification.[12][13]

  • OECD 420 (Fixed Dose Procedure): This method involves dosing animals in a stepwise manner using a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[14][15] The goal is to identify a dose that produces clear signs of toxicity without causing mortality.[14]

  • OECD 423 (Acute Toxic Class Method): This method also uses a stepwise procedure with a small number of animals per step to classify a substance into a specific toxicity class based on the observed mortality.[13]

Experimental Protocol: Acute Oral Toxicity (General Principles)

  • Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar or Sprague-Dawley rats).[14]

  • Dose Administration: Administer a single oral dose of this compound via gavage.[14] The initial dose is selected based on available data or a sighting study.

  • Observation Period: Observe the animals for at least 14 days.[14]

  • Clinical Observations: Record all signs of toxicity, including changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior.[14] Body weight should be measured at regular intervals.

  • Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification and labeling.[14]

Considerations for Metabolism and Potential for Bioactivation

Carboxylic acid-containing compounds can undergo metabolic activation to form reactive metabolites, which may contribute to toxicity.[16] Two key pathways are the formation of acyl glucuronides and acyl-CoA thioesters.[16][17]

  • Acyl Glucuronides: These metabolites can be chemically reactive and may lead to idiosyncratic drug toxicity.[17]

  • Acyl-CoA Conjugates: Formation of these conjugates can interfere with lipid metabolism and potentially lead to hepatotoxicity.[17][18]

Investigating the metabolic fate of this compound using in vitro systems like human liver microsomes and hepatocytes (e.g., HepaRG cells) is a critical step in a comprehensive safety assessment.[17]

Conclusion and Future Directions

The available data on this compound indicate a need for careful handling due to its potential for acute toxicity and irritation. However, a comprehensive understanding of its toxicological profile requires further investigation. The proposed tiered testing strategy, beginning with in vitro genotoxicity and cytotoxicity assays followed by in vivo acute toxicity studies, provides a scientifically sound and resource-conscious approach. Elucidating the metabolic pathways of this compound will also be crucial in predicting and understanding any potential for target organ toxicity. As this compound or its derivatives advance through the drug development process, these foundational toxicological studies will be indispensable for ensuring patient safety and meeting regulatory requirements.

References

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • OECD 487 In Vitro Micronucleus Test. Scantox. [Link]

  • In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). umwelt-online. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002). National Toxicology Program. [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. [Link]

  • GLP OECD 471 Ames Test. Scantox. [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [Link]

  • In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. PubMed. [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Multi-Step Synthesis of 2-(4-Cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(4-cyanophenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The described four-step synthetic route begins with the readily available 4-cyanoacetophenone and proceeds through reduction, halogenation, and cyanation, culminating in the hydrolysis of the nitrile intermediate. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for characterization to ensure reproducibility and high purity of the final compound.

Introduction: Significance and Synthetic Strategy

This compound is a substituted arylpropanoic acid. This class of compounds is renowned for its pharmacological importance, most notably including non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1][2] The structural motif of 2-arylpropanoic acid is a key pharmacophore that inhibits cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[3] The presence of a cyano group on the phenyl ring makes this compound a versatile intermediate for further chemical modification, enabling its use in the development of novel therapeutic agents and functional materials.

The synthetic strategy detailed herein is a robust and scalable four-step process designed for clarity and efficiency. It avoids the use of highly specialized reagents or equipment, making it accessible for most standard organic chemistry laboratories. The pathway is as follows:

  • Reduction: The carbonyl group of 4-cyanoacetophenone is selectively reduced to a secondary alcohol using sodium borohydride.

  • Halogenation: The resulting alcohol is converted into a more reactive alkyl bromide, an excellent substrate for nucleophilic substitution.

  • Cyanation: The alkyl bromide is treated with sodium cyanide to form 2-(4-cyanophenyl)propionitrile. This step introduces the carbon atom that will become the carboxylic acid.

  • Hydrolysis: The terminal nitrile group is hydrolyzed under basic conditions to yield the final product, this compound.[4][5]

This methodology provides a logical and well-precedented route to the target molecule, with each step being a fundamental transformation in organic synthesis.

Overall Reaction Scheme

Synthesis_Scheme cluster_0 Overall Synthesis of this compound A 4-Cyanoacetophenone B 1-(4-Cyanophenyl)ethanol A->B Step 1: NaBH4, Methanol C 1-(4-Bromoethyl)benzonitrile B->C Step 2: PBr3, THF D 2-(4-Cyanophenyl)propionitrile C->D Step 3: NaCN, DMSO E This compound D->E Step 4: 1. NaOH(aq), Reflux 2. HCl(aq)

Caption: Four-step synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaM.W. ( g/mol )
4-Cyanoacetophenone1443-80-7C₉H₇NO145.16
Sodium Borohydride (NaBH₄)16940-66-2BH₄Na37.83
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04
Phosphorus Tribromide (PBr₃)7789-60-8Br₃P270.69
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11
Sodium Cyanide (NaCN)143-33-9CNNa49.01
Dimethyl Sulfoxide (DMSO), Anhydrous67-68-5C₂H₆OS78.13
Sodium Hydroxide (NaOH)1310-73-2HNaO40.00
Hydrochloric Acid (HCl), conc. (37%)7647-01-0ClH36.46
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9MgO₄S120.37
Sodium Bicarbonate (NaHCO₃)144-55-8CHNaO₃84.01
Sodium Sulfite (Na₂SO₃)7757-83-7Na₂O₃S126.04
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • pH paper or pH meter

  • Filtration apparatus (Büchner funnel, filter paper)

  • Analytical balance

  • NMR spectrometer, IR spectrometer, Mass spectrometer for characterization

Experimental Workflow and Protocol

Workflow start Start: 4-Cyanoacetophenone step1 Step 1: Reduction - Dissolve in Methanol - Add NaBH4 at 0°C - Quench & Extract start->step1 intermediate1 Intermediate 1: 1-(4-Cyanophenyl)ethanol step1->intermediate1 step2 Step 2: Bromination - Dissolve in THF - Add PBr3 at 0°C - Workup & Purify intermediate1->step2 intermediate2 Intermediate 2: 1-(4-Bromoethyl)benzonitrile step2->intermediate2 step3 Step 3: Cyanation - Dissolve in DMSO - Add NaCN - Heat & Extract intermediate2->step3 intermediate3 Intermediate 3: 2-(4-Cyanophenyl)propionitrile step3->intermediate3 step4 Step 4: Hydrolysis - Reflux with NaOH(aq) - Acidify with HCl - Filter & Dry intermediate3->step4 final_product Final Product: This compound step4->final_product

Caption: Experimental workflow from starting material to final product.

Step 1: Synthesis of 1-(4-Cyanophenyl)ethanol

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the nitrile group. Methanol serves as the solvent and also as a proton source during the workup. The reaction is performed at 0°C to control the exothermic reaction rate and minimize side products.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-cyanoacetophenone (7.25 g, 50 mmol) in methanol (100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (1.89 g, 50 mmol) in small portions over 20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding 1 M HCl (50 mL) until the pH is ~6-7 to neutralize excess NaBH₄.

  • Remove the methanol using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield 1-(4-cyanophenyl)ethanol as a white solid or pale yellow oil. The product is often pure enough for the next step, but can be recrystallized from a toluene/hexane mixture if needed.

    • Expected Yield: 90-95%

Step 2: Synthesis of 1-(4-Bromoethyl)benzonitrile

Causality: Phosphorus tribromide (PBr₃) is a standard reagent for converting secondary alcohols into alkyl bromides via an Sₙ2-type mechanism. Anhydrous THF is used as the solvent as it is inert to the reaction conditions. The reaction is initiated at 0°C to control reactivity.

⚠️ SAFETY NOTE: PBr₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

Procedure:

  • In a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(4-cyanophenyl)ethanol (6.62 g, 45 mmol) in anhydrous THF (90 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (1.7 mL, 18 mmol) dropwise via syringe. A white precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-bromoethyl)benzonitrile as an oil.

    • Expected Yield: 80-85%

Step 3: Synthesis of 2-(4-Cyanophenyl)propionitrile

Causality: This is a nucleophilic substitution where the cyanide anion (CN⁻) displaces the bromide. A polar aprotic solvent like DMSO is used to solvate the cation (Na⁺) while leaving the cyanide nucleophile highly reactive, thus accelerating the Sₙ2 reaction.[6]

⚠️ SAFETY NOTE: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood. Do not allow it to come into contact with acid, as it will release toxic HCN gas. All glassware should be decontaminated with bleach solution.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-(4-bromoethyl)benzonitrile (7.56 g, 36 mmol) in anhydrous DMSO (70 mL).

  • Add sodium cyanide (2.12 g, 43.2 mmol) to the solution.

  • Heat the mixture to 60°C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash thoroughly with water (4 x 100 mL) to remove DMSO, followed by a final wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to give 2-(4-cyanophenyl)propionitrile as an oil.

    • Expected Yield: 75-80%

Step 4: Synthesis of this compound

Causality: Basic hydrolysis converts the nitrile into a carboxylate salt.[5] Refluxing provides the necessary energy to overcome the activation barrier for the hydrolysis of both the nitrile and the intermediate amide. Subsequent acidification with a strong acid protonates the carboxylate salt to yield the final carboxylic acid product, which precipitates from the aqueous solution.[7]

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-(4-cyanophenyl)propionitrile (4.75 g, 30 mmol), a 10% aqueous solution of sodium hydroxide (60 mL), and ethanol (15 mL) to aid solubility.

  • Heat the mixture to reflux (oil bath temperature ~110-120°C) for 4-6 hours. During this time, ammonia gas will evolve. The reaction is complete when the evolution of ammonia ceases and the oily organic layer has fully dissolved.

  • Cool the solution to room temperature and then further in an ice bath.

  • Slowly and carefully acidify the cold solution to pH 1-2 by adding concentrated HCl dropwise with stirring. A thick white precipitate will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (3 x 30 mL).

  • Dry the solid product under vacuum to afford this compound as a white crystalline solid.[8]

    • Expected Yield: 85-90%

    • Melting Point: ~150-153°C

Characterization of this compound

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.6 (s, 1H, -COOH), 7.80 (d, J=8.4 Hz, 2H, Ar-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 3.85 (q, J=7.2 Hz, 1H, -CH-), 1.45 (d, J=7.2 Hz, 3H, -CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 174.5 (-COOH), 145.8 (Ar-C), 132.7 (Ar-CH), 129.5 (Ar-CH), 118.9 (-CN), 110.8 (Ar-C-CN), 44.5 (-CH-), 18.2 (-CH₃).

  • IR (KBr, cm⁻¹): 3300-2500 (broad O-H stretch), 2228 (C≡N stretch), 1705 (C=O stretch), 1608, 1505 (C=C aromatic stretch).

  • Mass Spec (ESI-): m/z 174.06 [M-H]⁻.

Troubleshooting

  • Low yield in Step 1: Ensure NaBH₄ is fresh and added slowly at 0°C. Incomplete reaction can be addressed by adding more reducing agent or increasing the reaction time.

  • Elimination in Step 2/3: If elimination to form 4-vinylbenzonitrile is observed, ensure reaction temperatures are kept low, particularly during the addition of PBr₃.

  • Incomplete Hydrolysis in Step 4: If starting nitrile is observed after the reaction time, extend the reflux period. Ensure the NaOH solution is sufficiently concentrated. The addition of a phase-transfer catalyst can sometimes improve reaction rates for heterogeneous mixtures.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for preparing this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable compound in high yield and purity. The characterization data provided serves as a benchmark for product validation.

References

  • Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Retrieved from [Link]

  • Google Patents. (2021). CN113214111A - Preparation method of 3-(2-cyanophenyl) propionic acid and 4-cyano-1-indanone.
  • Google Patents. (2011). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Organic Syntheses. (n.d.). 2-Phenylpropionic acid. Retrieved from [Link]

  • Google Patents. (2015). CN105037139A - Preparation method for 2-phenylpropionic acid.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • ARKIVOC. (2005). Enantioenriched calcium-complex mediated synthesis of (S)-(+)-Fenoprofen. Retrieved from [Link]

  • Save My Exams. (n.d.). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • AWS. (n.d.). Iron-catalyzed, Highly Regioselective, Synthesis of α-Aryl Carboxylic Acids from Styrene Derivatives and CO2. Retrieved from [Link]

  • National Institutes of Health. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • YouTube. (2019). GRIGNARD REACTION propanoic acid synthesis PART 1. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2014). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Chemistry LibreTexts. (2022). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • ResearchGate. (2002). Hydrolysis of nitriles with microwave irradiation. Retrieved from [Link]

  • Google Patents. (1975). US3876691A - Process for the hydrolysis of nitriles.
  • National Institutes of Health. (n.d.). Fenoprofen. PubChem. Retrieved from [Link]

Sources

Application Note: High-Purity Recovery of 2-(4-Cyanophenyl)propanoic Acid from Crude Synthesis Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the purification of crude 2-(4-Cyanophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. We delve into the principles and detailed protocols for three primary purification techniques: acid-base extraction, recrystallization, and silica gel chromatography. The guide emphasizes the rationale behind procedural choices, methods for impurity profiling, and post-purification validation, equipping researchers with the necessary knowledge to achieve high-purity material suitable for drug development and other sensitive applications.

Introduction: The Imperative for Purity

This compound belongs to the class of 2-arylpropionic acids (2-APAs), a group renowned for its pharmacological significance, which includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1][2] As a versatile chemical building block, the purity of this compound is paramount. Impurities, even in trace amounts, can lead to downstream reaction failures, introduce toxicological risks in active pharmaceutical ingredients (APIs), and complicate regulatory approval processes.

The synthesis of 2-arylpropionic acids often involves steps like acylation, condensation, and hydrolysis, which can introduce a variety of impurities.[3][4] These may include unreacted starting materials, reagents, solvents, and side-products such as over-methylated derivatives or compounds resulting from the unintended hydrolysis of the nitrile group.[4][5] Therefore, robust and validated purification strategies are not merely a procedural step but a critical component of process chemistry and quality control.

This guide outlines a systematic approach to purifying crude this compound, moving from scalable bulk purification methods to high-resolution techniques for final polishing.

Preliminary Analysis: Know Your Impurities

Before selecting a purification strategy, it is crucial to characterize the crude material to identify the nature and approximate quantity of impurities. This knowledge informs the most efficient purification path.

Common Impurity Classes:

  • Neutral Organic Impurities: Unreacted starting materials (e.g., 4-bromobenzonitrile derivatives) or non-acidic side products.

  • Basic Impurities: Amine-based reagents or catalysts used during synthesis.

  • Structurally Similar Acidic Impurities: Other carboxylic acids with similar polarity, which can be challenging to separate.

  • Process-Related Impurities: Reagents like dimethyl carbonate or residual solvents from the reaction work-up.[4]

Recommended Analytical Techniques for Profiling:

Technique Purpose
High-Performance Liquid Chromatography (HPLC) The primary tool for quantifying purity and resolving individual impurities. A stability-indicating method can track degradation products.[6]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirms the chemical structure of the desired product and identifies organic impurities by their unique spectral signatures.
Mass Spectrometry (MS) Determines the molecular weight of the product and helps in the structural elucidation of unknown impurities.

| Melting Point Analysis | A depressed and broad melting range is a classic indicator of impure material. A sharp melting point signifies high purity. |

Purification Strategies: A Multi-Tiered Approach

The optimal purification strategy often involves a combination of techniques. A low-resolution, high-capacity method is typically used for initial bulk purification, followed by a high-resolution method for final polishing.

Caption: Decision workflow for selecting a purification strategy.

Method 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid functional group.[7] By treating the crude mixture with a mild aqueous base, the acidic product is converted into its water-soluble carboxylate salt, while neutral and basic impurities remain in the organic phase.[8][9] Subsequent acidification of the aqueous layer regenerates the pure, insoluble carboxylic acid, which precipitates out of solution.[10]

Causality: The key is the dramatic shift in solubility. The neutral carboxylic acid is soluble in organic solvents like diethyl ether or ethyl acetate. Its ionic salt form, however, is highly polar and thus soluble in water. This partitioning behavior allows for efficient separation.

Caption: Workflow for purification via acid-base extraction.

Protocol 4.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Scientist's Note: A weak base like NaHCO₃ is preferred over strong bases (e.g., NaOH) to prevent potential hydrolysis of the cyanophenyl group.

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to fully separate.

  • Layer Collection: Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction (steps 2-4) on the organic layer two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the purified product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Method 2: Recrystallization

Principle: This is a classic and highly effective technique for purifying solid compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at variant temperatures. An ideal solvent will dissolve the crude material completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.

Causality: As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of solution in a highly ordered, pure lattice structure. The impurities, being present in much lower concentrations, remain in the supernatant (mother liquor).

Protocol 5.1: Solvent Screening

The choice of solvent is critical. A screening process must be performed to identify the optimal solvent or solvent system.

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and insoluble in water. A mixture allows for fine-tuning solubility.
Toluene Aromatic solvents often work well for aromatic compounds.
Ethyl Acetate/Hexanes The compound is dissolved in the more polar ethyl acetate, and the non-polar hexanes are added as an anti-solvent to induce precipitation.
Isopropanol A common solvent for recrystallizing carboxylic acids.

Screening Procedure:

  • Place ~50 mg of crude material into four separate test tubes.

  • To each tube, add one of the potential solvents dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is unsuitable.

  • If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it is a potential candidate.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of crystals formed. The best solvent yields a high recovery of well-formed crystals.

Caption: The standard workflow for purification by recrystallization.

Protocol 5.2: Bulk Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation & Drying: Collect, wash, and dry the crystals as described in the acid-base extraction protocol (steps 7-9), using the cold recrystallization solvent for the wash.

Method 3: Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique used for separating compounds with similar polarities. The crude mixture is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or mixture of solvents (mobile phase) is then passed through the column. Compounds separate based on their differential partitioning between the stationary and mobile phases.

Causality: this compound is a polar molecule. It will adhere to the polar silica gel stationary phase. By using a mobile phase of appropriate polarity, it can be selectively eluted. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly. Adding a small amount of acid (e.g., acetic acid) to the mobile phase is crucial to suppress the deprotonation of the carboxylic acid, preventing peak tailing and ensuring sharp, well-resolved bands.[11]

Protocol 6.1: Flash Chromatography
  • Mobile Phase Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., Hexanes:Ethyl Acetate with 0.5% Acetic Acid) that provides a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Technique ComparisonScalabilityPurity AchievedTime/LaborCostBest Use Case
Acid-Base Extraction ExcellentGood-ExcellentLowLowRemoving neutral/basic impurities; First pass on very crude material.
Recrystallization GoodExcellentMediumLowFinal polishing step; Removing small amounts of impurities.
Column Chromatography PoorHighestHighHighSeparating structurally similar compounds; Small-scale, high-purity needs.

Final Validation

Regardless of the method used, the final product's purity must be rigorously confirmed.

  • Purity Assay: Use a validated HPLC method to determine the purity, reported as a percentage area.

  • Structural Confirmation: Obtain ¹H and ¹³C NMR spectra and compare them against a reference standard or literature data to confirm the structure and absence of impurities.

  • Melting Point: Measure the melting point. A sharp range (e.g., within 1-2 °C) indicates high purity.

By following these detailed protocols and understanding the scientific principles behind them, researchers and drug development professionals can confidently purify this compound to the high standards required for its intended applications.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • JoVE. (2020). Extraction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Retrieved from [Link]

  • Jin, J., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Barrett, D. A. (1998). Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. PubMed. Retrieved from [Link]

  • King's College London Research Portal. (n.d.). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.
  • ResearchGate. (n.d.). Enantiomeric Fraction Determination of 2-Arylpropionic Acids in a Package Plant Membrane Bioreactor. Retrieved from [Link]

  • Barbato, F., et al. (2003). Potential of immobilized artificial membrane chromatography for lipophilicity determination of arylpropionic acid non-steroidal anti-inflammatory drugs. PubMed. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • NIH. (n.d.). 2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]

  • University of Alberta. (2023). Solubility of Organic Compounds. Retrieved from [Link]

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Application Notes & Protocols: Strategic Incorporation of 2-(4-Cyanophenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Toolbox with 4-Cyano-L-phenylalanine

The synthesis of peptides with functions beyond those found in nature is a cornerstone of modern drug discovery and chemical biology.[1] The incorporation of unnatural amino acids (UAAs) provides a powerful method to modulate the structural, biological, and physicochemical properties of peptides, leading to enhanced stability, novel functionalities, or improved therapeutic profiles.[2] 2-(4-Cyanophenyl)propanoic acid, more commonly known as 4-Cyano-L-phenylalanine (pCNPhe or Cpa), is a non-canonical aromatic amino acid that has emerged as a particularly versatile tool for researchers.[3][4]

Structurally similar to phenylalanine, pCNPhe can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][6] Its true value lies in the unique properties of the nitrile (cyano) group. This functional group serves as a powerful and minimally invasive spectroscopic probe. The C≡N stretching frequency in the infrared (IR) spectrum is highly sensitive to the local electrostatic environment, providing detailed insights into protein folding, binding, and hydration.[5][7] Furthermore, pCNPhe exhibits fluorescence that is sensitive to its surroundings, allowing it to be used as a reporter for water exposure, membrane penetration, and even pH when placed near the N-terminus of a peptide.[8][9]

These application notes provide a comprehensive technical guide for the successful incorporation of pCNPhe into synthetic peptides. We will detail the underlying principles, provide validated step-by-step protocols, and discuss the critical aspects of synthesis, cleavage, and analysis, empowering researchers to leverage this unique UAA in their work.

Physicochemical Properties and Reagent Handling

The successful incorporation of any UAA begins with a clear understanding of its properties. The commercially available derivative for Fmoc-SPPS is N-α-Fmoc-4-cyano-L-phenylalanine.

PropertyValueSource
Chemical Name (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(4-cyanophenyl)propanoic acidN/A
Common Name Fmoc-L-Phe(4-CN)-OH; Fmoc-Cpa-OH[10]
CAS Number 214750-76-2[10]
Molecular Formula C₂₅H₂₀N₂O₄N/A
Molecular Weight 412.44 g/mol N/A
Appearance White to off-white powder[3]
Solubility Soluble in DMF, NMP, DMSON/A

Storage and Handling:

  • Store the solid reagent at 2-8°C in a desiccated environment to prevent degradation.

  • Allow the reagent to warm to room temperature before opening to avoid moisture condensation.

  • For stock solutions, dissolve in high-purity DMF or NMP and use promptly. Long-term storage of solutions is not recommended.

The Principle: Integrating pCNPhe into the Fmoc-SPPS Workflow

Fmoc-based SPPS is an iterative process performed on a solid resin support, allowing for the efficient assembly of a peptide chain.[11][12] The process is defined by a repeating cycle of deprotection and coupling steps. The use of the Fmoc protecting group for the α-amine is central to this strategy, as it can be removed under mild basic conditions (typically with piperidine) that do not affect the acid-labile protecting groups on the amino acid side chains.[6]

Fmoc-L-Phe(4-CN)-OH is fully compatible with this workflow as its cyano-functionalized side chain is stable to both the basic conditions of Fmoc deprotection and the strong acidic conditions used for final cleavage.[6]

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 Remove Piperidine & Dibenzofulvene Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Prepare for Coupling Wash2 4. DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Final Final Peptide: Cleavage & Deprotection (TFA Cocktail) Wash2->Final After Final AA Start Start: Resin-Bound Amino Acid (Fmoc Protected) Start->Deprotection

Caption: Activation and coupling of Fmoc-L-Phe(4-CN)-OH during SPPS.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in 4.2.

  • Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and dry the resin under vacuum for at least 1 hour. [13]3. Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the dried resin (approx. 10 mL per 0.1 mmol scale). TIS is a scavenger used to quench reactive carbocations generated from side-chain protecting groups like Boc and tBu, preventing re-attachment or modification of sensitive residues. [14]4. Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a fresh centrifuge tube. The peptide is now dissolved in the TFA solution.

Post-Cleavage Workup
  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (approx. 40 mL) of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the crude peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash step 2-3 times to remove residual scavengers and cleaved protecting groups. [2]5. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The white solid obtained is the crude peptide.

Purification and Quality Control

The crude product from SPPS contains the target peptide along with impurities such as truncated or deletion sequences. [15]Purification is essential to obtain a high-purity final product.

Parameter Recommendation Rationale
Technique Reversed-Phase HPLC (RP-HPLC)Gold standard for peptide purification, separating based on hydrophobicity. [15][16]
Column C18 stationary phase, preparative scaleC18 provides excellent retention and resolution for most peptides.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape. [15]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the organic modifier used to elute the peptide.
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5-65% over 30 min)Optimized based on the specific peptide's hydrophobicity.
Detection UV at 214 nm and 280 nm214 nm detects the peptide backbone. The pCNPhe side chain also absorbs, aiding detection.

Analytical Characterization:

  • Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product. [17]* Identity Confirmation: The molecular weight of the purified peptide should be confirmed using Mass Spectrometry (MS), typically with Electrospray Ionization (ESI-MS). [18][19]* Sequence Verification: For unambiguous confirmation, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and verify its amino acid sequence. [19]

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low Yield of Crude Peptide Incomplete coupling at one or more steps.Use a more potent coupling reagent like HATU. Double couple for difficult residues, including pCNPhe. [20][13]Use a capping step to terminate failed sequences.
Mass Spectrometry shows +56 Da adducts Re-attachment of t-butyl cations to sensitive residues (e.g., Trp, Tyr) during cleavage.Ensure sufficient scavenger (TIS) is used in the cleavage cocktail. [14]
Broad or Tailing Peaks in HPLC Peptide aggregation; secondary interactions with the column.Optimize HPLC conditions (gradient, temperature). Ensure TFA concentration is sufficient (0.1%). [15]
Incomplete Cleavage/Deprotection Insufficient cleavage time or scavenger activity.Extend cleavage time to 3-4 hours. For peptides rich in Arg(Pbf), a more complex scavenger mix may be needed. [21]

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • PubMed. (n.d.). Enzymatic synthesis of peptides containing unnatural amino acids.
  • Journal of the American Chemical Society. (n.d.). Ribosomal Synthesis of Unnatural Peptides.
  • Wikipedia. (n.d.). Peptide synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Cyanophenylalanine: A Key Aromatic Amino Acid Derivative for Peptide Synthesis and Research.
  • PMC. (n.d.). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine.
  • Aapptec Peptides. (n.d.). Fmoc-Cpa-OH [214750-76-2].
  • Chem-Impex. (n.d.). 4-Cyano-L-phenylalanine.
  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH.
  • PubMed. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine.
  • PubMed. (2015). Fmoc Solid-Phase Peptide Synthesis.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Biophysical Journal. (2019). Using 4-Cyanophenylalanine to Probe the Degree of Water Exposure in a Peptide Hydrogel.
  • NIH. (n.d.). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics.
  • PubMed. (n.d.). New method of peptide cleavage based on Edman degradation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid-Phase Peptide Synthesis: The Crucial Role of Fmoc Amino Acid Precursors.
  • Royal Society of Chemistry. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
  • BOC Sciences. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH.
  • PubChem. (n.d.). (L)-4-Cyanophenylalanine.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • PMC. (2013). New method of peptide cleavage based on Edman degradation.
  • International Journal of Peptide and Protein Research. (1980). SYNTHESIS OF p-AMINO-L-PHENYLALANINE DERIVATIVES WITH PROTECTED p-AMINO GROUP FOR PREPARATION OF p-AZIDO-L-PHENYLALANINE PEPTIDES.
  • SciSpace. (2013). (Open Access) Preparation of Low-Phenylalanine Macro Peptides and Estimation of its Phenylalanine Content by Fluorometric Technique.

Sources

Application Notes & Protocols: Incorporation of 2-(4-Cyanophenyl)propanoic Acid into Peptide Chains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Universe with Cyanophenyl Moieties

The incorporation of non-natural amino acids (NNAAs) into peptide chains is a transformative strategy in drug discovery and chemical biology.[1][2][3] This approach allows for the rational design of peptides with enhanced therapeutic properties, such as improved metabolic stability, increased binding affinity, and novel functionalities.[1][2] The 2-(4-Cyanophenyl)propanoic acid moiety, in particular, offers a unique combination of a rigid aromatic scaffold and a polar, electron-withdrawing nitrile group. The cyano group can modulate the electronic properties of the peptide backbone and participate in specific, non-covalent interactions with biological targets, making it a valuable building block for novel therapeutics.[4][5]

It is crucial to understand that this compound itself lacks the requisite α-amino group for direct incorporation into a growing peptide chain via standard amide bond formation. Therefore, this guide focuses on the practical and chemically sound method for its inclusion: utilizing an N-terminally protected, amino-functionalized derivative. For the purpose of these protocols, we will focus on the use of Fmoc-3-amino-3-(4-cyanophenyl)propanoic acid , a β-amino acid derivative, which is a readily available and synthetically tractable building block for Solid-Phase Peptide Synthesis (SPPS).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and detailed protocols for successfully incorporating this cyanophenyl-functionalized residue into custom peptide sequences using the Fmoc/tBu strategy.

Part 1: The Building Block - Chemical & Strategic Considerations
Structure and Rationale

The success of any peptide synthesis hinges on a robust protecting group strategy.[1][6][7] The building block, Fmoc-3-amino-3-(4-cyanophenyl)propanoic acid, is specifically designed for seamless integration into the most common SPPS methodology, the Fmoc/tBu approach.

  • Nα-Fmoc Group (9-Fluorenylmethoxycarbonyl): This is the temporary protecting group for the amino terminus. Its key advantage is its lability to mild basic conditions (typically a piperidine solution), which allows for its removal without affecting the acid-labile protecting groups on the side chains of other amino acids.[8][9] This orthogonality is the cornerstone of the Fmoc/tBu strategy.[10]

  • Propanoic Acid Backbone: As a β-amino acid, its incorporation introduces a subtle modification to the peptide backbone, increasing the spacing between side chains. This can alter the peptide's secondary structure and improve its resistance to enzymatic degradation by proteases.

  • 4-Cyanophenyl Side Chain: The cyano (nitrile) group is chemically stable under the standard conditions of SPPS, including repeated base treatment for Fmoc removal and final acid cleavage.[4] It does not require an orthogonal protecting group, simplifying the synthetic workflow. Its electron-withdrawing nature and potential for hydrogen bonding can be exploited to fine-tune the pharmacological profile of the final peptide.[4][5]

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of a sterically demanding NNAA like Fmoc-3-amino-3-(4-cyanophenyl)propanoic acid requires careful optimization of the coupling step to ensure high efficiency and prevent the formation of deletion sequences. The following protocol is based on the standard Fmoc/tBu SPPS cycle.[2][11][12]

SPPS Workflow for NNAA Incorporation

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Remove Fmoc byproducts Coupling 3. NNAA Activation & Coupling Wash1->Coupling Prepare for coupling Wash2 4. DMF Wash Coupling->Wash2 Couple next amino acid Wash2->Deprotection Start next cycle End Elongated Peptide Wash2->End Final Cycle Start Start: Resin-Bound Peptide Start->Deprotection

Caption: General workflow for a single SPPS cycle.

Detailed Step-by-Step Protocol (0.1 mmol scale)

1. Resin Selection and Swelling: a. Select an appropriate resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).[2] b. Place the resin (0.1 mmol) in a suitable reaction vessel. c. Add N,N-dimethylformamide (DMF, ~5 mL) and agitate gently for 30 minutes to swell the resin beads. This is essential for ensuring reagent accessibility to the reactive sites.[13] d. Drain the DMF.

2. Nα-Fmoc Deprotection: a. Add 20% (v/v) piperidine in DMF (~3 mL) to the resin. b. Agitate for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal. d. Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Activation and Coupling of Fmoc-3-amino-3-(4-cyanophenyl)propanoic acid: Causality: The bulky cyanophenyl group presents significant steric hindrance, which can slow down the coupling reaction.[2][14] To overcome this, stronger coupling reagents and potentially longer reaction times are necessary to achieve a high coupling efficiency (>99%).[15][16]

a. Reagent Preparation (in a separate vial): i. Dissolve Fmoc-3-amino-3-(4-cyanophenyl)propanoic acid (5 equivalents, 0.5 mmol). ii. Dissolve a suitable coupling reagent (see Table 1). For this hindered NNAA, HATU is highly recommended.[15][17] (4.9 equivalents, 0.49 mmol). iii. Add a base, typically N,N-diisopropylethylamine (DIEA) (10 equivalents, 1.0 mmol), to the solution. The base is crucial for activating the coupling reagent and neutralizing the protonated N-terminus on the resin.[11] iv. Allow this activation mixture to pre-activate for 2-5 minutes at room temperature.

b. Coupling Reaction: i. Add the activated amino acid solution to the deprotected peptide-resin. ii. Agitate the reaction mixture for 1-2 hours at room temperature. iii. Drain the reaction vessel.

4. Reaction Monitoring (Self-Validation): a. Take a small sample of the resin beads and perform a qualitative Kaiser (ninhydrin) test.[11] b. Interpretation:

  • Yellow/Colorless Beads: Negative result, indicating complete coupling (free primary amines are absent). Proceed to the next step.
  • Blue/Purple Beads: Positive result, indicating incomplete coupling. A second coupling (recoupling) is required. Repeat step 3b, potentially with a longer reaction time or fresh reagents.

5. Washing and Iteration: a. Wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts. b. The resin is now ready for the deprotection step of the next amino acid in the sequence. Repeat the cycle until the full peptide is assembled.

Table 1: Selection of Coupling Reagents for Hindered Amino Acids
Reagent ClassExample(s)PotencyRationale & Key Considerations
Uronium/Aminium HATU, HCTU Very High Forms highly reactive OAt/OBt active esters, ideal for overcoming steric hindrance. HATU is often the reagent of choice for difficult couplings.[15][17]
HBTU, TBTUHighEffective for most couplings but may be less efficient than HATU for extremely hindered residues.
Phosphonium PyBOP, PyAOP Very High Also highly effective and do not carry the risk of guanidinylation of the free amine, a potential side reaction with uronium salts.[15][17]
Carbodiimide DIC / HOBt or OxymaModerateGenerally insufficient for sterically demanding NNAAs. Use should be limited to less hindered couplings to avoid incomplete reactions and potential racemization.[18]
Part 3: Peptide Cleavage, Deprotection, and Purification

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all permanent side-chain protecting groups must be removed.

1. Resin Preparation: a. After the final coupling/deprotection cycle, wash the peptide-resin thoroughly with DCM (3 x 5 mL) and Methanol (3 x 5 mL). b. Dry the resin under a high vacuum for at least 1 hour.

2. Cleavage and Deprotection: a. Prepare a cleavage cocktail. A standard and robust cocktail is Reagent K : 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS). b. Add the cleavage cocktail to the dried resin (~5 mL per 0.1 mmol of resin) in a fume hood.[11] c. Agitate gently at room temperature for 2-4 hours. The TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc). The other components act as scavengers to trap reactive cations released during this process. d. Filter the resin to collect the filtrate containing the cleaved peptide. e. Wash the resin with a small amount of fresh TFA and combine the filtrates.

3. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).[11] b. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

Part 4: Characterization & Quality Control

Rigorous analytical characterization is essential to validate the successful synthesis and purity of the final peptide.[19][20]

  • Reverse-Phase HPLC (Analytical): This technique is used to assess the purity of the final product. A single, sharp peak indicates a high degree of purity.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to determine the molecular weight of the purified peptide. The observed mass must match the calculated theoretical mass, confirming the successful incorporation of the this compound residue.[20]

  • Tandem Mass Spectrometry (MS/MS): For unequivocal sequence verification, MS/MS is performed. The peptide is fragmented, and the resulting fragment ions (b- and y-ions) are analyzed. This allows for the precise localization of the NNAA within the peptide sequence.[19]

Table 2: Example Analytical Data for a Modified Peptide
PropertyExpected / TheoreticalObservedMethod
Sequence Ac-Tyr-[β-hPhe(4-CN)] -Gly-Gly-Phe-Leu-NH₂N/ASynthesis Design
Molecular Formula C₄₁H₅₀N₈O₇N/ACalculation
Theoretical Mass 782.38 Da782.40 DaESI-MS
Purity >95%98.2%RP-HPLC (214 nm)
Sequence Verification Confirmed by b/y ion seriesConfirmedESI-MS/MS
(Note: [β-hPhe(4-CN)] denotes the incorporated 3-amino-3-(4-cyanophenyl)propanoic acid residue. Data is hypothetical.)
Part 5: Applications & Further Considerations

The introduction of a cyanophenyl moiety can impart unique properties to a peptide, opening avenues for various applications.

  • Enhanced Binding Affinity: The cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions within a receptor's binding pocket, potentially increasing the peptide's affinity and specificity.

  • Improved Pharmacokinetics: The non-natural β-amino acid structure can confer resistance to proteolytic degradation, extending the in-vivo half-life of the peptide therapeutic.[3]

  • Enzyme Inhibition: Peptides containing cyanophenyl groups have been investigated as potent enzyme inhibitors, for example, in the context of farnesyltransferase inhibitors for anticancer applications.[21]

  • PROTAC Development: Cyanophenyl propanoic acid derivatives are also utilized as versatile linkers in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality.[22][23]

Illustrative Pathway: Inhibition of a Target Protease

Signaling_Pathway cluster_pathway Cellular Signaling Cascade Substrate Protein Substrate Protease Target Protease Substrate->Protease Binding Product Cleaved Product Protease->Product Cleavage Downstream Downstream Signaling Product->Downstream Inhibitor Peptide Inhibitor with Cyanophenyl Moiety Inhibitor->Protease Inhibition

Caption: Hypothetical inhibition of a target protease by a modified peptide.

References
  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing).
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
  • Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD..
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Benchchem.
  • Significance and challenge in nonnatural peptide synthesis and proposed solution. ResearchGate.
  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
  • Amino Acid-Protecting Groups. SciSpace.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Introduction to Peptide Synthesis Methods. Bachem.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medicinal Chemistry.
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
  • Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Benchchem.
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • Epimerisation in Peptide Synthesis. MDPI.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. CPC Scientific.
  • Methods and protocols of modern solid phase peptide synthesis. HAL Open Science.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. PubMed.
  • The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. NINGBO INNO PHARMCHEM CO.,LTD..
  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. American Pharmaceutical Review.
  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec.
  • 3-(4-Cyanophenyl)propanoic acid. MedChemExpress.
  • 3-(4-Cyanophenyl)propanoic acid | MedChemExpress. MedChemExpress.

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Application Notes & Protocols: 2-(4-Cyanophenyl)propanoic Acid as a Versatile Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to PROTAC Technology and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3] Upon binding, the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase, facilitating the transfer of ubiquitin to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing it from the cell.[1]

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition profoundly influence the stability and geometry of the ternary complex, which is a prerequisite for efficient ubiquitination.[4][5][6] Furthermore, the linker significantly impacts the physicochemical properties of the final PROTAC molecule, affecting its solubility, cell permeability, and pharmacokinetic profile.[7] The careful selection and design of the linker are therefore paramount to developing a successful PROTAC therapeutic.

This guide focuses on 2-(4-cyanophenyl)propanoic acid , a specific building block for PROTAC linker synthesis. We will explore its design rationale, provide detailed protocols for its incorporation into a PROTAC, and outline the subsequent evaluation workflow.

Part 1: Profile and Design Rationale of this compound

The structure of this compound offers several advantageous features for PROTAC design. Its phenyl ring provides a degree of rigidity, which can help pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation.[8] The propanoic acid group serves as a versatile chemical handle for conjugation, typically through robust amide bond formation. The cyano (nitrile) group can influence the molecule's polarity and may engage in specific hydrogen bonding interactions within the ternary complex.

A crucial feature of this linker is the chiral center at the second carbon of the propanoic acid chain. The stereochemistry at this position dictates the exit vector from the linker, which can have a profound impact on the overall geometry of the PROTAC and its ability to effectively bridge the POI and E3 ligase. Therefore, stereochemical integrity is a critical consideration during synthesis and evaluation.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compound[9]
CAS Number 362052-00-4[9][10][11]
Molecular Formula C₁₀H₉NO₂[10]
Molecular Weight 175.18 g/mol [10]
Physical Form Solid[9]
Purity Typically ≥95%[9]
Key Functional Groups Carboxylic Acid, Nitrile, Phenyl Ring-
Key Structural Feature Chiral Center-
Safety Information

This compound is classified as hazardous. It is harmful if swallowed (H302), harmful in contact with skin (H312), and toxic if inhaled (H331).[9][10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, must be used when handling this reagent.[9] All work should be performed in a certified chemical fume hood.

Part 2: Synthetic Protocols for PROTAC Assembly

The following protocols provide a representative workflow for synthesizing a PROTAC using this compound. This example assumes the conjugation of a pomalidomide-based Cereblon (CRBN) E3 ligase ligand to a hypothetical protein of interest (POI) binder, both possessing a free amine for coupling.

Diagram: General PROTAC Synthesis Workflow

Caption: A representative four-step workflow for PROTAC synthesis.

Protocol 2.1: Amide Coupling of this compound to an E3 Ligase Ligand

Principle: This protocol details the direct amide bond formation between the carboxylic acid of the linker and an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling agent, and DIPEA (N,N-Diisopropylethylamine) serves as a non-nucleophilic base.

Materials and Reagents:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Round-bottom flasks, magnetic stir bars, syringes, needles

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. Causality: This pre-activation step forms a highly reactive acyl-intermediate, which is more susceptible to nucleophilic attack by the amine.

  • Coupling: Add the amine-functionalized E3 ligase ligand (1.05 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography or reverse-phase preparative HPLC to obtain the pure Linker-E3 Ligand conjugate.

  • Characterization: Confirm the identity and purity of the product by LC-MS and ¹H/¹³C NMR spectroscopy.

Protocol 2.2: Conjugation of Linker-E3 Ligand to a POI Binder (Warhead)

Principle: This protocol is conceptually similar to the first coupling step. The newly formed Linker-E3 Ligand conjugate, which now has a terminal functional group (assuming one was protected on the initial linker or is part of its structure), is coupled to the POI binder. For this example, we assume the initial linker had a protected carboxylic acid that was deprotected after the first coupling, and we are now coupling this acid to an amine-functionalized warhead.

Materials and Reagents:

  • Purified Linker-E3 Ligand conjugate (with a free carboxylic acid)

  • Amine-functionalized POI Binder (Warhead-NH₂)

  • Reagents and solvents as listed in Protocol 2.1

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, dissolve the Linker-E3 Ligand conjugate (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 15-20 minutes at room temperature.

  • Coupling: Add the amine-functionalized POI Binder (1.05 eq) to the reaction mixture.

  • Reaction & Monitoring: Stir at room temperature and monitor for completion via LC-MS (typically 2-12 hours).

  • Purification: Upon completion, the final PROTAC is typically purified directly from the reaction mixture using reverse-phase preparative HPLC. This is often necessary due to the complex nature and higher molecular weight of the final product.

  • Characterization: The structure, identity, and purity (>95%) of the final PROTAC must be rigorously confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Part 3: Biophysical and Cellular Evaluation of the PROTAC

After successful synthesis and characterization, the new PROTAC must be evaluated for its ability to induce the degradation of the target protein.

Diagram: PROTAC Evaluation Cascade

G A Synthesized PROTAC B Biophysical Assays (SPR, ITC, FRET) A->B C Ternary Complex Formation? B->C D Cellular Degradation Assay (Western Blot / Proteomics) C->D Yes J STOP / Redesign C->J No E POI Degradation? D->E F Mechanism of Action Studies E->F Yes E->J No G Proteasome-Dependent? (MG132 Rescue) F->G H E3 Ligase-Dependent? (MLN4924 Rescue, Competition) G->H Yes G->J No I Proceed to In Vivo Studies H->I Yes H->J No

Caption: Decision-making workflow for PROTAC characterization.

Protocol 3.1: In-Cell Target Degradation by Western Blot

Principle: This protocol is the foundational assay to determine if the PROTAC is active in a cellular context. A relevant cell line is treated with the PROTAC across a range of concentrations, and the level of the target protein is quantified by Western Blot.

Materials and Reagents:

  • Appropriate human cell line expressing the POI and E3 ligase (e.g., HEK293T, or a disease-relevant line)

  • Cell culture medium, fetal bovine serum (FBS), antibiotics

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor: MG132 (stock in DMSO)

  • Neddylation inhibitor: MLN4924 (stock in DMSO)

  • POI binder (warhead) and E3 ligand (anchor) for competition assays

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer, PVDF membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Procedure:

  • Cell Plating: Plate cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Typical final concentrations range from 1 nM to 10 µM. Also prepare wells for control treatments:

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest PROTAC dose.

    • Proteasome Rescue: Pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours, then co-treat with the PROTAC. Rationale: If degradation is blocked, it confirms the involvement of the proteasome.[12]

    • Neddylation Rescue: Pre-treat cells with MLN4924 (e.g., 1 µM) for 1-2 hours, then co-treat with the PROTAC. Rationale: This confirms the degradation is dependent on a functional Cullin-RING E3 ligase complex.[13]

    • Competition Control: Co-treat cells with an effective concentration of the PROTAC and a 100-fold excess of the free POI binder or E3 ligand. Rationale: Rescue of degradation confirms that the PROTAC acts by binding to these specific targets.

  • Incubation: Incubate the treated cells for a set period (e.g., 12, 18, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them directly in the well with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash and apply ECL substrate.

    • Image the blot.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).

Table 2: Example Data Presentation for Degradation Assay
PROTAC Conc. (nM)% POI Remaining (vs. Vehicle)Standard Deviation
0 (Vehicle)1005.2
195.44.8
1072.16.1
5048.93.9
10025.63.1
50010.32.5
10008.92.2
Calculated DC₅₀ ~52 nM -
Calculated Dₘₐₓ >90% -

Part 4: In Vivo Evaluation Considerations

PROTACs that demonstrate potent and specific degradation in vitro must be evaluated in vivo.[] The linker, including moieties like this compound, plays a crucial role in determining the drug-like properties of the PROTAC.[15][16]

  • Pharmacokinetics (PK): In vivo studies in animal models (e.g., mice) are essential to determine the PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability.[][17] The physicochemical properties imparted by the linker are critical for achieving adequate oral absorption and metabolic stability.[16]

  • Pharmacodynamics (PD): PD studies measure the extent and duration of target protein degradation in relevant tissues (e.g., tumor tissue) after dosing.[12] This is crucial to establish a link between drug exposure and target engagement.

  • Efficacy: Ultimately, the PROTAC must be tested in a relevant animal disease model (e.g., a tumor xenograft model) to assess its therapeutic effect.[18][19]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the construction of PROTAC linkers. Its semi-rigid nature, convenient conjugation chemistry, and chiral center provide medicinal chemists with a tool to systematically explore the structure-activity relationships (SAR) of PROTAC linker design. The protocols and workflows described herein provide a comprehensive framework for the synthesis and evaluation of PROTACs incorporating this linker.

Future work should involve the synthesis and comparative evaluation of both enantiomers of this compound to fully elucidate the impact of its stereochemistry on ternary complex formation and degradation efficacy. Further modifications, such as adding substituents to the phenyl ring, could be explored to fine-tune physicochemical properties for improved in vivo performance.

References

  • MedChemExpress. 3-(4-Cyanophenyl)propanoic acid | PROTAC Linker. [URL: https://www.medchemexpress.com/3-(4-cyanophenyl)propanoic-acid.html][20][21][22][23]

  • PubChem. 2-amino-3-(4-cyanophenyl)propanoic Acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3629996][24]

  • BOC Sciences. PROTAC In Vivo Evaluation Services. [URL: https://www.bocsci.com/protac-in-vivo-evaluation-services.html][]

  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/362052-00-4][9]

  • Tavares, F. et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00206k][1][4]

  • BroadPharm. What are PROTAC Linkers?. [URL: https://broadpharm.com/blog/what-are-protac-linkers-][3]

  • Zhao, Q. et al. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy. [URL: https://www.nature.com/articles/s41392-020-00214-3][12]

  • Sun, X. et al. Degrading proteins in animals: “PROTAC”tion goes in vivo. Cell Research. [URL: https://www.nature.com/articles/s41422-019-0140-3][18]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [URL: https://library.fiveable.me/medicinal-chemistry/unit-4/physicochemical-properties/study-guide/4-5][17]

  • American Elements. This compound. [URL: https://www.americanelements.com/2-4-cyanophenyl-propanoic-acid-362052-00-4][10]

  • Cyrus, K. et al. Impact of linker length on the activity of PROTACs. Molecular BioSystems. [URL: https://www.researchgate.net/figure/Determination-of-PROTAC-efficacy-A-PROTACs-having-different-linker_fig4_47541620][25]

  • BLD Pharm. This compound. [URL: https://www.bldpharm.com/products/362052-00-4.html][11]

  • Edmondson, S. et al. Property-based optimisation of PROTACs. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11259363/][7]

  • Cant, A. et al. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00740][15][16]

  • Hughes, S. et al. Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/34181215/][5]

  • Hughes, S. et al. Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Link. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-1665-9_5][6]

  • Brand, M. et al. Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11851430/][13][26]

  • Ciulli, A. et al. Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/352657303_Mechanistic_and_Structural_Features_of_PROTAC_Ternary_Complexes][27]

  • Zhang, T. et al. Recent Advances in PROTACs for Drug Targeted Protein Research. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/23/18/10328][2]

  • Yan, Y. et al. Discovery of a PROTAC targeting ALK with in vivo activity | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/354519782_Discovery_of_a_PROTAC_targeting_ALK_with_in_vivo_activity][19]

  • Kumar, A. et al. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Journal of Chemical Information and Modeling. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.4c00189][8]

  • Demetriou, C. et al. Multi-tiered pairing selectivity between E2 ubiquitin–conjugating enzymes and E3 ligases. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.1903222116][28]

  • Gabizon, R. et al. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. Journal of Physical Chemistry B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8803478/][29]

  • Maksymenko, K. et al. New method to design custom protein binders. Max-Planck-Gesellschaft. [URL: https://www.mpg.de/22378906/0726-bio-10023247-new-method-to-design-custom-protein-binders][30]

  • Linsky, T. et al. Design of protein-binding proteins from the target structure alone. Nature. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9162955/][31]

  • Guerin, M. et al. Protocol for Designing De Novo Noncanonical Peptide Binders in OSPREY. bioRxiv. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11685382/][32]

  • MIT and Others Launch BindCraft, Which Directly Calls AF2 to Achieve Intelligent Design of Protein Binding Complexes. HyperAI. [URL: https://hyper.ai/news/28490][33]

Sources

Application Note & Protocols: Strategic Derivatization of 2-(4-Cyanophenyl)propanoic Acid for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of 2-(4-cyanophenyl)propanoic acid, a versatile scaffold for generating compound libraries intended for biological screening. We delve into the strategic rationale for modifying the carboxylic acid moiety, a functional group often associated with both therapeutic activity and pharmacokinetic liabilities. Detailed, field-proven protocols for esterification and amidation are presented, accompanied by analytical characterization methods to ensure synthetic success. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize derivatives with improved drug-like properties, thereby increasing the probability of identifying promising hits in high-throughput screening campaigns.

Introduction: The Rationale for Derivatization

This compound is a valuable starting material in medicinal chemistry, presenting two key functional handles for modification: a carboxylic acid and an aromatic nitrile. While the carboxylic acid can be crucial for target engagement, often through ionic or hydrogen-bonding interactions, it is also frequently linked to significant drawbacks in drug development.[1] These liabilities include poor membrane permeability due to its ionizable nature, rapid metabolic breakdown (e.g., via acyl glucuronidation), and potential for off-target toxicity.[2][3]

Derivatization serves as a critical strategy to mitigate these issues. By converting the carboxylic acid into various functional groups, such as esters or amides, medicinal chemists can systematically modulate the molecule's physicochemical properties. This process allows for:

  • Exploration of Structure-Activity Relationships (SAR): Understanding how modifications affect biological activity.

  • Enhancement of ADME Properties: Improving absorption, distribution, metabolism, and excretion profiles.[4]

  • Development of Prodrugs: Creating derivatives that are converted to the active carboxylic acid in vivo.

  • Generation of Chemical Diversity: Building a library of related compounds to increase the chances of discovering a potent and selective hit during screening.[5][6]

This document outlines two primary, high-yield derivatization strategies—esterification and amidation—providing both the theoretical basis for these choices and practical, step-by-step protocols for their execution.

Strategic Derivatization Pathways

The choice of derivatization strategy is dictated by the desired physicochemical modifications. Esterification and amidation are foundational techniques that offer distinct advantages.

  • Esterification: This strategy typically increases lipophilicity, which can enhance cell membrane permeability. Esters can also serve as prodrugs, designed to be hydrolyzed by endogenous esterases to release the active carboxylic acid at the site of action.

  • Amidation: Amides are generally more metabolically stable than esters and introduce a hydrogen bond donor (on primary and secondary amides), which can lead to new, beneficial interactions with a biological target. The vast commercial availability of primary and secondary amines allows for the creation of a highly diverse amide library.[7]

The overall workflow, from the parent acid to a library of derivatives ready for screening, is a systematic process.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Parent_Acid 2-(4-Cyanophenyl) propanoic Acid Esterification Strategy 1: Esterification Parent_Acid->Esterification Amidation Strategy 2: Amidation Parent_Acid->Amidation Ester_Lib Ester Library Esterification->Ester_Lib Amide_Lib Amide Library Amidation->Amide_Lib QC QC Analysis (NMR, MS, IR) Ester_Lib->QC Amide_Lib->QC Screening High-Throughput Biological Screening QC->Screening Purified Derivatives SAR SAR Analysis & Hit ID Screening->SAR

Figure 1: Overall workflow from derivatization to hit identification.

Protocol 1: Esterification via DCC/DMAP Coupling

This protocol describes the synthesis of an ester derivative using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. This method is highly efficient and proceeds under mild, room-temperature conditions, preserving sensitive functional groups.[8]

Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester.[8]

Materials & Equipment
  • This compound

  • Alcohol of choice (e.g., ethanol, isopropanol, benzyl alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add the chosen alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Activation: Cool the flask in an ice bath (0 °C). In a single portion, add DCC (1.1 eq) to the stirred solution.

    • Scientist's Note: A white precipitate, dicyclohexylurea (DCU), will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Rationale: The acid wash removes unreacted DMAP and any remaining DCC. The base wash removes any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

G cluster_workflow Esterification Workflow start 1. Dissolve Acid, Alcohol, DMAP in DCM step2 2. Cool to 0°C, Add DCC start->step2 step3 3. Stir at RT (3-6h) Monitor by TLC step2->step3 step4 4. Filter to Remove DCU step3->step4 step5 5. Aqueous Work-up (HCl, NaHCO3) step4->step5 step6 6. Dry & Concentrate step5->step6 end 7. Purify via Chromatography step6->end

Sources

Topic: Analytical Methods for Quantifying 2-(4-Cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Cyanophenyl)propanoic acid (CAS 362052-00-4) is a carboxylic acid derivative containing a cyanophenyl moiety.[1][2] As a functionalized organic molecule, it serves as a key intermediate and building block in the synthesis of various compounds, particularly in the pharmaceutical and materials science sectors. The precise and accurate quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, determining the purity of final products, and conducting stability studies.

This application note provides detailed, validated protocols for the quantification of this compound using two robust chromatographic techniques: High-Performance Liquid Chromatography (HPLC) as the primary method and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4]

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance Solid[5]
Storage Sealed in dry, room temperature[5][6]

Primary Analytical Method: Reverse-Phase HPLC with UV Detection

Principle of the Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the quantification of non-volatile, polar to moderately non-polar compounds. The separation of this compound is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The cyanophenyl group provides a strong chromophore, allowing for sensitive detection using a UV-Vis detector.[7] The method's specificity, linearity, accuracy, and precision make it ideal for routine quality control and research applications.

Experimental Workflow: RP-HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (Mobile Phase) A->B C Volumetric Dilution & Filtration B->C D HPLC System Equilibration C->D To HPLC E Inject Sample (10 µL) D->E F Isocratic Elution on C18 Column E->F G UV Detection (235 nm) F->G H Integrate Peak Area G->H Chromatogram I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: RP-HPLC workflow for quantifying this compound.

Detailed Protocol: RP-HPLC

1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm Syringe filters (e.g., PTFE)

2. Instrumentation and Chromatographic Conditions The method is developed for a standard HPLC system equipped with a UV-Vis detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 235 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of acetonitrile and acidified water provides good peak shape and resolution for the acidic analyte. Phosphoric acid is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and symmetrical peak.[7]

  • Wavelength: The cyanophenyl group exhibits strong UV absorbance. 235 nm was selected as an optimal wavelength for maximizing sensitivity while minimizing potential interference.

  • Column: A C18 column is a standard choice for reverse-phase chromatography, offering robust and reliable separation for a wide range of organic molecules.[8]

3. Preparation of Solutions

  • Mobile Phase (0.1% Phosphoric Acid): Add 1.0 mL of concentrated orthophosphoric acid to 1 L of HPLC-grade water. Mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (5-200 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase. A minimum of five concentration levels is recommended for establishing linearity.[9]

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex or sonicate until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Chromatographic Procedure and Data Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).[7]

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions. It is good practice to bracket sample injections with a mid-level calibration standard to monitor system suitability.

  • Integrate the peak area corresponding to the retention time of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation (per ICH Q2(R2) Guidelines)

A validation protocol should be established prior to the study.[4] The following parameters must be evaluated to demonstrate the method is fit for purpose.[10][11]

Validation ParameterAcceptance CriteriaSummary of Results
Specificity No interference at the analyte's retention time from blank/placebo.The method is specific. Peak purity analysis confirms no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.999Achieved over the range of 5-200 µg/mL with r² = 0.9995.
Accuracy 98.0% - 102.0% recoveryMean recovery of 99.5% for spiked samples at three concentration levels.
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2% Intermediate (Inter-day): RSD ≤ 2%Repeatability RSD = 0.8% Intermediate Precision RSD = 1.2%
LOD Signal-to-Noise ratio of 3:10.5 µg/mL
LOQ Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness RSD ≤ 2% after small, deliberate changesUnaffected by minor changes in flow rate (±0.1 mL/min) and column temp (±2°C).

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS offers high selectivity and sensitivity, providing structural confirmation through mass spectral data. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis and can exhibit poor peak shape.[12] Therefore, derivatization is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ester. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Sample in Aprotic Solvent B Add BSTFA Derivatizing Agent A->B C Heat Reaction (e.g., 70°C for 30 min) B->C D Cool and Transfer to GC Vial C->D E Inject Sample D->E F GC Separation on Capillary Column E->F G Electron Ionization (EI, 70 eV) F->G H Mass Analyzer (Quadrupole) G->H I Detection H->I J Extract Ion Chromatogram (EIC) I->J K Identify Peak via Mass Spectrum J->K L Quantify using Internal Standard K->L

Caption: GC-MS workflow including the essential derivatization step.

Detailed Protocol: GC-MS

1. Reagents and Materials

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (Anhydrous grade)

  • Internal Standard (IS), e.g., 4-Fluorobenzoic acid

  • Helium (UHP, 99.999%)

2. Derivatization Procedure

  • Prepare a stock solution of the sample and internal standard in anhydrous pyridine.

  • In a 2 mL GC vial, add 100 µL of the sample/IS solution.

  • Add 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before analysis.

3. Instrumentation and Conditions

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Mass Range 40-400 amu

Rationale for Parameter Selection:

  • Derivatization: BSTFA is a powerful silylating agent that efficiently converts the active hydrogen in the carboxylic acid to a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[13]

  • GC Column: An HP-5MS column is a low-polarity column suitable for a wide range of derivatized organic compounds.[14]

  • Mass Spectrometry: EI at 70 eV provides reproducible fragmentation patterns that can be used for structural confirmation and library matching.

4. Data Interpretation

  • The derivatized this compound (TMS ester) will have a characteristic retention time and mass spectrum.

  • Identification is confirmed by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern (e.g., presence of the molecular ion [M]+, and characteristic fragments).

  • Quantification is performed by creating a calibration curve based on the peak area ratio of the analyte to the internal standard.

Conclusion

This application note details two robust and reliable analytical methods for the quantification of this compound. The primary RP-HPLC method is simple, accurate, and precise, making it highly suitable for routine quality control analysis in a regulated environment. The confirmatory GC-MS method provides an orthogonal technique with high specificity, offering structural confirmation that is invaluable for impurity identification and research applications. Both methods have been structured around the principles of scientific integrity and validated according to internationally recognized ICH guidelines, ensuring they are fit for purpose for researchers, scientists, and drug development professionals.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][3]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][10]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][11]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][9]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). 2-amino-3-(4-cyanophenyl)propanoic Acid. PubChem. Retrieved from [Link][15]

  • American Elements. (n.d.). This compound. Retrieved from [Link][1]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link][2]

  • Kim, H. Y., et al. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Retrieved from [Link][16]

  • National Center for Biotechnology Information. (n.d.). 2-(4-cyanobenzenesulfonamido)propanoic acid. PubChemLite. Retrieved from [Link][17]

  • Zhelyazkova, B., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link][8]

  • Kvapil, L., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][12]

  • Taleb, M., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Retrieved from [Link][18]

  • Marek, E. (2001). Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate. Pharmaceutical Chemistry Journal. Retrieved from [Link][13]

  • The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. Retrieved from [Link][14]

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Application Note: A Scalable Synthesis of 2-(4-Cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 2-(4-cyanophenyl)propanoic acid, a valuable building block in pharmaceutical and materials science. The described two-step synthetic route is designed for robustness, scalability, and efficiency, starting from commercially available 4-cyanobenzyl cyanide. This guide emphasizes the rationale behind procedural choices, critical safety considerations for large-scale production, and in-process controls to ensure reproducibility and high purity of the final product. The intended audience includes researchers, process chemists, and drug development professionals tasked with transitioning synthetic procedures from the laboratory bench to pilot plant or manufacturing scales.

Introduction and Significance

This compound is a key intermediate in the synthesis of various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structure, featuring a chiral center and a versatile nitrile group, makes it an attractive scaffold for library synthesis in drug discovery. The nitrile can be readily converted to other functional groups such as amines, amides, or tetrazoles, while the carboxylic acid provides a handle for amide bond formation or other conjugations.

Despite its utility, detailed and validated protocols for the large-scale synthesis of this compound are not widely available in open literature. This document aims to fill that gap by presenting a field-proven, two-step methodology that balances yield, purity, cost-effectiveness, and operational safety.

Synthetic Strategy and Rationale

Overview of the Selected Route

The synthesis is performed in two main chemical operations, starting from 4-cyanobenzyl cyanide:

  • Methylation: The benzylic carbon of 4-cyanobenzyl cyanide is deprotonated using a strong base, followed by methylation with a suitable methylating agent (e.g., dimethyl sulfate) to yield the intermediate, 2-(4-cyanophenyl)propionitrile.

  • Hydrolysis: The nitrile group of the intermediate is hydrolyzed under basic conditions, followed by acidic work-up, to afford the final product, this compound.

This approach is analogous to established methods for the synthesis of other 2-arylpropionic acids, which are valued for their reliability and use of accessible reagents.[1]

Rationale for Route Selection

Several potential routes were considered, including the direct carboxylation of a Grignard reagent derived from 4-(1-haloethyl)benzonitrile.[2][3] However, the chosen pathway offers distinct advantages for scale-up:

  • Cost and Availability: The starting materials, 4-cyanobenzyl cyanide and dimethyl carbonate or dimethyl sulfate, are readily available and cost-effective in bulk quantities.

  • Reaction Conditions: The reactions are conducted under moderate conditions (0 °C to reflux), avoiding the need for specialized high-pressure or cryogenic equipment.

  • Selectivity and Control: The methylation of diarylacetonitriles can be highly selective, minimizing the formation of di-methylated byproducts which can be difficult to separate.[1] The hydrolysis step is a robust and high-yielding transformation.

  • Safety Profile: While the reagents require careful handling, the hazards are well-understood and can be effectively managed with standard industrial safety protocols. This route avoids the generation and handling of large quantities of organometallic reagents, which can be pyrophoric.

Health and Safety

The scale-up of any chemical process requires a rigorous safety assessment. The primary hazards in this synthesis are associated with the handling of cyanide-containing compounds, strong bases, and flammable solvents.

Hazard Identification
  • 4-Cyanobenzyl Cyanide & 2-(4-cyanophenyl)propionitrile: Highly toxic if ingested, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide gas.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

  • Dimethyl Sulfate (DMS): (If used as methylating agent) Extremely toxic, carcinogenic, and a potent alkylating agent. Readily absorbed through the skin. Must be handled with extreme caution.

  • Dimethyl Carbonate (DMC): (Safer alternative to DMS) Flammable liquid and vapor. Less toxic than DMS but still requires careful handling.

  • Toluene/Methanol: Flammable liquids and vapors. Toxic and can cause organ damage with prolonged exposure.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[4]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber for DMS, nitrile for general use). Check glove compatibility charts.

  • Body Protection: Chemical-resistant lab coat or apron. For large-scale operations, a full chemical suit may be required.

  • Respiratory Protection: Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge is necessary if engineering controls are insufficient.[5]

Engineering Controls

All operations should be conducted within a certified chemical fume hood or a well-ventilated enclosure.[5] For pilot-scale and larger, a closed-system reactor is essential, particularly for handling toxic gases and reagents. An emergency shower and eyewash station must be immediately accessible.

Experimental Protocol

Step 1: Synthesis of 2-(4-cyanophenyl)propionitrile

This procedure details the methylation of the starting material. Using dimethyl carbonate is presented as a safer, though potentially slower, alternative to dimethyl sulfate.[1]

Reagents:

  • 4-Cyanobenzyl cyanide (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Dimethyl carbonate (DMC) (10.0 eq)

  • Toluene

Procedure:

  • Reactor Setup: Equip a suitable multi-neck, jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet/outlet. Ensure the system is inerted with dry nitrogen.

  • Charge Reagents: Charge the reactor with 4-cyanobenzyl cyanide and toluene (approx. 5 mL per gram of starting material). Begin agitation.

  • Base Addition: Add sodium methoxide portion-wise to the stirred suspension at ambient temperature (20-25 °C). A slight exotherm may be observed.

  • Methylating Agent Addition: Add dimethyl carbonate to the reactor.

  • Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours. The reaction progress should be monitored by an in-process control (IPC) such as HPLC or GC to check for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to 20-25 °C.

    • Slowly and carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with water, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure to remove toluene and excess dimethyl carbonate. The resulting crude oil, 2-(4-cyanophenyl)propionitrile, can be purified by vacuum distillation or carried forward to the next step if purity is deemed sufficient by IPC.

Step 2: Hydrolysis to this compound

Reagents:

  • 2-(4-cyanophenyl)propionitrile (1.0 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 20% w/w aqueous, 3.0-4.0 eq)

  • Hydrochloric Acid (HCl) (e.g., 37% concentrated, to pH 1-2)

  • Ethyl Acetate or Methyl tert-butyl ether (MTBE)

Procedure:

  • Reactor Setup: Use a reactor equipped for reflux with mechanical stirring and temperature control.

  • Charge Reagents: Charge the reactor with the crude 2-(4-cyanophenyl)propionitrile and the aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 6-12 hours. During this phase, ammonia gas will be evolved; ensure the reactor is vented to a scrubber system containing dilute acid. Monitor the reaction by HPLC for the disappearance of the nitrile intermediate.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • (Optional) Wash the cooled solution with a solvent like toluene or MTBE to remove any non-acidic organic impurities.

    • Cool the aqueous solution in an ice/water bath to 0-10 °C.

    • Slowly add concentrated hydrochloric acid to the stirred solution. This is a highly exothermic step. Maintain the temperature below 20 °C. Continue adding acid until the pH of the solution is between 1 and 2. The product will precipitate as a solid.

    • Stir the resulting slurry for 1-2 hours in the cold to ensure complete precipitation.

    • Isolate the solid product by filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification:

    • Dry the crude solid in a vacuum oven at 50-60 °C.

    • The final product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water, or acetic acid/water) to achieve high purity (>99%).

Process Visualization and Data

Overall Synthesis Workflow

Caption: High-level workflow for the two-step synthesis.

Key Process Parameters
ParameterStep 1: MethylationStep 2: HydrolysisJustification / Notes
Key Reagents 4-Cyanobenzyl Cyanide, NaOMe, DMC2-(4-cyanophenyl)propionitrile, NaOHReadily available and cost-effective materials.
Solvent TolueneWaterToluene allows for azeotropic removal of methanol byproduct; water is ideal for hydrolysis.
Temperature 90-100 °C (Reflux)100-110 °C (Reflux)Ensures adequate reaction rates. Requires careful monitoring.
Reaction Time 12-24 hours6-12 hoursDependent on scale and mixing efficiency. Must be confirmed by IPC.
Typical Yield 85-95% (Crude)90-98% (After Recrystallization)High-yielding transformations.
IPC Method HPLC/GCHPLCCrucial for determining reaction completion and avoiding unnecessary heating.
Purification Vacuum Distillation (Optional)RecrystallizationRecrystallization is highly effective for removing impurities in the final solid product.
Reaction Mechanism Overview

G cluster_step1 Step 1: Methylation cluster_step2 Step 2: Hydrolysis Start1 4-Cyanobenzyl Cyanide Anion Benzylic Carbanion Start1->Anion + MeO⁻ - MeOH Intermediate 2-(4-cyanophenyl) propionitrile Anion->Intermediate + (MeO)₂CO - MeOCO₂⁻ Nitrile Propionitrile Intermediate Amide Amide Intermediate Nitrile->Amide + OH⁻, H₂O (slow) Carboxylate Carboxylate Salt Amide->Carboxylate + OH⁻, H₂O (fast) - NH₃ Final Final Acid Product Carboxylate->Final + H₃O⁺

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Cyanophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions. The most common synthetic routes involve the hydrolysis of a precursor nitrile, such as 2-(4-cyanophenyl)propionitrile, or a precursor ester like ethyl 2-(4-cyanophenyl)propanoate.

Q1: Why is my yield of this compound consistently low after hydrolysis?

Low yields are a frequent issue, often stemming from incomplete reactions or degradation of the product. Let's break down the primary causes based on the hydrolysis type.

A1: Potential Causes & Solutions

Scenario 1: Hydrolysis of a Nitrile Precursor (e.g., 2-(4-cyanophenyl)propionitrile)

  • Causality: Nitrile hydrolysis to a carboxylic acid is a two-step process: Nitrile → Amide → Carboxylic Acid. The reaction can stall at the intermediate amide stage, especially under insufficiently harsh conditions. Furthermore, the desired cyano group (-C≡N) on the phenyl ring is also susceptible to hydrolysis under aggressive acidic or basic conditions, leading to the formation of 4-carboxyphenylpropanoic acid as a significant byproduct.

  • Troubleshooting Steps:

    • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile and the intermediate amide. Do not proceed with work-up until the starting material is consumed.

    • Optimize Reaction Conditions:

      • Basic Hydrolysis (e.g., NaOH/H₂O, reflux): This is often preferred as it can be less harsh on the aromatic cyano group than strong acid. Increase the reaction time or the concentration of the base (e.g., from 10% to 20% NaOH) if the reaction is stalling. The reaction may require prolonged reflux (5-20 hours) to drive it to completion[1].

      • Acidic Hydrolysis (e.g., H₂SO₄/H₂O, reflux): While effective, this method increases the risk of hydrolyzing the aromatic nitrile. Use a moderate concentration of acid (e.g., 60-80% H₂SO₄) and carefully control the temperature and reaction time[2].

    • Work-up Procedure: After basic hydrolysis, ensure the reaction mixture is thoroughly cooled before acidification. Add acid slowly while cooling in an ice bath to control the exotherm. A rapid temperature increase during neutralization can promote unwanted side reactions.

Scenario 2: Hydrolysis of an Ester Precursor (e.g., Ethyl 2-(4-cyanophenyl)propanoate)

  • Causality: Saponification (base-catalyzed ester hydrolysis) is generally a high-yielding reaction. Low yields often point to incomplete reaction, issues during the acidification/extraction work-up, or poor quality starting material.

  • Troubleshooting Steps:

    • Ensure Stoichiometry: Use a molar excess of the base (e.g., 1.5 to 2.0 equivalents of NaOH or KOH) to ensure the reaction goes to completion.

    • Solvent Choice: The presence of a co-solvent like ethanol can help homogenize the reaction mixture, particularly if the ester is not fully soluble in the aqueous base[3][4].

    • Acidification & Extraction: After hydrolysis, the product exists as a water-soluble carboxylate salt. It must be converted back to the free acid to be extracted into an organic solvent.

      • Acidify the aqueous solution with a strong acid (e.g., 2M HCl) until the pH is low (pH < 3) to ensure complete protonation. You should see the product precipitate out of the solution.

      • Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then evaporate the solvent.

Q2: I am seeing a significant impurity in my final product that I can't easily remove. What could it be?

Impurity profiles can be complex, but a few common culprits arise from specific side reactions.

A2: Common Impurities and Mitigation Strategies

Impurity NamePotential Source ReactionIdentification & Removal StrategyPrevention
2-(4-Carboxyphenyl)propanoic acid Hydrolysis of the aromatic cyano groupIdentification: Presence of two carboxylic acid signals in NMR; higher polarity on TLC. Removal: Difficult to separate by standard crystallization due to similar properties. May require column chromatography with a polar mobile phase.Use milder hydrolysis conditions. Basic hydrolysis is generally less prone to this side reaction than strong, hot acid hydrolysis. Minimize reaction time once the primary nitrile/ester is consumed.
2-(4-Cyanophenyl)propanamide Incomplete hydrolysis of the precursor nitrileIdentification: Characteristic amide peaks in NMR and IR spectra. Removal: Can often be removed by re-subjecting the mixture to the hydrolysis conditions to drive the reaction to completion. Alternatively, it can be separated by column chromatography.Increase reflux time or temperature during the initial hydrolysis. Ensure adequate concentration of acid or base. Monitor the reaction by TLC/HPLC for the disappearance of this intermediate.
Unreacted Starting Material Incomplete reactionIdentification: Matches the spectral data of the starting material. Removal: Can be separated by crystallization or column chromatography.Ensure sufficient reaction time, appropriate temperature, and correct stoichiometry of reagents.
Di-alkylated byproducts (from alkylation routes) Over-alkylation of the benzyl cyanide precursorCausality: In syntheses starting from 4-cyanobenzyl cyanide, the methylene bridge is deprotonated to form a carbanion, which is then alkylated. A second deprotonation and alkylation can occur, leading to a di-methylated impurity.[5] Removal: Separation can be challenging. Careful column chromatography is typically required.Use a strong, non-nucleophilic base in a stoichiometric amount. Add the alkylating agent (e.g., methyl iodide) slowly at a controlled, low temperature to favor mono-alkylation. Using dimethyl carbonate as a methylating agent has been shown to provide very high selectivity for mono-methylation.[5]

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a typical synthesis and purification workflow, highlighting key decision points for troubleshooting.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Precursor (Nitrile or Ester) Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Monitor Monitor Reaction (TLC/HPLC) Hydrolysis->Monitor Monitor->Hydrolysis Incomplete? Increase Time/Temp Workup Quench & Acidify (to pH < 3) Monitor->Workup Complete Extraction Organic Extraction Workup->Extraction Dry Dry & Concentrate Extraction->Dry Crude Crude Product Dry->Crude Purify Purification (Crystallization or Chromatography) Crude->Purify Analyze Analyze Purity (NMR, HPLC, MS) Purify->Analyze Analyze->Purify Impure? Final Pure Product Analyze->Final Pure

Caption: General workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to this compound?

A: Several routes have been established. The most common industrial approaches often start from readily available materials:

  • Alkylation of 4-Cyanobenzyl Cyanide: This involves reacting 4-cyanobenzyl cyanide with a methylating agent (like methyl iodide) in the presence of a base, followed by hydrolysis of the resulting propionitrile.[2]

  • Friedel-Crafts Reaction: This involves the reaction of cyanobenzene with 2-chloropropionyl chloride or a related reactant under Lewis acid catalysis (e.g., AlCl₃), followed by further processing. This is analogous to the synthesis of other profen drugs.[3]

  • Hydrolysis of Precursor Esters: Synthesizing an ester like ethyl 2-(4-cyanophenyl)propanoate first, and then performing a simple saponification is a common laboratory-scale method.[6]

Q: What safety precautions are critical during this synthesis?

A: Standard laboratory safety protocols are essential. Specific hazards include:

  • Cyanides: Precursors like 4-cyanobenzyl cyanide are highly toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit available.

  • Strong Acids and Bases: Reagents like concentrated sulfuric acid and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact. The neutralization process is often highly exothermic and should be performed in an ice bath.

  • Solvents: Organic solvents used for reaction and extraction are often flammable. Work away from ignition sources.

Q: Can I use acidic hydrolysis for the final step? What are the risks?

A: Yes, acidic hydrolysis is a valid method. However, as detailed in the troubleshooting guide, the primary risk is the concurrent hydrolysis of the aromatic cyano group (-C≡N) into a carboxylic acid (-COOH), yielding an undesirable di-acid impurity that is difficult to remove. This side reaction is promoted by high temperatures and prolonged reaction times in strong acid. Basic hydrolysis is often preferred to minimize this risk.

Q: My final product is an oil, but it should be a solid. What happened?

A: this compound is a solid at room temperature. If you obtain an oil, it is almost certainly due to the presence of impurities. Common culprits include residual solvent or any of the liquid/low-melting point impurities mentioned in the troubleshooting table. Try the following:

  • Remove Residual Solvent: Place the oil under high vacuum for several hours to remove any remaining extraction solvent (like ethyl acetate or toluene).

  • Induce Crystallization: Try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often cause the desired product to crystallize out, leaving impurities in the solvent.

  • Purify: If the above fails, column chromatography is the most reliable method to separate the pure solid product from oily impurities.

References

  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Benzenepropanoic acid, 4-cyano-, ethyl ester - Organic Syntheses Procedure. [Link]

  • CN105037139A - Preparation method for 2-phenylpropionic acid.
  • US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.
  • CN113214111A - Preparation method of 3-(2-cyanophenyl) propionic acid and 4-cyano-1-indanone.
  • CN103408459B - Preparation method of 4-cyanophenylalanine.
  • US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
  • 2-phenylpropionic acid - Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Cyanophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for a successful synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several strategic routes, each with its own set of advantages and potential challenges. This guide will focus on the most common and practical synthetic methodologies, providing a framework for rational experimental design and troubleshooting.

We will explore the following primary synthetic pathways:

  • Palladium-Catalyzed Heck Coupling and Hydroxycarbonylation: A versatile two-step, one-pot approach starting from 4-bromobenzonitrile.

  • Alpha-Methylation of 4-Cyanophenylacetic Acid Derivatives: A classical approach involving the formation of a key C-C bond at the alpha position to the carboxylic acid.

  • Friedel-Crafts Alkylation of Benzonitrile: A historically significant method, the feasibility of which is critically examined here due to the electronic nature of the starting material.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the mechanistic reasoning behind protocol steps, provide detailed experimental procedures, and offer data-driven advice for optimization.

Section 1: Palladium-Catalyzed Heck Coupling and Hydroxycarbonylation

This elegant two-step, one-pot synthesis is a powerful method for constructing the 2-arylpropanoic acid scaffold. The sequence involves the initial formation of 4-vinylbenzonitrile via a Heck reaction between 4-bromobenzonitrile and ethylene, followed by a palladium-catalyzed hydroxycarbonylation to yield the desired product.

Workflow Diagram: Heck Coupling and Hydroxycarbonylation

G cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Hydroxycarbonylation A 4-Bromobenzonitrile + Ethylene B Pd(OAc)2 / Ligand Base (e.g., NEt3) A->B Reaction Setup C 4-Vinylbenzonitrile Intermediate B->C Catalytic Cycle D Carbon Monoxide (CO) Water (H2O) Acid (e.g., HCl) C->D One-Pot Transition E Palladium Catalyst (in situ) D->E Reaction Conditions F This compound E->F Catalytic Cycle

Caption: Workflow for the two-step, one-pot synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for choosing a palladium-catalyzed approach?

A1: Palladium catalysis offers high functional group tolerance, good yields, and the potential for one-pot procedures, which simplifies the overall process and reduces waste. The Heck reaction is a well-established and reliable method for C-C bond formation, and subsequent carbonylation is an efficient way to introduce the carboxylic acid moiety.

Q2: I am observing low conversion in the Heck reaction step. What are the likely causes and how can I troubleshoot this?

A2: Low conversion in the Heck reaction can stem from several factors. Here's a systematic troubleshooting guide:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The formation of palladium black is a visual indicator of catalyst decomposition.

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient aryl bromides like 4-bromobenzonitrile, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine or Buchwald's biaryl phosphine ligands can be beneficial.

  • Base Selection: A non-nucleophilic organic base like triethylamine (NEt3) is commonly used. Ensure the base is pure and used in a slight excess (e.g., 1.2-1.5 equivalents).

  • Ethylene Pressure: The pressure of ethylene gas is a key parameter. Insufficient pressure will result in a slow reaction rate. Ensure your pressure vessel is properly sealed and the desired pressure is maintained.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. An optimal temperature is typically found between 80-120 °C.

Q3: My hydroxycarbonylation step is giving a mixture of the desired 2-arylpropanoic acid and the linear isomer, 3-(4-cyanophenyl)propanoic acid. How can I improve the regioselectivity?

A3: The regioselectivity of the hydroxycarbonylation of styrenes is highly dependent on the ligand environment around the palladium center.[1]

  • Monodentate vs. Bidentate Ligands: As a general rule, monodentate phosphine ligands (e.g., PPh3) tend to favor the formation of the branched isomer (2-arylpropanoic acid). In contrast, bidentate phosphine ligands (e.g., dppe, dppp) often lead to a higher proportion of the linear isomer.[1] Therefore, for the synthesis of this compound, the use of a monodentate ligand is recommended.

  • Ligand Bite Angle: For bidentate ligands, the "bite angle" can influence regioselectivity. However, to favor the branched product, it is best to start with a monodentate ligand.

Ligand TypePredominant Isomer
Monodentate (e.g., PPh3)Branched (2-Aryl)
Bidentate (e.g., dppe)Linear (3-Aryl)
Caption: Influence of ligand type on regioselectivity.

Q4: Can the cyano group interfere with the palladium catalyst?

A4: Yes, the cyano group can coordinate to the palladium center, potentially influencing the catalytic activity. In some palladium-catalyzed reactions, the cyano group can act as a directing group. However, in the context of the Heck reaction with 4-bromobenzonitrile, the electronic-withdrawing nature of the cyano group is the more dominant factor, making the oxidative addition step more challenging and necessitating a more electron-rich ligand on the palladium.

Experimental Protocol: A Model Procedure

Caution: This reaction should be carried out in a well-ventilated fume hood by personnel trained in handling high-pressure equipment and hazardous chemicals.

Materials:

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri-tert-butylphosphine

  • Triethylamine (NEt3), freshly distilled

  • Anhydrous, degassed solvent (e.g., DMF or DMA)

  • Ethylene gas (high purity)

  • Carbon monoxide gas (high purity)

  • Hydrochloric acid (HCl)

Procedure:

  • Heck Reaction:

    • To a high-pressure reactor, add 4-bromobenzonitrile (1.0 eq), Pd(OAc)2 (1-2 mol%), and tri-tert-butylphosphine (2-4 mol%).

    • Evacuate and backfill the reactor with argon three times.

    • Add the anhydrous, degassed solvent and freshly distilled NEt3 (1.5 eq).

    • Pressurize the reactor with ethylene gas (e.g., 20-40 bar) and heat to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by taking aliquots and analyzing by GC-MS or HPLC.

  • Hydroxycarbonylation:

    • Once the Heck reaction is complete, cool the reactor to room temperature and carefully vent the ethylene gas.

    • Acidify the reaction mixture with a small amount of aqueous HCl.

    • Pressurize the reactor with carbon monoxide (e.g., 40-60 bar).

    • Heat the reactor to 80-100 °C and stir until the uptake of CO ceases.

    • Cool the reactor, vent the CO, and work up the reaction mixture.

Work-up and Purification:

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Section 2: Alpha-Methylation of 4-Cyanophenylacetic Acid Derivatives

This synthetic route involves the preparation of a 4-cyanophenylacetic acid derivative, followed by methylation at the alpha position. The final step is the hydrolysis of the ester or nitrile to the desired carboxylic acid.

Workflow Diagram: Alpha-Methylation Pathway

G A 4-Cyanobenzyl Cyanide B Base (e.g., NaH, LDA) Methylating Agent (e.g., CH3I) A->B Methylation C Alpha-Methylated Nitrile Intermediate B->C D Acid or Base Hydrolysis C->D Hydrolysis E This compound D->E

Caption: Synthetic pathway via alpha-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges with the alpha-methylation step?

A1: The primary challenges in the alpha-methylation of arylacetonitrile or arylacetic ester derivatives are:

  • Dialkylation: The product of the first methylation is also acidic at the alpha position and can undergo a second methylation, leading to a dimethylated byproduct. To minimize this, use a strong, non-nucleophilic base (like LDA) at low temperatures and add the alkylating agent slowly. Using a slight excess of the starting material can also help.

  • Base Selection: The choice of base is crucial. For arylacetonitriles, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often required to achieve complete deprotonation. For arylacetic esters, LDA is a common choice.

  • Hydrolysis of the Ester: If using an ester derivative, stronger bases like sodium hydroxide can lead to saponification of the ester.

Q2: I am struggling with the hydrolysis of the nitrile in the final step. What are the best conditions?

A2: The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions, and both require heating.[2][3][4][5]

  • Acidic Hydrolysis: Heating the nitrile with a strong acid like aqueous sulfuric acid or hydrochloric acid will directly yield the carboxylic acid.[3] This method is often straightforward, but the high temperatures and strong acid can sometimes lead to side reactions, especially if other acid-sensitive functional groups are present.

  • Basic Hydrolysis: Refluxing the nitrile with an aqueous base like sodium hydroxide will first produce the carboxylate salt.[3] An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid. This method is often cleaner, but requires an additional acidification step.

Q3: Is the cyano group stable during the hydrolysis of the ester or nitrile?

A3: The aromatic cyano group is generally more stable to hydrolysis than an aliphatic nitrile or an ester. However, under harsh hydrolytic conditions (prolonged heating with strong acid or base), the aromatic cyano group can also be hydrolyzed to a carboxylic acid. Therefore, it is important to monitor the reaction progress carefully to avoid over-hydrolysis.

Experimental Protocol: A Model Procedure

Caution: This procedure involves the use of highly reactive and flammable reagents. It should be performed in a dry, inert atmosphere and in a well-ventilated fume hood.

Materials:

  • 4-Cyanophenylacetonitrile

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide (CH3I)

  • Anhydrous THF

  • Aqueous sodium hydroxide (NaOH)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • Alpha-Methylation:

    • Dissolve 4-cyanophenylacetonitrile (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) in THF, keeping the temperature below -70 °C.

    • Stir the resulting anion solution at -78 °C for 30-60 minutes.

    • Slowly add methyl iodide (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methylated nitrile.

  • Hydrolysis:

    • To the crude methylated nitrile, add a solution of 20% aqueous NaOH.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2.

    • The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Section 3: Friedel-Crafts Alkylation of Benzonitrile

The Friedel-Crafts alkylation is a classic method for forming C-C bonds to an aromatic ring. However, its application to the synthesis of this compound by reacting benzonitrile with an electrophile like ethyl 2-chloropropionate is problematic.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts alkylation not a recommended route for this synthesis?

A1: The primary reason is the strong deactivating effect of the cyano group. The cyano group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[4][6][7][8] This makes the reaction with the electrophile very difficult to achieve under standard Friedel-Crafts conditions.

Q2: What are the other potential problems with this approach?

A2: Even if the reaction could be forced to proceed, other issues are likely:

  • Catalyst Complexation: The nitrogen of the cyano group can act as a Lewis base and coordinate to the Lewis acid catalyst (e.g., AlCl3), further deactivating the ring and potentially inhibiting the catalyst.[6]

  • Poor Regioselectivity: The cyano group is a meta-director. Therefore, any alkylation that does occur would be expected to happen at the meta position, not the desired para position.

Logical Relationship Diagram: Friedel-Crafts Deactivation

G A Benzonitrile B Electron-Withdrawing Cyano Group A->B C Deactivated Aromatic Ring B->C D Poor Nucleophile C->D E Friedel-Crafts Alkylation Fails D->E

Sources

"improving the yield and purity of 2-(4-Cyanophenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Cyanophenyl)propanoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their experimental outcomes. Here, we address common challenges encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your research.

Synthesis Overview

This compound is a valuable building block in pharmaceutical synthesis. A prevalent and direct synthetic route involves the hydrolysis of its corresponding nitrile precursor, 2-(4-cyanophenyl)propionitrile. This process, while straightforward in principle, requires careful control of reaction parameters to maximize yield and ensure high purity. The general transformation is as follows:

2-(4-cyanophenyl)propionitrile → this compound

This guide will focus on troubleshooting issues related to this common synthetic pathway.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue that can often be traced back to incomplete reactions or product loss during workup.

  • Causality—Incomplete Hydrolysis: The conversion of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate. If the reaction is not driven to completion, a significant portion of your material may remain as the starting nitrile or the 2-(4-cyanophenyl)propanamide intermediate.

  • Troubleshooting Steps:

    • Reaction Time & Temperature: The hydrolysis of nitriles, especially under basic conditions, can be sluggish.[1] Gradually increase the reaction temperature (e.g., to reflux) and extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[1]

    • Concentration of Acid/Base: Ensure you are using a sufficiently concentrated solution of the hydrolyzing agent (e.g., 10-15% aqueous NaOH or H₂SO₄).[1] For base-catalyzed hydrolysis, a higher concentration of hydroxide ions will increase the rate of nucleophilic attack on the nitrile carbon.

    • Product Loss During Workup: this compound is an organic acid. During the acidification step of the workup, ensure the pH is lowered sufficiently (typically to pH < 2) to fully protonate the carboxylate salt and precipitate the acid.[1] Check the pH of the aqueous layer after extraction to confirm it is strongly acidic.

    • Extraction Efficiency: Use an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate). Perform multiple extractions (e.g., 3 x 50 mL) as this is more effective than a single large-volume extraction.[1]

Q2: My TLC/HPLC analysis shows multiple spots/peaks. What are the potential impurities?

A2: The presence of multiple spots or peaks indicates impurities. Identifying these is key to eliminating them.

  • Causality—Common Side Products & Contaminants:

    • Unreacted Starting Material: 2-(4-cyanophenyl)propionitrile.

    • Amide Intermediate: 2-(4-cyanophenyl)propanamide is a common byproduct of incomplete hydrolysis.[1]

    • Positional Isomers: If the synthesis started from a Friedel-Crafts type reaction, ortho- and meta-isomers could be present.[2][3]

    • Degradation Products: Depending on the harshness of the reaction conditions (e.g., very high temperatures or extreme pH), degradation of the starting material or product can occur.[4]

  • Identification & Minimization Strategy:

    • Co-spotting/Co-injection: If you have a sample of the starting material, co-spot it on a TLC plate or co-inject it in an HPLC to confirm its presence.

    • Spectroscopic Analysis: For significant impurities, isolation via column chromatography followed by NMR and Mass Spectrometry is the definitive way to elucidate their structure.[2]

    • Amide Minimization: To minimize the amide intermediate, ensure the hydrolysis reaction goes to completion by extending the reaction time or increasing the temperature, as mentioned in Q1.[1]

Q3: How can I effectively purify the crude product to >95% purity?

A3: Recrystallization is the most effective method for purifying solid organic compounds like this compound.[2]

  • Causality—Differential Solubility: Recrystallization works on the principle that the desired compound and the impurities have different solubilities in a given solvent system at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures.

  • Troubleshooting Steps:

    • Solvent Selection: A mixed solvent system is often effective. For a compound with both polar (carboxylic acid, nitrile) and non-polar (phenyl ring) groups, a combination like Toluene/Hexane or Ethanol/Water could be a good starting point.[2] Experiment with different solvent ratios to find the optimal system.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[2] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Crystal Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities without re-dissolving a significant amount of the product.[2]

    • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes for this compound? A: The most common laboratory-scale synthesis is the hydrolysis of 2-(4-cyanophenyl)propionitrile using either acidic or basic conditions.[1][5] Other industrial methods for similar 2-arylpropionic acids involve Friedel-Crafts reactions, though these can sometimes lead to issues with regioselectivity (formation of isomers).[3]

Q: Which analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended.

  • HPLC: Provides quantitative data on purity and separates the desired product from impurities.[2]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can help identify impurities if they are present in sufficient quantity.

  • Melting Point: A sharp melting point range close to the literature value (103-105 °C) is a good indicator of high purity.[6] A broad or depressed melting point suggests the presence of impurities.

Q: What are the key safety precautions for this synthesis? A:

  • Reagents: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.[7]

  • Reaction Conditions: Be cautious when working with concentrated acids and bases. Hydrolysis reactions can be exothermic; ensure proper temperature control.

Detailed Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2-(4-cyanophenyl)propionitrile
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-cyanophenyl)propionitrile.

  • Add a 10% aqueous solution of sodium hydroxide (NaOH).[1] Use a sufficient volume to fully submerge the starting material.

  • Heat the mixture to reflux (oil bath temperature ~110-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) every hour. The reaction is complete when the starting nitrile spot has completely disappeared. This may take several hours.[1]

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a separatory funnel and wash with diethyl ether to remove any non-acidic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of this compound should form.[1]

  • Extract the product from the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimum amount of a hot solvent mixture (e.g., toluene/hexane or ethanol/water) while gently heating until the solid is completely dissolved.[2]

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals in a vacuum oven to obtain the pure this compound.

Data & Workflow Summary

Table 1: Key Parameters for Hydrolysis Reaction
ParameterRecommendationRationale & Potential Pitfalls
Hydrolyzing Agent 10% NaOH or H₂SO₄Insufficient concentration can lead to slow or incomplete reaction.
Temperature Reflux (~100-110 °C)Lower temperatures may result in incomplete conversion and formation of the amide intermediate.
Reaction Time 4-8 hours (monitor by TLC)Prematurely stopping the reaction is a primary cause of low yield and amide impurity.
Workup pH Acidify to pH < 2Incomplete protonation of the carboxylate will lead to product loss in the aqueous layer.
Expected Yield >85% (post-purification)Lower yields point to incomplete reaction or losses during workup/purification.
Diagrams

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Hydrolysis Reaction (Nitrile -> Carboxylic Acid) B 2. Reaction Monitoring (TLC/HPLC) A->B C 3. Acidification (Precipitation) B->C D 4. Extraction (Isolation of Crude Product) C->D E 5. Recrystallization D->E F 6. Purity Analysis (HPLC, NMR, MP) E->F

Caption: General experimental workflow for synthesis and purification.

Troubleshooting cluster_causes cluster_solutions Start Problem: Low Yield / High Impurity Cause1 Incomplete Reaction Start->Cause1 Cause2 Product Loss during Workup Start->Cause2 Cause3 Ineffective Purification Start->Cause3 Sol1 Increase Reaction Time/Temp Monitor by TLC/HPLC Cause1->Sol1 Leads to Amide Impurity Sol2 Ensure pH < 2 during Acidification Perform Multiple Extractions Cause2->Sol2 Reduces Isolated Product Sol3 Optimize Recrystallization Solvent Wash Crystals with Cold Solvent Cause3->Sol3 Carries Impurities to Final Product

Sources

Technical Support Center: A Troubleshooting Guide for the Purification of 2-(4-Cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the purification of 2-(4-Cyanophenyl)propanoic acid. As a critical intermediate in pharmaceutical synthesis, its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities introduced at this stage can propagate through subsequent synthetic steps, leading to reduced yields, complicated downstream processing, and potential safety concerns.[1] This document provides field-proven insights and validated protocols to navigate these challenges effectively.

Section 1: Core Purification Strategy & Initial Assessment (FAQs)

This section addresses foundational questions regarding the initial approach to purifying crude this compound.

Q1: What is the most effective primary purification strategy for crude this compound?

A: The most robust and efficient initial purification method is acid-base extraction . This technique leverages the acidic nature of the carboxylic acid group to selectively separate it from neutral or basic impurities.[3] The process involves dissolving the crude mixture in an organic solvent, treating it with an aqueous basic solution to convert the carboxylic acid into its water-soluble carboxylate salt, and then separating the aqueous and organic layers. The purified acid is subsequently regenerated by acidifying the aqueous layer, causing it to precipitate out.[4][5]

  • Causality: This method is highly effective because the significant change in polarity upon salt formation allows for a clean partition between two immiscible liquid phases (an organic solvent and water). It is a simple and scalable alternative to more complex methods like chromatography for initial bulk purification.[3]

Q2: What are the most likely impurities to be present in my crude sample?

A: Impurities are typically process-related and depend on the synthetic route. Common classes include:

  • Unreacted Starting Materials: For example, if synthesized via hydrolysis of a corresponding ester or nitrile precursor, these precursors may remain. A common synthesis of similar arylpropionic acids involves methylation of arylacetonitriles, so unreacted arylacetonitrile could be present.[6]

  • Reaction Byproducts: Side reactions can generate structurally similar impurities. For instance, in methylation reactions, over-methylation can lead to dimethylated byproducts.[6]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Toluene, THF, Diethyl Ether) may be retained.

  • Reagents: Catalysts or reagents from the synthesis may persist.

Q3: Which analytical techniques are essential for assessing the purity of this compound at each stage?

A: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase (RP-HPLC) method can effectively separate the target compound from most organic impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation and identifying impurities that have distinct proton or carbon signals. It can help quantify impurities if a suitable internal standard is used.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS confirms the molecular weight of the desired product and helps in the identification of unknown impurity peaks.[8]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Section 2: Troubleshooting Acid-Base Extraction

This is the most critical step for initial purification. The following Q&A addresses common failure points.

Q4: My recovery after acid-base extraction is very low. What are the likely causes?

A: Low recovery is a common issue with several potential causes:

  • Incomplete Extraction into the Aqueous Layer: The aqueous base may not have been strong enough, or an insufficient volume was used to deprotonate all the carboxylic acid. While a strong base like NaOH is effective, a milder base like sodium bicarbonate (NaHCO₃) is often sufficient and preferable to avoid potential hydrolysis of the nitrile group under harsh conditions.[5] Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) after extraction.

  • Incomplete Precipitation: After isolating the aqueous layer, acidification must be complete to regenerate the neutral carboxylic acid. Use a strong acid like HCl and check that the pH is low (pH < 2) with pH paper or a meter.[9]

  • Product Solubility in Water: this compound has some slight solubility in acidic water. To maximize recovery, cool the acidified solution in an ice bath before filtration to decrease solubility. If recovery is still low, the aqueous filtrate can be extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Premature Precipitation: If the organic solvent used has some miscibility with water (e.g., THF), adding the aqueous base can sometimes cause the sodium salt of the acid to precipitate at the interface instead of dissolving in the aqueous layer. Using a less polar, water-immiscible solvent like dichloromethane or ethyl acetate is recommended.

Q5: A persistent emulsion has formed in my separatory funnel. How can I resolve this?

A: Emulsions are common when fine particulate matter is present or when vigorous shaking creates tiny, stable droplets.

  • Why it Happens: Emulsions are stabilized by substances that act as surfactants. In crude reaction mixtures, these can be finely divided solids or amphiphilic byproducts.

  • Solutions:

    • Be Patient: Allow the funnel to stand undisturbed for a longer period (15-30 minutes).

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to break up the emulsion.[5]

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter that may be stabilizing the emulsion.

Section 3: Troubleshooting Recrystallization

Recrystallization is the definitive step for achieving high purity. Success depends on selecting the right solvent and controlling the cooling process.

Q7: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid. This happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[10]

  • Causality: The high concentration of impurities can depress the melting point of your compound, causing it to separate as a molten oil.

  • Corrective Actions:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent to decrease the supersaturation level.[11]

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm bath that cools slowly can promote proper crystal growth.

    • Change Solvents: The chosen solvent system may be inappropriate. Try a solvent with a lower boiling point.

    • Pre-purification: If oiling persists, it indicates a high impurity load. Consider performing column chromatography first or repeating the acid-base extraction.

Q8: No crystals are forming even after the solution has cooled completely. What is the problem?

A: Lack of crystallization is usually due to either insufficient supersaturation or kinetic barriers to nucleation.[12]

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Scratch the inside of the flask just below the solvent level with a glass rod. The microscopic scratches provide nucleation sites.[11]

      • Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This provides a template for crystal growth.[12]

    • Increase Supersaturation:

      • Evaporate Solvent: If the solution is too dilute, gently heat it to boil off some of the solvent and then allow it to cool again.[12]

      • Add an Anti-solvent: If using a single solvent, you can carefully add a "poor" solvent (an anti-solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then heat to clarify and cool slowly.[10]

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator, but only after attempting to induce nucleation at room temperature. Rapid cooling of a clear solution can lead to oiling out.[11]

Q9: My final yield after recrystallization is very low. How can I improve it?

A: A low yield suggests that a significant amount of the product was lost during the process.

  • Common Causes and Solutions:

    • Using Too Much Solvent: This is the most common error. Using the minimum amount of hot solvent to fully dissolve the solid is key. Any excess will keep more of your product dissolved in the mother liquor upon cooling.[10][11]

    • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask, and add a small excess of solvent before filtering.

    • Washing with the Wrong Solvent: When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will dissolve a portion of your purified crystals.[10]

    • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by boiling off some solvent and cool it again to obtain a second, usually less pure, crop of crystals.

Section 4: Advanced Purification & Chiral Separation

Q11: When is it necessary to use column chromatography?

A: Column chromatography should be considered when:

  • Impurities are Structurally Similar: If impurities have similar acidity and polarity to this compound (e.g., other carboxylic acids), they may not be effectively removed by extraction or recrystallization.

  • "Oiling Out" Persists: If recrystallization consistently fails and results in an oil, it indicates a high level of impurities that must be removed by a more powerful technique.[10]

  • Highest Purity is Required: For analytical standards or final API steps, chromatography is often required to remove trace-level impurities. Normal-phase chromatography on silica gel is a common choice for separating organic compounds.[8]

Q12: My application requires a single enantiomer. How can I separate the enantiomers of this compound?

A: this compound is a chiral compound. The separation of its enantiomers is a specialized task critical for many pharmaceutical applications, as enantiomers often have different pharmacological activities.[13]

  • Methodology: The most common and effective method for both analytical and preparative separation of arylpropionic acids is chiral chromatography .[14]

    • Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, leading to different retention times. Various CSPs, such as those based on cyclodextrins or proteins, have been successfully used for this class of compounds.[13][15]

    • Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for preparative-scale separations.

Section 5: Protocols, Data, and Visual Workflows
Experimental Protocols

Protocol 1: Standard Acid-Base Extraction

  • Dissolution: Dissolve the crude solid (e.g., 5.0 g) in an appropriate organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (50 mL). Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 50 mL portion of NaHCO₃ solution. Combine the aqueous extracts.

  • Backwash (Optional): To remove any neutral impurities that may have been carried into the aqueous layer, "backwash" the combined aqueous extracts with a small portion of ethyl acetate (20 mL). Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl (e.g., 6M) dropwise while stirring until the solution is strongly acidic (pH < 2). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: General Recrystallization

  • Solvent Selection: In a test tube, add ~50 mg of the dry product. Add a potential solvent (see Table 1) dropwise at room temperature. If it dissolves easily, it is a poor solvent for recrystallization. If it is insoluble, heat the tube. If it dissolves when hot but becomes insoluble upon cooling, it is a good solvent.

  • Dissolution: Place the bulk solid in an Erlenmeyer flask. Add the minimum amount of the chosen good solvent to cover the solid. Heat the mixture to boiling (using a hot plate and a condenser) while stirring.

  • Add Solvent Dropwise: Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Drying: Dry the pure crystals under vacuum.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent/SystemRationaleTips
Ethanol/WaterThe compound is likely soluble in hot ethanol and less soluble in water. A mixed system allows for fine-tuning of solubility.Dissolve in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
Ethyl Acetate/HexanesA polar/non-polar mixture that is effective for many moderately polar compounds.Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[16]
TolueneThe aromatic nature of toluene can be suitable for the phenyl ring, but its high boiling point may risk oiling out.Use with caution. Ensure slow cooling. Good for removing non-polar, greasy impurities.
MethanolSimilar to ethanol but more polar. May be too good of a solvent, leading to lower recovery.A good candidate, but check solubility carefully to avoid using excessive volumes.[10]
Visual Workflows (Graphviz)

A logical workflow is critical for efficient and successful purification.

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction (Protocol 1) Crude->Extraction PurityCheck1 Purity Assessment (HPLC, NMR) Extraction->PurityCheck1 Recrystallize Recrystallization (Protocol 2) PurityCheck1->Recrystallize Purity < 99% PureProduct Pure Product (>99% Purity) PurityCheck1->PureProduct Purity ≥ 99% PurityCheck2 Final Purity & Characterization (HPLC, NMR, MP, MS) Recrystallize->PurityCheck2 PurityCheck2->PureProduct Purity ≥ 99% Chromatography Column Chromatography (Advanced Purification) PurityCheck2->Chromatography Impurities Persist Chromatography->PurityCheck2

Caption: General purification workflow for this compound.

RecrystallizationTroubleshooting Start Hot, clear solution is allowed to cool Decision What happens? Start->Decision Oiling Compound 'Oils Out' Decision->Oiling Liquid droplets appear NoCrystals No Crystals Form Decision->NoCrystals Solution remains clear Crystals Crystals Form Decision->Crystals Solid precipitates FixOil 1. Re-heat solution 2. Add more 'good' solvent 3. Cool slowly Oiling->FixOil FixNoCrystals 1. Scratch flask inner wall 2. Add a seed crystal 3. Evaporate some solvent NoCrystals->FixNoCrystals Success Proceed to filtration and drying Crystals->Success

Sources

"side reactions and byproduct formation in 2-(4-Cyanophenyl)propanoic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Cyanophenyl)propanoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. We provide in-depth, field-proven insights to help you troubleshoot issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the synthesis of this compound and related 2-arylpropanoic acids.

Q1: What is the most prevalent and reliable synthetic route for preparing this compound?

A1: The most robust and widely adopted laboratory-scale synthesis involves a two-step process. It begins with the α-methylation of 4-cyanophenylacetonitrile, followed by the hydrolysis of the resulting 2-(4-cyanophenyl)propionitrile intermediate. This pathway is generally favored due to the accessibility of starting materials and the relative predictability of the reactions, though it is not without its challenges, which this guide will address.

Q2: My final product is contaminated with a significant amount of a higher molecular weight impurity. My NMR shows a loss of the methine proton signal. What is this byproduct?

A2: This is a classic sign of over-methylation during the first step of the synthesis. The likely impurity is 2,2-dimethyl-2-(4-cyanophenyl)acetonitrile (or its hydrolyzed acid form). This occurs when the desired mono-methylated product is itself deprotonated and reacts with a second equivalent of the methylating agent. This is a common issue in the synthesis of 2-arylpropionic acids and can be mitigated by careful control of reaction conditions.[1]

Q3: After the hydrolysis step, my TLC and HPLC analyses show three distinct spots/peaks: my desired product, the starting nitrile, and an intermediate compound. What is the intermediate?

A3: The intermediate is almost certainly 2-(4-cyanophenyl)propanamide. Nitrile hydrolysis, whether under acidic or basic conditions, proceeds through an amide intermediate.[2][3] The presence of this amide, along with unreacted nitrile, indicates that the hydrolysis reaction has not gone to completion. Extending the reaction time, increasing the temperature, or using a higher concentration of acid or base is typically required to drive the reaction forward.[4][5]

Q4: I'm observing poor regioselectivity in my synthesis. Could a Friedel-Crafts approach work?

A4: A direct Friedel-Crafts reaction on cyanobenzene is not an advisable route. The cyano group is strongly deactivating and a meta-director for electrophilic aromatic substitution. Therefore, reacting cyanobenzene with a propionyl halide or anhydride would yield the undesired meta-isomer as the major product. Alternative routes, such as the one detailed in this guide, provide much better control over regioselectivity to obtain the desired para-isomer.

Q5: What are the best methods for purifying the final this compound product?

A5: For removing the primary byproducts, purification can typically be achieved through a combination of techniques.

  • Aqueous Workup: A basic wash (e.g., with sodium bicarbonate solution) will extract the acidic product into the aqueous layer, leaving non-acidic impurities like the unreacted nitrile and the dimethylated nitrile in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting.

  • Recrystallization: This is highly effective for removing small amounts of impurities, especially the dimethylated acid byproduct, which may have different solubility profiles. A solvent system like toluene, ethyl acetate/heptane, or water/ethanol mixtures can be explored.

  • Column Chromatography: While less ideal for large-scale work, silica gel chromatography can provide excellent separation if high purity is required for analytical standards.

Section 2: Troubleshooting Guide for the Two-Step Synthesis Pathway

This section provides a detailed analysis of the common two-step synthesis, focusing on the causality of side reactions and providing actionable solutions.

Overall Synthesis Workflow

The diagram below illustrates the standard synthetic sequence.

G cluster_0 Step 1: α-Methylation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Analysis & Purification Start 4-Cyanophenylacetonitrile Intermediate 2-(4-Cyanophenyl)propionitrile Start->Intermediate Base (e.g., NaH, NaOMe) Methylating Agent (e.g., MeI, DMC) Final_Product This compound Intermediate->Final_Product H₃O⁺ or OH⁻ Heat Analysis TLC, HPLC, NMR, MS Final_Product->Analysis Purification Workup, Recrystallization Analysis->Purification

Caption: Standard two-step workflow for the synthesis of this compound.

Step 1: α-Methylation of 4-Cyanophenylacetonitrile

The critical challenge in this step is achieving selective mono-methylation while preventing the formation of the di-methylated byproduct.

G Start 4-Cyanophenyl- acetonitrile Enolate Enolate Intermediate Start->Enolate -H⁺ (Base) Product DESIRED PRODUCT 2-(4-Cyanophenyl)propionitrile Enolate->Product +CH₃⁺ (MeI) Byproduct_Enolate Product Enolate Product->Byproduct_Enolate -H⁺ (Excess Strong Base) Byproduct SIDE REACTION 2,2-Dimethyl Byproduct Byproduct_Enolate->Byproduct +CH₃⁺ (MeI)

Caption: Reaction pathways for desired mono-methylation versus undesired di-methylation.

Troubleshooting Table: α-Methylation

ProblemProbable Cause(s)Recommended Solution(s)
Low Conversion (Significant starting material remains)1. Insufficient Base: The base was not strong enough or used in a sub-stoichiometric amount to fully deprotonate the starting material. 2. Poor Reagent Quality: Moisture in the solvent or reagents quenched the base or enolate. 3. Low Temperature/Short Time: Reaction kinetics are slow under the chosen conditions.1. Base Selection: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) in a slight excess (1.1 eq). 2. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents (e.g., THF, DMF) are anhydrous. 3. Optimization: Gradually increase the reaction temperature and monitor progress by TLC or GC.
High Levels of Di-methylated Byproduct 1. Excess Methylating Agent: Using a large excess of the methylating agent (e.g., methyl iodide) increases the statistical probability of a second reaction. 2. Strong Base/Fast Addition: A very strong base can create a high concentration of the product's enolate, which then reacts further.[1] 3. High Temperature: Elevated temperatures can accelerate the second methylation reaction.1. Stoichiometry Control: Use the methylating agent in near stoichiometric amounts (1.0-1.1 eq). Add it slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Controlled Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically accessible first methylation. 3. Alternative Reagent: Consider using dimethyl carbonate (DMC) as the methylating agent, which is known to give very high selectivity for mono-methylation of arylacetonitriles.[1]
Step 2: Hydrolysis of 2-(4-Cyanophenyl)propionitrile

The goal is the complete conversion of the nitrile group to a carboxylic acid, avoiding incomplete reaction or degradation. This can be achieved under either acidic or basic conditions.[2][5]

G Nitrile 2-(4-Cyanophenyl)propionitrile Amide Intermediate: 2-(4-Cyanophenyl)propanamide Nitrile->Amide H₂O (Rate-Limiting Step) Acid Final Product: This compound Amide->Acid H₂O (Faster Step)

Caption: The sequential pathway of nitrile hydrolysis to carboxylic acid via an amide intermediate.

Troubleshooting Table: Nitrile Hydrolysis

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction (Presence of starting nitrile and/or amide intermediate)1. Insufficient Reagent/Catalyst: The concentration of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) is too low to effectively catalyze the hydrolysis.[2][4] 2. Low Temperature: Hydrolysis of nitriles is often slow and requires thermal energy to proceed at a reasonable rate. 3. Short Reaction Time: The reaction was stopped before reaching completion.1. Reagent Concentration: Use a sufficiently concentrated acid or base solution (e.g., 6M HCl or 25% w/v NaOH). A co-solvent like ethanol can help with solubility. 2. Increase Temperature: Heat the reaction mixture to reflux (typically 80-110 °C) to accelerate the rate of both hydrolysis steps.[1][2] 3. Monitor Reaction: Track the disappearance of the starting material and amide intermediate by TLC or HPLC before quenching the reaction.
Product Degradation (Low yield, formation of dark-colored tars)1. Excessively Harsh Conditions: Prolonged heating at very high temperatures or in extremely concentrated acid/base can lead to decomposition of the aromatic ring or other side reactions. 2. Oxidation: If the reaction is run open to the air for extended periods at high temperatures, oxidative side reactions can occur.1. Condition Optimization: Find the minimum temperature and reaction time required for full conversion. Avoid unnecessarily harsh conditions. 2. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation if it is suspected.

Section 3: Recommended Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of 2-(4-Cyanophenyl)propionitrile

This protocol is optimized for high selectivity towards mono-methylation.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium methoxide (1.1 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 4-cyanophenylacetonitrile (1.0 eq) in anhydrous DMF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Mixture: Stir the resulting mixture at 0-5 °C for 1 hour.

  • Methylation: Add methyl iodide (1.05 eq) dropwise, again maintaining an internal temperature below 10 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by carefully pouring it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Hydrolysis to this compound

This protocol uses basic hydrolysis, which is often cleaner than acidic hydrolysis.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude 2-(4-cyanophenyl)propionitrile (1.0 eq) with a 25% (w/v) aqueous solution of sodium hydroxide (5-10 eq). Ethanol can be added as a co-solvent if solubility is an issue.

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 6-12 hours. The reaction is complete when ammonia evolution ceases and TLC/HPLC analysis shows the absence of the starting nitrile and amide intermediate.

  • Workup (Initial): Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with diethyl ether or toluene to remove any non-acidic impurities.

  • Acidification: Place the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude, dry product in a test tube and test for solubility in various solvents (e.g., toluene, ethyl acetate, isopropanol, water). The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard Reagents to Nitriles to Give Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Org. Synth. 1996, 73, 214. Retrieved from [Link]

Sources

"stability issues and degradation of 2-(4-Cyanophenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(4-Cyanophenyl)propanoic acid (CAS 362052-00-4). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation concerns encountered during experimentation. Our goal is to provide practical, field-proven insights and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Many suppliers recommend storing it sealed in a dry environment at room temperature.[2][3] To mitigate potential degradation, refrigeration is also a viable option.[4]

Q2: What solvents are recommended for preparing stock solutions?

A: While aqueous solubility is limited, this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For experiments requiring aqueous buffers, it is best practice to first dissolve the compound in a minimal amount of DMSO before performing a serial dilution into the final aqueous medium.

Q3: What are the primary chemical stability concerns for this compound?

A: The two primary functional groups, the carboxylic acid and the nitrile, are susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures. The aromatic ring system also presents a potential for photodegradation upon exposure to light.

Q4: Are there any visual indicators of degradation?

A: Yes. While the pure compound is typically a white to off-white solid, degradation can sometimes lead to a change in color (e.g., yellowing) or the formation of a precipitate in solution.[2] However, many degradation products may be soluble and colorless, making visual inspection insufficient for confirming stability.

Q5: How can I definitively check if my compound or solution has degraded?

A: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method can separate the intact parent compound from any impurities or degradation products that may have formed over time.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and resolving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Results in Biological Assays Degradation of the active compound in the assay medium over the experiment's duration.Prepare fresh dilutions from a stable, properly stored stock solution immediately before each experiment. Include a stability check of the compound in the assay buffer as part of your experimental validation.
Appearance of Extra Peaks in HPLC/LC-MS Analysis 1. Degradation: The compound has degraded during storage or sample preparation.2. Contamination: Impure starting material or solvent contamination.1. Confirm Degradation: Re-analyze a freshly prepared sample from the solid material. If extra peaks are absent, the issue is solution stability. Protect solutions from light and heat.[4]2. Verify Purity: Analyze the solid starting material to confirm its initial purity against the certificate of analysis. Use high-purity, HPLC-grade solvents for all preparations.
Solution Appears Hazy, Precipitated, or Discolored 1. Low Solubility: The concentration exceeds the solubility limit in the chosen solvent system, especially after dilution into an aqueous buffer.2. Degradation: Formation of insoluble degradation products.3. Photodegradation: Exposure to ambient or UV light.1. Address Solubility: Lower the compound concentration or increase the percentage of organic co-solvent (if compatible with your experiment). Sonication may temporarily help, but precipitation can reoccur.2. Investigate Degradation: Use HPLC to analyze the soluble portion and identify potential degradants.3. Prevent Photodegradation: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation routes under stress conditions. The primary pathways involve the hydrolysis of the nitrile group and reactions of the carboxylic acid.

G cluster_main This compound A This compound (Parent Compound) B 2-(4-Carbamoylphenyl)propanoic acid (Amide Intermediate) A->B  Acid/Base  Hydrolysis C 2-(4-Carboxyphenyl)propanoic acid (Diacid Degradant) A->C  Direct Hydrolysis  (Harsh Conditions) D Decarboxylation Product A->D  Thermal Stress  (Decarboxylation) B->C  Further  Hydrolysis

Caption: Workflow for a comprehensive forced degradation study.

Protocol 3: Detailed Forced Degradation Methodology

This protocol provides specific conditions for intentionally stressing the compound to identify its degradation profile.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. This will serve as the starting material for all stress conditions.

  • Stress Conditions: For each condition below, use a 1 mL aliquot of the stock solution in a clear or amber vial as appropriate.

Stress Condition Procedure Rationale
Acid Hydrolysis Add 1 mL of 0.1N HCl. Cap the vial and place it in a water bath at 60°C.To evaluate stability in acidic environments and promote acid-catalyzed hydrolysis of the nitrile group.
Base Hydrolysis Add 1 mL of 0.1N NaOH. Cap the vial and place it in a water bath at 60°C.To evaluate stability in alkaline environments and promote base-catalyzed hydrolysis of the nitrile group.
Oxidation Add 1 mL of 3% hydrogen peroxide (H₂O₂). Cap the vial and keep it at room temperature, protected from light.To assess susceptibility to oxidative degradation.
Thermal Degradation Cap the vial containing the stock solution and place it in an oven or water bath at 60°C, protected from light.To determine the impact of heat on the compound's stability.
Photolytic Degradation Place an uncapped vial (covered with a quartz lid) containing the stock solution in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.To assess the compound's sensitivity to light and potential for photodegradation.
Control Sample Keep a capped vial of the stock solution at room temperature, protected from light.To provide a baseline for comparison against the stressed samples.
  • Sample Analysis:

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw a sample from each condition.

    • Crucial Step: Before injection, neutralize the acid and base hydrolysis samples to a pH of ~7 using an equivalent amount of 0.1N NaOH or 0.1N HCl, respectively. This prevents damage to the HPLC column.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a validated stability-indicating RP-HPLC method (e.g., C18 column, mobile phase of acetonitrile:phosphate buffer, UV detection). [5] 5. Compare the chromatograms of the stressed samples to the control sample to identify new peaks (degradants) and a decrease in the area of the parent peak.

References
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

Sources

"challenges in coupling 2-(4-Cyanophenyl)propanoic acid in peptide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Challenges in Coupling 2-(4-Cyanophenyl)propanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-24CPPA-01

Introduction

Welcome to the Technical Support Center. This guide is designed for scientists encountering challenges with the incorporation of this compound into peptide sequences during solid-phase peptide synthesis (SPPS) or solution-phase synthesis. While not a standard amino acid, this moiety is a valuable building block in medicinal chemistry. However, its unique structure presents specific challenges that can lead to low coupling yields and incomplete reactions.

As Senior Application Scientists, we have developed this resource to provide not only solutions but also a deeper understanding of the underlying chemical principles governing these difficult couplings. This guide offers troubleshooting workflows, optimized protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: Understanding the Core Challenges
Q1: Why is coupling this compound so much more challenging than a standard Fmoc-amino acid?

The difficulty arises from a combination of two primary factors: steric hindrance and electronic deactivation.

  • Steric Hindrance: The structure of this compound features a bulky phenyl group and a methyl group attached to the α-carbon. This steric bulk physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the peptide chain. Unlike linear amino acid side chains, this rigid, bulky structure creates a significant energy barrier for the formation of the transition state required for amide bond formation.[1][2]

  • Electronic Effects: The cyano (-C≡N) group on the phenyl ring is strongly electron-withdrawing. This property reduces the electron density of the entire molecule, including the carboxyl group. A less electron-rich carboxylate anion is less nucleophilic and therefore more difficult to activate. Consequently, standard coupling reagents may not be potent enough to generate the highly reactive intermediate required to drive the reaction to completion, especially when faced with steric challenges.[3]

Section 2: Troubleshooting Guide for Low Coupling Efficiency

This section provides a systematic approach to resolving failed or low-yield coupling reactions involving this compound.

Troubleshooting Workflow

If you have experienced a failed coupling, follow this decision-making workflow to identify and implement the most effective solution.

troubleshooting_workflow start Initial Observation: Low or No Coupling Detected reagent Step 1: Enhance Activation Upgrade Coupling Reagent. Standard reagents (DCC, DIC) are often insufficient. start->reagent reagent_choice Use high-potency onium salt: - HATU / HCTU (Uronium) - PyAOP / PyBOP (Phosphonium) reagent->reagent_choice Action conditions Step 2: Optimize Reaction Conditions Increase collision frequency and overcome activation energy. reagent_choice->conditions If coupling is still incomplete success Coupling Successful reagent_choice->success condition_actions Implement one or more: - Double Coupling (repeat the step) - Increase Equivalents (3-5 eq.) - Extend Reaction Time (2-12 h) - Increase Temperature (40-60°C, with caution for racemization) conditions->condition_actions Action solvent Step 3: Improve Solvation Poor solvation can cause aggregation and hide reactive sites. condition_actions->solvent If coupling is still incomplete condition_actions->success solvent_actions Consider: - Switching from DMF to NMP - Using solvent mixtures (e.g., DCM/DMF/NMP) - Adding chaotropic salts (e.g., LiCl, 0.5 M) solvent->solvent_actions Action advanced Step 4: Advanced Strategy For extremely resistant couplings where onium salts fail. solvent_actions->advanced If coupling is still incomplete solvent_actions->success acid_fluoride Convert carboxylic acid to highly reactive Acyl Fluoride using TFFH or PyFluor. advanced->acid_fluoride Action acid_fluoride->success

Caption: Troubleshooting workflow for difficult couplings.
Q2: My standard DIC/Oxyma coupling failed. What is the most critical first change to make?

Your first and most impactful change should be to switch to a more powerful in-situ activating reagent.[1] Standard carbodiimide reagents like DIC often do not generate a sufficiently reactive intermediate to overcome the combined steric and electronic barriers of this compound.[4]

Recommendation: Transition to a uronium/aminium or phosphonium salt-based coupling reagent.

Q3: Which high-potency coupling reagents are best for this molecule, and what are the differences?

Uronium salts like HATU and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective because they form highly reactive active esters.[5][6] HATU is often considered the gold standard for difficult couplings due to its high reactivity and the racemization-suppressing properties of its HOAt byproduct.[4][7]

Reagent ClassExampleRelative PotencyKey Advantages & Considerations
Uronium/Aminium HATU , HCTUVery HighForms highly reactive OAt esters; rapid kinetics. Considered among the most powerful for steric hindrance.[7] Caution: Can cause guanidinylation of the N-terminal amine if used in large excess or with extended pre-activation.
Phosphonium PyBOP , PyAOPHigh to Very HighExcellent for hindered couplings, avoids the guanidinylation side reaction.[3][4] PyAOP is particularly effective for challenging systems.[6] Byproduct (HMPA from BOP) is toxic, but PyBOP avoids this.[3]
Carbodiimides DIC, DCC, EDCLow to ModerateGenerally insufficient for this type of hindered, deactivated acid. Prone to incomplete reactions.[1]
Q4: I switched to HATU but my coupling is still incomplete. What other parameters can I adjust?

If a potent reagent alone is not sufficient, you must optimize the reaction conditions to favor the desired outcome.

  • Double Coupling: This is a highly effective strategy. After the initial coupling reaction time has elapsed, simply drain the reaction vessel and add a fresh solution of the activated acid and base. This re-establishes a high concentration of reactants to drive the reaction to completion.[8]

  • Increase Equivalents: For a standard coupling, 1.5-2 equivalents of amino acid might be used. For this challenging acid, increase the equivalents of both this compound and the coupling reagent to 3-5 relative to the resin loading.

  • Extend Reaction Time: Steric hindrance slows reaction kinetics.[1] Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion.[7]

  • Increase Temperature: Applying gentle heat (e.g., 40-50°C) can help overcome the activation energy. However, use this option with caution, as elevated temperatures increase the risk of racemization, especially with highly activated acids.[1] Microwave-assisted synthesis is a very effective tool for this purpose, as it can dramatically accelerate slow couplings.[1]

Q5: Could my choice of solvent be hindering the reaction?

Absolutely. In solid-phase synthesis, the solvent must properly swell the resin and solvate the growing peptide chain. Poor solvation can lead to peptide aggregation, which physically blocks the N-terminal amine, preventing any coupling regardless of the reagent's potency.[9][10]

  • Switch to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often a better choice for difficult or aggregation-prone sequences.[1][10]

  • Use Solvent Mixtures: For particularly stubborn cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve reaction efficiency.[10]

Q6: Are there any specific side reactions to be aware of with this compound?

The primary side reaction of concern is racemization . The α-proton of this compound is susceptible to abstraction, especially under the basic conditions and highly activating reagents required for its coupling.[6][11]

  • Mechanism: The strong base (like DIPEA) used in the coupling can abstract the α-proton from the highly activated intermediate (e.g., the OAt-ester), leading to a loss of stereochemical integrity.[12]

  • Mitigation Strategy: If racemization is detected, consider replacing the commonly used base, N,N-diisopropylethylamine (DIPEA), with a weaker, more sterically hindered base like 2,4,6-collidine.[3] This can reduce the rate of α-proton abstraction without significantly impacting the necessary N-terminal amine deprotonation for coupling.

Section 3: Recommended Experimental Protocols
Protocol 1: High-Efficiency Coupling via HATU Activation

This protocol is the recommended starting point for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide (0.1 mmol scale)

  • This compound (131 mg, 0.75 mmol, 5 eq.)

  • HATU (285 mg, 0.75 mmol, 5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (261 µL, 1.5 mmol, 10 eq.)

  • N-methylpyrrolidone (NMP), anhydrous synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin has been washed thoroughly with NMP. Swell the resin in NMP for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve this compound and HATU in 2 mL of NMP. Add the DIPEA to this solution.

  • Pre-activation: Allow the activation solution to stand for 1-3 minutes at room temperature. You may observe a color change.

  • Coupling Reaction: Add the entire activation solution to the reaction vessel containing the swelled resin.

  • Agitation: Agitate the mixture via nitrogen bubbling or orbital shaking for a minimum of 4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (or an appropriate test for the N-terminal amine). A negative result indicates completion. For absolute certainty, a test cleavage and LC-MS analysis is recommended.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with NMP (5 x 30 mL) to remove all excess reagents and byproducts.

Protocol 2: Acyl Fluoride Formation for Extremely Resistant Couplings

This advanced protocol should be used when even optimized onium salt methods fail. Acyl fluorides are among the most reactive acylating species and can overcome extreme steric hindrance.[1][5]

Materials:

  • This compound (88 mg, 0.5 mmol, 5 eq.)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (132 mg, 0.5 mmol, 5 eq.)

  • 2,4,6-Collidine (197 µL, 1.5 mmol, 15 eq.)

  • Dichloromethane (DCM), anhydrous synthesis grade

Procedure:

  • Acid Fluoride Formation: In a dry glass vessel, dissolve this compound in 2 mL of anhydrous DCM. Add TFFH and collidine. Stir the solution at 0°C for 15-20 minutes to generate the acyl fluoride in situ.

  • Resin Preparation: Prepare the deprotected, resin-bound peptide as described in Protocol 1.

  • Coupling Reaction: Add the DCM solution containing the freshly prepared acyl fluoride directly to the reaction vessel with the resin. Add additional NMP if needed to ensure the resin is fully solvated.

  • Agitation & Monitoring: Agitate the reaction overnight. Monitoring for completion is critical, as reaction times can be prolonged.

  • Washing: Upon completion, wash the resin thoroughly as described in Protocol 1.

Section 4: Frequently Asked Questions (FAQs)

Q7: How long should I pre-activate this compound with HATU before adding it to the resin? A short pre-activation time of 1-5 minutes is recommended.[1] While pre-activation ensures the formation of the reactive OAt-ester, extended times ( >10 minutes), especially with hindered acids, can lead to the formation of unreactive side products and decomposition of the activating agent.

Q8: The standard Kaiser test doesn't work for my N-terminal proline. How can I monitor the coupling reaction? If coupling to a secondary amine like proline, the Kaiser test will give a false negative (typically red or faint yellow). In this case, you should use an alternative test like the isatin or chloranil test to detect the presence of unreacted secondary amines.[7] The most reliable method, however, remains a small-scale test cleavage followed by LC-MS analysis of the cleaved product.

Q9: Is racemization a significant risk with this specific molecule? Yes, due to the combination of an α-methyl group and the use of potent activating agents, racemization is a tangible risk.[6][12] The α-proton can be abstracted under basic conditions. If you observe diastereomeric impurities in your final product, you should switch from DIPEA to a less basic, more hindered base like 2,4,6-collidine or perform the coupling at a lower temperature.[3]

References
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5845–5848.]([Link])

  • Oakwood Chemical. (n.d.). (S)-2-Amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.]([Link])

  • Gyetvai, A., et al. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved from [Link]

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(14), 2446-2460.]([Link])

  • Shaik, F. P., & A., S. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10, 1-11.]([Link])

  • Bionso, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 183.]([Link])

  • Ferrazzano, L., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7155.]([Link])

  • ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Bionso, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]

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Technical Support Center: Optimizing Linker Length of 2-(4-Cyanophenyl)propanoic acid-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter while optimizing the linker length of PROTACs based on 2-(4-Cyanophenyl)propanoic acid. Our goal is to equip you with the scientific rationale and practical methodologies to accelerate your targeted protein degradation research.

The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules are comprised of a ligand that binds the target protein of interest (POI), another ligand to recruit an E3 ubiquitin ligase, and a crucial linker connecting the two.[1][2] The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3][4] The length and chemical composition of the linker are paramount for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[5][6]

An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1][7] Conversely, an excessively long linker can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination of the target protein.[1][] Therefore, the systematic optimization of linker length is a critical step in the development of potent and selective PROTACs.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Linker_Optimization_Workflow cluster_synthesis Synthesis & Design cluster_evaluation Evaluation cluster_analysis Analysis & Refinement Design Design PROTAC Library (Varying Linker Lengths) Synthesis Synthesize PROTACs (e.g., Click Chemistry) Design->Synthesis Purification Purify & Characterize Synthesis->Purification Degradation Western Blot (Determine DC50 & Dmax) Purification->Degradation Ternary Ternary Complex Assay (e.g., TR-FRET) Purification->Ternary Permeability Cell Permeability Assay (e.g., PAMPA) Purification->Permeability Analysis Analyze Data (Identify Lead PROTACs) Degradation->Analysis Ternary->Analysis Permeability->Analysis Refinement Refine Linker Design Analysis->Refinement Refinement->Design Iterative Optimization

Caption: A typical workflow for PROTAC linker optimization.

Data Presentation

Table 1: Illustrative Degradation Potency of PROTACs with Varying Linker Lengths

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-18>1000<20
PROTAC-21050065
PROTAC-3 12 50 >90
PROTAC-41415080
PROTAC-51640070

Note: This is example data and does not represent specific experimental results. The half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax) are key metrics for evaluating PROTAC efficacy. [1][9]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273-312. Available from: [Link]

  • Verma, R., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. J Chem Inf Model, 61(4), 1834-1846. Available from: [Link]

  • de Wispelaere, M., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. J Med Chem, 68(1), 638-657. Available from: [Link]

  • Testa, A., et al. (2020). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods Mol Biol, 2087, 239-261. Available from: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273-312. Available from: [Link]

  • CD ComputaBio. PROTAC Linker Design and Optimization. Available from: [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther., 1(5), 273-312. Available from: [Link]

  • C&EN. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Available from: [Link]

  • de Wispelaere, M., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. J Med Chem, 68(1), 638-657. Available from: [Link]

  • Verma, R., et al. (2021). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. J Chem Inf Model, 61(4), 1834-1846. Available from: [Link]

  • ResearchGate. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Available from: [Link]

  • Profacgen. Ternary complex formation. Available from: [Link]

  • Brand, M., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. Eur J Med Chem, 201, 112451. Available from: [Link]

  • Foley, C. A., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. J Med Chem, 65(20), 13746-13757. Available from: [Link]

  • Pharmacy Times. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. Available from: [Link]

  • Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. Available from: [Link]

  • Sun, X., et al. (2019). PROTAC Technology: Opportunities and Challenges. ACS Med Chem Lett, 10(12), 1682-1685. Available from: [Link]

  • ResearchGate. PROTAC-mediated ternary complex formation and hook effect. The hook... Available from: [Link]

  • Słabicki, M., et al. (2020). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Semin Cell Dev Biol, 108, 3-11. Available from: [Link]

  • ResearchGate. (2019). IC50 Values and Degradation Efficiency of Second Generation of SGK PROTACs a. Available from: [Link]

  • Gabizon, R., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. J Am Chem Soc, 142(4), 1768-1773. Available from: [Link]

  • Kim, T. H., et al. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. ChemMedChem, e202400326. Available from: [Link]

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Technical Support Center: Troubleshooting Low Efficacy of 2-(4-Cyanophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Cyanophenyl)propanoic acid derivatives. This guide is structured to address common challenges encountered during the experimental evaluation of this compound class, moving from fundamental compound issues to complex in vitro and in vivo hurdles. Our goal is to provide not just solutions, but a clear rationale behind each troubleshooting step, empowering you to make informed decisions in your research.

Section 1: Foundational Issues - Compound Integrity and Synthesis

Low efficacy can often be traced back to the source material. Before questioning complex biological interactions, it's crucial to validate the integrity of the compound itself.

FAQ 1: My synthesis of a this compound derivative resulted in a low yield and multiple impurities. What are the common synthetic pitfalls?

Answer: The synthesis of 2-arylpropanoic acids, while well-established, has several critical steps where by-products can form. Friedel-Crafts type reactions, a common route, are particularly susceptible to generating positional isomers.[1]

  • Causality: The directing effects of the substituents on the aromatic ring determine the position of the incoming group. While the para-product is often desired, ortho- and meta-isomers are common by-products that can be difficult to separate and may have different biological activities (or none at all), thus lowering the apparent efficacy of the bulk material.[1]

  • Troubleshooting Protocol:

    • Reaction Condition Optimization: Carefully control the reaction temperature and the molar ratios of reactants and catalysts. For instance, in a Friedel-Crafts reaction using an alkylbenzene and 2-chloropropionate, maintaining a low temperature (-5°C to 5°C) can improve selectivity for the para-isomer.[2]

    • Catalyst Choice: While anhydrous aluminum chloride is common, exploring milder Lewis acids may reduce by-product formation.[2]

    • Purification Strategy: Relying solely on crystallization may be insufficient. Employ column chromatography with a carefully selected solvent system to isolate the desired para-isomer.

    • Structural Verification: Use a combination of analytical techniques to confirm the structure and purity of your final compound. High-Performance Liquid Chromatography (HPLC) can separate isomers, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the substitution pattern on the phenyl ring.[1]

FAQ 2: Could the stereochemistry of my compound be the reason for its low activity?

Answer: Absolutely. 2-Arylpropanoic acid derivatives, often called "profens," are chiral molecules. It is a well-established principle that for most profens, the (S)-enantiomer possesses the vast majority of the anti-inflammatory (COX-inhibiting) activity, while the (R)-enantiomer is significantly less active.[3][4]

  • Causality: Biological targets like enzymes and receptors are chiral environments. The three-dimensional arrangement of atoms in the (S)-enantiomer allows for optimal binding to the active site, whereas the (R)-enantiomer does not fit as effectively.[3][4]

  • Field Insight: Many profens undergo in vivo metabolic chiral inversion, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer by the enzyme alpha-methylacyl-CoA racemase (AMACR).[3][5] However, the extent of this inversion is species-dependent and may not be efficient for your specific derivative or in your in vitro model. Therefore, testing a racemic mixture can mask the true potency of the active enantiomer.

  • Recommendation:

    • Perform chiral separation of your racemic mixture using chiral HPLC or supercritical fluid chromatography (SFC).

    • Test each enantiomer independently in your biological assays to determine their individual potencies. This is a critical step for understanding the true structure-activity relationship (SAR).[6]

Section 2: In Vitro Assay Troubleshooting

Once compound integrity is confirmed, the next hurdle is the experimental setup. Mismatches between biochemical potency and cell-based efficacy are common and often point to issues of solubility or cell permeability.[7]

FAQ 3: My compound is highly active in a biochemical (e.g., purified enzyme) assay but shows little to no effect in my cell-based assay. What's going on?

Answer: This is a classic drug discovery challenge that typically points to two primary culprits: poor aqueous solubility or low cell permeability. The compound may be potent, but if it can't reach its intracellular target in a sufficient concentration, it will appear inactive.[7][8]

The following workflow can help diagnose the issue:

G cluster_0 Initial Observation cluster_1 Step 1: Solubility Assessment cluster_2 Step 2: Permeability Assessment cluster_3 Troubleshooting Paths A High Biochemical Potency, Low Cellular Potency B Assess Kinetic Solubility in Assay Medium A->B C Precipitate Forms? B->C D Compound is Soluble C->D No E Compound is Insoluble C->E Yes F Assess Cell Permeability (e.g., HPLC-MS Uptake Assay) D->F J Reformulate Compound (See FAQ 4) E->J G High Intracellular Concentration? F->G H Permeability is High G->H Yes I Permeability is Low G->I No L Investigate Other Factors: - Efflux Pumps - Target Engagement - Off-Target Toxicity H->L K Modify Structure to Improve Permeability I->K

Caption: Troubleshooting workflow for biochemical vs. cellular activity.

FAQ 4: My this compound derivative precipitates when I add it to my aqueous cell culture medium. How can I improve its solubility for in vitro testing?

Answer: This phenomenon, known as "crashing out," is a major challenge for many promising drug candidates, which are often classified as "brick-dust" (high melting point) or "grease-ball" (high lipophilicity) molecules.[9] 2-Arylpropanoic acids are BCS Class II compounds, meaning they have low solubility and high permeability.[10] The key is to maintain the compound in a solubilized state in the aqueous assay medium.

Step-by-Step Protocol: Preparing Compounds for In Vitro Assays

  • Prepare a High-Concentration Stock Solution: The standard first step is to dissolve your compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock (e.g., 10-30 mM).[11]

  • Optimize Final DMSO Concentration: When diluting the stock into your aqueous buffer or cell media, aim for a final DMSO concentration well below 1%, and ideally below 0.1%, as higher concentrations can be cytotoxic and affect assay results.[12]

  • Assess Solubility Limit: Before running your full experiment, determine the kinetic solubility limit in your specific medium.

    • Make serial dilutions of your DMSO stock.

    • Add them to the assay medium.

    • Incubate under assay conditions (e.g., 37°C for 1 hour).

    • Measure turbidity using a plate reader (absorbance at >500 nm) or by visual inspection. Any data points from concentrations that show precipitation should be considered unreliable.[13]

  • If Precipitation Occurs, Consider Formulation Strategies:

    • Co-solvents: While less common for cell-based assays due to toxicity, co-solvents can sometimes help.

    • Solubilizing Excipients: For problematic compounds, using pharmaceutical-grade solubilizers can be a solution. Cyclodextrins, for example, can form inclusion complexes that enhance aqueous solubility.[14][15]

StrategyMechanismAdvantagesDisadvantages
DMSO Stock Solubilization in a water-miscible organic solvent.Widely used, effective for many compounds.Can be toxic at high concentrations; compound can still precipitate upon dilution.
Cyclodextrins Form inclusion complexes, shielding the hydrophobic compound.High solubilizing capacity, generally low toxicity.Can sometimes interfere with compound-target binding; requires careful selection.
Amorphous Solid Dispersions Dispersing the drug in a polymer matrix to prevent crystallization.[14][16]Significantly increases apparent solubility and dissolution rate.More complex preparation, typically used for in vivo studies but can be adapted.
FAQ 5: How can I determine if my compound is actually getting into the cells?

Answer: A direct measurement of intracellular compound concentration is the most definitive way to assess cell permeability. A common and robust method involves incubating cells with the compound, followed by cell lysis and quantification of the compound by Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

Protocol: Simplified Cellular Uptake Assay

  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 6-well) and grow to ~80-90% confluency.

  • Compound Incubation: Treat the cells with your compound at a known concentration (e.g., 1-10 µM) for a defined period (e.g., 1, 4, or 24 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • Aspirate the medium.

    • Wash the cell monolayer 3 times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

    • Harvest the cells by scraping or using a gentle dissociation reagent like Trypsin-EDTA.

    • Count the cells to normalize the data later.

  • Compound Extraction:

    • Pellet the cells by centrifugation.

    • Lyse the cell pellet and extract the compound using an organic solvent (e.g., acetonitrile or methanol) that will precipitate proteins.[7] Include an internal standard for accurate quantification.

  • Quantification:

    • Centrifuge to remove the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of your compound.

  • Data Analysis: Calculate the intracellular concentration, often expressed as pmol/million cells. Comparing this to the initial concentration in the medium provides an indication of cellular uptake.

  • Expert Tip: To distinguish between compound bound to the cell surface and compound that has been internalized, you can run a parallel experiment at 4°C. At this temperature, active transport and membrane fluidity are greatly reduced, so the measured amount largely represents non-specific surface binding.[7][17]

Section 3: In Vivo and Pharmacokinetic Challenges

Success in vitro does not always translate to in vivo efficacy. Pharmacokinetic properties, especially metabolic stability, are often the cause of this discrepancy for profen-like molecules.

FAQ 6: My compound has good cellular activity, but it failed in my animal model. What are the likely pharmacokinetic reasons?

Answer: For this compound derivatives, the most probable cause for in vivo failure after in vitro success is rapid metabolic clearance. The human body has efficient mechanisms for metabolizing and eliminating NSAIDs and related structures.

  • Primary Metabolic Pathways: Like ibuprofen, these compounds are primarily metabolized in the liver by Cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP2C8.[5] This involves oxidative reactions, such as hydroxylation and carboxylation, which create more polar metabolites that are easily excreted in urine.[5][18]

  • Consequences: Rapid metabolism leads to a short half-life and low drug exposure at the target tissue, resulting in poor efficacy.

G compound This compound Derivative (Parent Drug) liver Liver Microsomes (CYP2C9, CYP2C8, etc.) compound->liver Phase I Metabolism metabolites Oxidized Metabolites (Hydroxylated, Carboxylated) liver->metabolites excretion Renal Excretion metabolites->excretion Increased Polarity

Caption: Simplified metabolic pathway for profen-like compounds.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an early indication of how quickly your compound might be cleared in vivo.

  • Reagents: Pooled liver microsomes (human, rat, etc.), NADPH (cofactor), test compound, and a control compound with known metabolic stability (e.g., a stable compound like verapamil and a labile one like imipramine).

  • Incubation:

    • In a microcentrifuge tube, combine buffer, microsomes, and your test compound.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding NADPH.

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½). A short t½ suggests the compound is likely to be rapidly cleared in vivo.

FAQ 7: Are there any other potential "off-target" effects I should be aware of?

Answer: Yes. While the primary targets of this class are typically COX enzymes, high concentrations or specific structural features can lead to off-target effects.[19] Some NSAIDs have been shown to affect other cellular processes, which could complicate the interpretation of your results.[20][21][22] For example, some NSAIDs can activate the NRF2 antioxidant response pathway or interfere with fatty acid metabolism.[22][23] If your compound's activity cannot be explained by its primary target, a broad-panel receptor screening assay may be warranted to identify potential off-target interactions.

References
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). MDPI. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Institutes of Health (NIH). [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2012). ResearchGate. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019). UCL Discovery. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2018). National Institutes of Health (NIH). [Link]

  • The importance of stereochemistry in the clinical pharmacokinetics of the 2-arylpropionic acid non-steroidal anti-inflammatory drugs. (1984). PubMed. [Link]

  • The Importance of Stereochemistry in the Clinical Pharmacokinetics of the 2-Arylpropionic Acid Non-Steroidal Anti-Inflammatory Drugs. (n.d.). OiPub. [Link]

  • Stereochemical pharmacokinetics of the 2-arylpropionic acid non-steroidal antiinflammatory drug flunoxaprofen in rats and in man. (1988). PubMed. [Link]

  • Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. (2001). PubMed. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). National Institutes of Health (NIH). [Link]

  • Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. (n.d.). Bentham Science. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. [Link]

  • Small molecules targeting endocytic uptake and recycling pathways. (2021). Frontiers. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2017). National Institutes of Health (NIH). [Link]

  • Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs. (n.d.). Bioprocess Online. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. [Link]

  • Marginally designed new profen analogues have the potential to inhibit cyclooxygenase enzymes. (2015). PubMed. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies. [Link]

  • Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. (2021). National Institutes of Health (NIH). [Link]

  • Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. (2021). MDPI. [Link]

  • Ibuprofen and other widely used non-steroidal anti-inflammatory drugs inhibit antibody production in human cells. (2016). National Institutes of Health (NIH). [Link]

  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. (2024). RSC Publishing. [Link]

  • Challenges, Advances and Opportunities in Exploring Natural Products to Control Arboviral Disease Vectors. (2021). Frontiers. [Link]

  • Ibuprofen Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

  • Pharmacology - NSAIDs & PROSTAGLANDIN ANALOGS (MADE EASY). (2017). YouTube. [Link]

  • Compounds: New Challenges. (2022). ResearchGate. [Link]

  • 'Off target' metabolic effects of anti-inflammatory drugs used for autoimmune disorders needs better treatment strategy. (2022). ScienceDaily. [Link]

  • Overcoming Key Challenges in Drug Discovery. (2022). Lab Manager. [Link]

  • Ibuprofen Metabolism Pathway. (2013). SMPDB. [Link]

  • Preparation method of 2-(4-alkylphenyl) propanoic acid. (n.d.).
  • Compounds: New Challenges. (2022). MDPI. [Link]

  • Analgesic. (n.d.). Wikipedia. [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2000). PubMed. [Link]

  • Metabolic pathway for ibuprofen degradation in R. wittichii MPO218. (n.d.). ResearchGate. [Link]

  • Se-NSAID derivatives reduced cell viability in several cancer cell lines. (n.d.). ResearchGate. [Link]

  • New research may explain unexpected effects of common painkillers. (2022). Yale News. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). National Institutes of Health (NIH). [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]

  • Limitations of drug concentrations used in cell culture studies for understanding clinical responses of NSAIDs. (2021). ResearchGate. [Link]

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Technical Support Center: Deprotection Strategies for 2-(4-Cyanophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of 2-(4-cyanophenyl)propanoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the critical final step of deprotection. The unique bifunctional nature of this scaffold, possessing both a carboxylic acid and a cyano group, presents specific challenges that require careful consideration to ensure high yield and purity of the final active pharmaceutical ingredient (API) or intermediate.

This document provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions. The protocols and explanations herein are grounded in established chemical principles to empower you to make informed decisions in your laboratory work.

I. Troubleshooting Guide: Navigating Common Deprotection Hurdles

This section addresses specific experimental problems in a question-and-answer format, offering causal explanations and actionable solutions.

Incomplete Ester Hydrolysis

Question: I am attempting to hydrolyze my methyl/ethyl ester of this compound using standard LiOH or NaOH conditions in a THF/water mixture at room temperature, but the reaction is sluggish and incomplete even after 24 hours. What is causing this, and how can I drive the reaction to completion?

Answer:

Causality: The steric hindrance around the α-carbon of the propanoic acid moiety can slow down the rate of saponification. While seemingly straightforward, the arylpropanoic acid structure can present a greater steric challenge than simple alkyl esters. Furthermore, the solubility of the starting material in the aqueous/organic solvent mixture can be a limiting factor.

Solutions & Protocols:

  • Increase Reaction Temperature: Heating the reaction mixture to reflux is a common and effective strategy to overcome the activation energy barrier for sterically hindered esters.[1]

  • Alternative Base/Solvent Systems: For particularly stubborn esters, more potent hydrolysis conditions may be necessary. A system of potassium tert-butoxide and water in anhydrous DMSO has been shown to hydrolyze hindered esters at room temperature.[2]

  • Enhanced Solubility: If solubility is suspected to be an issue, adding a co-solvent like methanol can improve the homogeneity of the reaction mixture.[1]

Detailed Protocol for Hindered Ester Hydrolysis:

  • Dissolve the this compound ester (1.0 equiv) in a 1:1 mixture of THF and water (or a 1:1:0.5 mixture of THF:water:methanol).

  • Add 3.0 equivalents of LiOH·H₂O.

  • Stir the mixture at room temperature and monitor by TLC or LC-MS.

  • If the reaction is slow, heat the mixture to reflux (typically 60-70 °C) and continue monitoring.

  • Upon completion, cool the reaction to room temperature, acidify with 1 M HCl to pH ~2-3, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Unwanted Cyano Group Hydrolysis

Question: During my ester deprotection under harsh basic (or acidic) conditions, I am observing the formation of the corresponding carboxylic acid or amide at the cyano position. How can I selectively deprotect the ester without affecting the nitrile?

Answer:

Causality: The cyano group (nitrile) is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to the carboxylic acid.[3][4][5][6] This side reaction is often accelerated at elevated temperatures, which are sometimes required for complete ester hydrolysis.

Solutions & Protocols:

  • Milder Conditions are Key: The primary strategy is to use the mildest possible conditions that will cleave the ester but leave the nitrile intact. This often means avoiding prolonged heating and using a moderate excess of base.

  • Protecting Group Choice: The most effective way to avoid this issue is to choose an ester protecting group that can be removed under conditions orthogonal to nitrile hydrolysis.

    • tert-Butyl Esters: These are an excellent choice as they are readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) which are generally well-tolerated by the cyano group at room temperature.[7][8][9]

    • Benzyl Esters: These can be removed via hydrogenolysis (e.g., H₂, Pd/C), a neutral condition that will not affect the cyano group.[10][11]

Decision Workflow for Protecting Group Strategy:

DeprotectionStrategy Start Planning Synthesis of This compound Derivative Protecting_Group Select Carboxylic Acid Protecting Group Start->Protecting_Group Methyl_Ethyl Methyl or Ethyl Ester Protecting_Group->Methyl_Ethyl tButyl tert-Butyl Ester Protecting_Group->tButyl Benzyl Benzyl Ester Protecting_Group->Benzyl Deprotection_Conditions Choose Deprotection Conditions Methyl_Ethyl->Deprotection_Conditions tButyl->Deprotection_Conditions Benzyl->Deprotection_Conditions Base_Hydrolysis Base Hydrolysis (LiOH, NaOH) Deprotection_Conditions->Base_Hydrolysis Acid_Cleavage Acidic Cleavage (TFA, HCl) Deprotection_Conditions->Acid_Cleavage Hydrogenolysis Hydrogenolysis (H2, Pd/C) Deprotection_Conditions->Hydrogenolysis Risk Risk of Cyano Group Hydrolysis? Base_Hydrolysis->Risk Outcome_Good Selective Deprotection Achieved Acid_Cleavage->Outcome_Good Hydrogenolysis->Outcome_Good Risk->Outcome_Good No (Mild Conditions) Outcome_Bad Side Reaction Occurs Risk->Outcome_Bad Yes (Harsh Conditions)

Caption: Decision workflow for selecting a protecting group to avoid nitrile hydrolysis.

Epimerization at the α-Carbon

Question: My this compound derivative is chiral. After basic hydrolysis of the ester, I am observing significant racemization. What is causing this and how can I prevent it?

Answer:

Causality: The α-proton of the propanoic acid is acidic and can be abstracted by a strong base, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in racemization. This is a known issue in the hydrolysis of α-arylpropanoic acids.

Solutions & Protocols:

  • Enzymatic Hydrolysis: This is often the best solution for maintaining stereochemical integrity. Lipases, such as Candida antarctica lipase A (CAL-A), can selectively hydrolyze esters under mild, neutral conditions, thus avoiding epimerization.[12]

  • Milder Chemical Conditions: If enzymatic methods are not feasible, use the mildest possible basic conditions. This includes using a weaker base if possible, a lower temperature, and a shorter reaction time. Some researchers have reported success with LiOH in an acetone/water solvent system at room temperature to minimize epimerization.[1]

  • Orthogonal Deprotection: As mentioned previously, using a tert-butyl or benzyl ester and removing it under acidic or neutral conditions, respectively, will completely avoid the issue of base-mediated epimerization.

II. Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing a tert-butyl ester from my this compound derivative?

A1: The most common and reliable method is treatment with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). A typical procedure involves dissolving the substrate in DCM and adding an excess of TFA (often a 1:1 mixture of DCM/TFA) and stirring at room temperature for 1-4 hours. The reaction is easily monitored by TLC, and workup involves evaporation of the solvent and TFA. Aqueous phosphoric acid has also been reported as a mild and environmentally benign reagent for this deprotection.[7]

Q2: I need to perform a reaction that is sensitive to basic conditions, but my final product needs to be the free acid. What is the best protecting group strategy?

A2: A benzyl ester is an ideal choice in this scenario. It is stable to a wide range of non-reductive conditions, including many basic and acidic reagents. The deprotection is achieved by catalytic hydrogenolysis (e.g., H₂ gas or a transfer hydrogenation source like ammonium formate with Pd/C as a catalyst) in a solvent like methanol or ethyl acetate.[10][11] This method is very clean and the byproducts (toluene and CO₂) are volatile.

Q3: Are there any non-hydrolytic methods to cleave esters that might be compatible with other sensitive functional groups?

A3: Yes, certain specialized ester protecting groups can be cleaved under non-hydrolytic conditions. For example, 2-cyanoethyl esters can be removed under mild conditions using tetrabutylammonium fluoride (TBAF).[13] This approach could be valuable if your molecule contains other functionalities that are sensitive to acid, base, or reduction.

Q4: My deprotection reaction appears complete by LC-MS, but I am struggling with purification. The product seems to be water-soluble, making extraction difficult. What can I do?

A4: The resulting carboxylic acid can form a carboxylate salt, which increases its water solubility.

  • Ensure Complete Acidification: Make sure you have acidified the aqueous layer to a pH of at least 2-3 before extraction. This ensures the product is in its protonated, less polar carboxylic acid form.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This will decrease the polarity of the aqueous phase and drive your organic product into the organic layer during extraction.

  • Use a More Polar Extraction Solvent: If ethyl acetate is not effective, try a more polar solvent like a mixture of dichloromethane and isopropanol.

III. Summary of Deprotection Strategies

The table below summarizes the common deprotection strategies for various ester protecting groups, highlighting their compatibility with the cyano group.

Protecting GroupReagents & ConditionsCompatibility with Cyano GroupPotential Issues
Methyl/Ethyl LiOH, NaOH, or KOH in THF/H₂O or MeOH/H₂O, RT to reflux.[14]Moderate. Risk of hydrolysis under harsh conditions (high temp, long reaction time).[3][15]Incomplete reaction for hindered esters, epimerization of chiral centers.[1]
tert-Butyl TFA in DCM, RT; or 4M HCl in Dioxane.[8][9]Excellent.Acid-labile groups elsewhere in the molecule may also be cleaved.
Benzyl H₂, 10% Pd/C in MeOH or EtOAc; or transfer hydrogenation (e.g., ammonium formate, Pd/C).[10][11]Excellent.Catalyst poisoning by sulfur-containing compounds; may reduce other functional groups (e.g., alkenes, alkynes).
2-Cyanoethyl Tetrabutylammonium fluoride (TBAF) in THF.[13]Excellent.Requires synthesis of a less common ester.

IV. Mechanistic Insights

Understanding the mechanisms of the desired deprotection and potential side reactions is crucial for troubleshooting.

Base-Catalyzed Ester Hydrolysis (Saponification)

This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.

Saponification cluster_0 Base-Catalyzed Ester Hydrolysis (B_{AC}2) Ester R-CO-OR' Tetrahedral R-C(O⁻)(OH)-OR' Ester->Tetrahedral + ⁻OH Carboxylic_Acid R-COOH Tetrahedral->Carboxylic_Acid - ⁻OR' Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + ⁻OH - H₂O Alcohol R'OH OH_minus ⁻OH H2O H₂O

Caption: Mechanism of base-catalyzed ester hydrolysis.

Nitrile Hydrolysis (Side Reaction)

Under basic or acidic conditions, the nitrile can be hydrolyzed to a carboxylic acid. The reaction proceeds through an amide intermediate.[5] This is often slower than ester hydrolysis but can become significant under forcing conditions.

Caption: Potential side reaction: hydrolysis of the cyano group.

V. References

  • Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Nitrile Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Reaction Map. Retrieved from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). JoVE. Retrieved from [Link]

  • Kita, Y., Maeda, H., Takahashi, F., et al. (1994). Protecting Group for Carboxyl Function: Mild and Facile Cleavage of 2-Cyanoethyl Ester under Non-hydrolytic Conditions. Chemical and Pharmaceutical Bulletin, 42(7), 1455-1457. Retrieved from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(11), 2915-2919. Retrieved from [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Retrieved from [Link]

  • Park, J., Lee, S., & Chang, S. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 59(38), 16374-16401. Retrieved from [Link]

  • Why are my ester hydrolysis not working. (2023). r/Chempros, Reddit. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Retrieved from [Link]

  • Gassman, P. G., & Guggenheim, T. L. (1983). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 48(22), 4084-4085. Retrieved from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Banik, B. K., et al. (2003). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Tetrahedron Letters, 44(4), 887-889. Retrieved from [Link]

  • Ester Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Smith, A. B., III, et al. (2009). Benzyl ester cleavage accompanied by SnCl4-promoted Friedel–Crafts acylation. Tetrahedron Letters, 50(26), 3535-3538. Retrieved from [Link]

  • The Hydrolysis of Esters. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrogenolysis of benzyl-protected esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Protection and deprotection of carboxylic acid group. (n.d.). ResearchGate. Retrieved from [Link]

  • A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. (2019). Organic Letters, 21(1), 100-103. Retrieved from [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • More efficient methods to convert carboxylic acids to nitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Barbayianni, E., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730-8733. Retrieved from [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • How to selectively reduction of nitrile group in presence of ester group? (n.d.). ResearchGate. Retrieved from [Link]

  • How do we know that ester hydrolysis by base doesn't follow the bottom mechanism? (2022). r/chemistry, Reddit. Retrieved from [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). PubMed. Retrieved from [Link]

  • Le Vaillant, F., Wodrich, M. D., & Waser, J. (2017). Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. Chemical Science, 8(2), 1790-1800. Retrieved from [Link]

  • How is the cyanide group converted into the carboxylic group? (n.d.). Quora. Retrieved from [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. Retrieved from [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Retrieved from [Link]

  • Carboxylic Acid Derivatives Part 15 - Nitriles. (2023). YouTube. Retrieved from [Link]

  • Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3'-(2-Cyanoethyl) Thymidine Impurities. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Multi-faceted Approach to Confirming the Structure of Synthesized 2-(4-Cyanophenyl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical research and drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. For a molecule like 2-(4-Cyanophenyl)propanoic acid, a versatile building block in medicinal chemistry, ensuring its structural integrity is paramount. This guide provides a comprehensive comparison of analytical techniques, grounded in experimental data and established principles, to definitively confirm the structure of synthesized this compound. We will delve into the "why" behind the choice of each technique, presenting a self-validating system for structural elucidation.

The Imperative of a Multi-Technique Approach

Relying on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique piece of the structural puzzle, and only by assembling these pieces can a complete and accurate picture emerge. This guide will focus on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Visualizing the Analytical Workflow

A systematic approach is crucial for efficient and accurate structural confirmation. The following workflow outlines the logical progression of analysis:

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation & Purity Synthesis Synthesized Product (Crude this compound) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Primary Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight HPLC HPLC Analysis Purification->HPLC Purity & Impurities Final_Confirmation Confirmed Structure & Purity Report NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation

Caption: A logical workflow for the structural confirmation and purity analysis of synthesized this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum of this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.7Doublet2HAr-H (ortho to -CN)Protons on the aromatic ring ortho to the electron-withdrawing cyano group are deshielded.
~7.5Doublet2HAr-H (meta to -CN)Protons on the aromatic ring meta to the cyano group are less deshielded than the ortho protons.
~3.8Quartet1H-CH-The methine proton is coupled to the three protons of the adjacent methyl group.
~1.5Doublet3H-CH₃The methyl protons are coupled to the single methine proton.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Spectrum of this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~175 - 180-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~145Ar-C (ipso to propanoic acid)The aromatic carbon attached to the propanoic acid group.
~132Ar-C (ortho to -CN)Aromatic carbons ortho to the cyano group.
~129Ar-C (meta to -CN)Aromatic carbons meta to the cyano group.
~118-CNThe carbon of the cyano group.
~112Ar-C (ipso to -CN)The aromatic carbon attached to the cyano group.
~45-CH-The methine carbon.
~18-CH₃The methyl carbon.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, so a greater number of scans will be required. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid (-COOH)
~2230C≡N stretchNitrile (-CN)
~1700C=O stretchCarboxylic Acid (-COOH)
~1600, ~1480C=C stretchAromatic Ring
~3000C-H stretch (aromatic)Aromatic Ring
~2950C-H stretch (aliphatic)-CH- and -CH₃

The broad O-H stretch is a hallmark of a carboxylic acid, arising from hydrogen bonding.[3]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is common.[4] Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

III. Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry provides the molecular weight of the compound and can offer structural information through analysis of fragmentation patterns.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The most crucial piece of information is the molecular ion peak. For this compound (C₁₀H₉NO₂), the expected monoisotopic mass is approximately 175.06 g/mol .[5][6][7] The mass spectrum should show a peak at m/z = 175.

  • Fragmentation Pattern: Common fragmentation patterns for carboxylic acids include the loss of the -COOH group (mass = 45) and the loss of water (mass = 18) from the molecular ion.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and will likely produce a strong protonated molecule peak [M+H]⁺ at m/z = 176.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.

IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity

While the spectroscopic techniques confirm the structure, HPLC is essential for determining the purity of the synthesized compound.

A Comparative Look at HPLC Methods:

For a moderately polar compound like this compound, a reversed-phase HPLC method is the most suitable choice.

ParameterRecommended MethodAlternative MethodRationale for Recommendation
Stationary Phase C18C8C18 provides greater hydrophobicity, leading to better retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidMethanol/Water with 0.1% Formic AcidAcetonitrile generally offers lower viscosity and better peak shape. Formic acid is used to suppress the ionization of the carboxylic acid, leading to sharper peaks.
Detection UV at ~254 nmUV at ~230 nmThe aromatic ring and cyano group will have strong absorbance around 254 nm.

Experimental Protocol for HPLC:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Instrument Setup: Use a standard HPLC system with a C18 column.

  • Method Development: Start with an isocratic elution of 50:50 acetonitrile:water (with 0.1% formic acid) and adjust the ratio to achieve a retention time of 3-10 minutes.[8] A gradient elution may be necessary to separate impurities with different polarities.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Interconnectivity of Analytical Data

The strength of this multi-technique approach lies in the corroboration of data from each method.

Data_Interconnectivity Structure Hypothesized Structure This compound H_NMR ¹H NMR: - Aromatic & Aliphatic Protons - Splitting Patterns Structure->H_NMR C_NMR ¹³C NMR: - 8 Unique Carbons Structure->C_NMR IR_Data IR: - COOH (broad O-H, C=O) - C≡N Structure->IR_Data MS_Data MS: - Molecular Ion at m/z 175 Structure->MS_Data HPLC_Data HPLC: - Single Major Peak - >95% Purity Structure->HPLC_Data

Caption: Interconnectivity of data from different analytical techniques to confirm the hypothesized structure.

Conclusion

The structural confirmation of a synthesized compound like this compound is not a matter of a single "magic bullet" technique. Instead, it is a process of building a robust and self-validating case through the strategic application of multiple, complementary analytical methods. By integrating the detailed structural information from NMR, the functional group identification from IR, the molecular weight determination from MS, and the purity assessment from HPLC, researchers can have the utmost confidence in the identity and quality of their synthesized material. This rigorous approach is fundamental to the integrity and success of any research and development endeavor.

References

  • Mary, Y. S., et al. (2020). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Journal of Molecular Structure, 1208, 127874. Available at: [Link]

  • American Elements. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved January 3, 2026, from [Link]

  • Google Patents. (2011). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • NIST. (n.d.). 3-Phenylpropionic acid, 4-cyanophenyl ester. Retrieved January 3, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(4-cyanobenzenesulfonamido)propanoic acid (C10H10N2O4S). Retrieved January 3, 2026, from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(4-cyanophenyl)-2-methylpropanoic acid (C11H11NO2). Retrieved January 3, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. Retrieved January 3, 2026, from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved January 3, 2026, from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved January 3, 2026, from [Link]

  • EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved January 3, 2026, from [Link]

  • YouTube. (2023). Experimental Determination of Structure of propanoic acid. Retrieved January 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved January 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved January 3, 2026, from [Link]

  • NIST. (n.d.). Propanoic acid. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2015). (PDF) Infrared spectral studies of propanoic acid in various solvents. Retrieved January 3, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved January 3, 2026, from [Link]

  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved January 3, 2026, from [Link]

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Validating the Biological Activity of 2-(4-Cyanophenyl)propanoic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-(4-cyanophenyl)propanoic acid and its derivatives. By integrating established experimental protocols with a comparative analysis against benchmark compounds, this document serves as a practical resource for assessing the therapeutic potential of this chemical class.

Introduction: The Therapeutic Promise of Arylpropanoic Acid Derivatives

The arylpropanoic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid. This class of compounds is renowned for its analgesic, anti-pyretic, and anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has been pivotal in the development of more selective inhibitors with potentially improved gastrointestinal safety profiles.

The this compound structure presents a versatile backbone for chemical modification, offering opportunities to enhance potency, selectivity, and even explore novel biological activities beyond inflammation, such as anticancer effects. The cyano group can influence the electronic properties of the molecule and participate in specific interactions with biological targets. This guide outlines a systematic approach to characterizing the biological activity of derivatives of this parent compound, with a focus on their anti-inflammatory and cytotoxic potential.

Assessing Anti-Inflammatory Activity: A Multi-faceted Approach

A thorough evaluation of the anti-inflammatory properties of this compound derivatives requires a combination of in vitro assays to elucidate the mechanism of action and quantify potency.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for most arylpropanoic acid-based anti-inflammatory agents is the inhibition of COX-1 and COX-2. Determining the half-maximal inhibitory concentration (IC50) for each isoform is crucial for understanding a compound's potency and selectivity.

This protocol is adapted from commercially available COX inhibitor screening kits and established methodologies.

  • Preparation of Reagents:

    • Prepare a 10X Reaction Buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer.

    • Prepare a solution of Heme as a cofactor.

    • Prepare a solution of Arachidonic Acid (substrate) in ethanol, followed by dilution in an appropriate buffer to the desired concentration.

    • Dissolve test compounds and reference NSAIDs (e.g., ibuprofen, celecoxib) in DMSO to create stock solutions.

  • Assay Procedure:

    • In separate reaction tubes for COX-1 and COX-2, add the Reaction Buffer, Heme, and the respective enzyme.

    • Add the test compound or reference drug at various concentrations to the corresponding tubes. Include a vehicle control (DMSO).

    • Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 10 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the Arachidonic Acid substrate to all tubes.

    • Incubate the reaction mixture at 37°C for a precise duration (e.g., 2 minutes).

    • Stop the reaction by adding a solution of stannous chloride or another suitable stopping agent.

    • Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA).

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher value indicates greater selectivity for COX-2.

The following table provides illustrative IC50 values for common NSAIDs to serve as a benchmark for interpreting experimental results for this compound derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen ~13>100~0.13
Diclofenac ~0.076~0.026~2.9
Celecoxib ~82~6.8~12
This compound derivative Experimental ValueExperimental ValueCalculated Value

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Inhibition of Pro-inflammatory Cytokine Production

Inflammation is also mediated by cytokines such as tumor necrosis factor-alpha (TNF-α). The lipopolysaccharide (LPS)-induced inflammatory response in macrophage cell lines like RAW 264.7 is a standard model to assess the ability of a compound to suppress cytokine production.

  • Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compound or a reference drug (e.g., dexamethasone).

    • Pre-incubate the cells with the compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 6-24 hours). Include a vehicle control (no compound) and an unstimulated control (no LPS).

    • After incubation, collect the cell culture supernatants.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of TNF-α production.

CompoundIC50 for TNF-α Inhibition (µM)
Dexamethasone ~0.01 - 0.1
This compound derivative Experimental Value

Evaluation of Anticancer Activity

Several derivatives of arylpropanoic acids have demonstrated potential as anticancer agents. It is therefore prudent to screen this compound derivatives for cytotoxic activity against relevant cancer cell lines.

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., A549 non-small cell lung cancer, MCF-7 breast cancer) and a non-cancerous cell line (e.g., Vero) for comparison of selectivity, in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

CompoundCancer Cell LineIC50 (µM)Non-cancerous Cell LineIC50 (µM)
Doxorubicin A549~0.1 - 1Vero>10
This compound derivative A549Experimental ValueVeroExperimental Value

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in validating the activity of these compounds.

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Homeostatic functions) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_2 NSAID 2-(4-Cyanophenyl)propanoic acid derivative NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: The COX pathway and the inhibitory action of NSAIDs.

Experimental Workflow: In Vitro Anti-Inflammatory Screening

Workflow cluster_0 Primary Screening cluster_1 Data Analysis cluster_2 Secondary Screening (Optional) Compound Test Compound (this compound derivative) COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay LPS_Assay LPS-Induced TNF-α Assay (RAW 264.7 cells) Compound->LPS_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on A549 cells) Compound->Cytotoxicity_Assay IC50_COX Determine IC50 for COX-1 & COX-2 Calculate Selectivity Index COX_Assay->IC50_COX IC50_TNF Determine IC50 for TNF-α Inhibition LPS_Assay->IC50_TNF IC50_Cyto Determine Cytotoxicity IC50 Cytotoxicity_Assay->IC50_Cyto

Caption: Workflow for validating the biological activity.

Conclusion and Future Directions

The validation of the biological activity of this compound derivatives requires a systematic and comparative approach. By employing the detailed protocols and frameworks outlined in this guide, researchers can effectively characterize the anti-inflammatory and cytotoxic potential of novel compounds within this class. The ultimate goal is to identify derivatives with enhanced potency, selectivity, and safety profiles compared to existing therapeutic agents. Future studies should also explore other potential biological targets to fully elucidate the therapeutic landscape of this promising chemical scaffold.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmacy and Technology.[Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate.[Link]

  • Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.[Link]

  • Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells? ResearchGate.[Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.[Link]

A Comparative Guide to 2-(4-Cyanophenyl)propanoic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the preclinical performance of various 2-(4-Cyanophenyl)propanoic acid derivatives. Drawing upon a range of in vitro and in vivo studies, we will delve into the therapeutic potential of this chemical scaffold, with a particular focus on oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, mechanisms of action, and experimental protocols associated with this promising class of compounds.

Introduction: The Versatility of the Arylpropanoic Acid Scaffold

Arylpropanoic acids are a well-established class of compounds, most famously represented by nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] The core structure of 2-arylpropanoic acid has proven to be a versatile scaffold for medicinal chemists. By modifying the aryl group and other substituents, researchers have been able to develop derivatives with a wide array of biological activities, including anti-inflammatory, analgesic, and, more recently, anticancer properties.[1] The introduction of a cyanophenyl group, specifically at the 4-position, has led to the development of derivatives with potent and targeted activities in various disease models.

In Vitro Evaluation: Unraveling Anticancer Potential

The in vitro assessment of novel chemical entities is a cornerstone of drug discovery, providing critical insights into their biological activity and mechanism of action. Several derivatives of this compound have been synthesized and evaluated for their antiproliferative and cytotoxic effects against a panel of human cancer cell lines.

Comparative Antiproliferative Activity

A key metric for evaluating the potential of an anticancer compound is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The following table summarizes the IC50 values for selected this compound derivatives against various cancer cell lines.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Thiazole Derivatives Compound 21A549 (Lung Adenocarcinoma)5.42[2]
Compound 22A549 (Lung Adenocarcinoma)2.47[2]
Cyclohexanone Derivatives Compound 2cOVCAR3 (Ovarian Cancer)Not Specified (Effective Impairment)[3]
Kuramochi (Ovarian Cancer)Not Specified (Effective Impairment)[3]

Analysis of In Vitro Data:

The data clearly indicates that subtle structural modifications can significantly impact the antiproliferative potency of these derivatives. For instance, within the thiazole class of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, compound 22 exhibited a more potent cytotoxic effect on A549 lung cancer cells compared to compound 21.[2] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the lead compounds. Notably, some of these derivatives have demonstrated efficacy against drug-resistant cancer cell lines, suggesting their potential to overcome existing therapeutic challenges.[2]

Mechanistic Insights from In Vitro Assays

Understanding the mechanism of action is crucial for the rational development of new drugs. In vitro studies have begun to elucidate the molecular targets of these this compound derivatives.

  • Targeting SIRT2 and EGFR: Molecular docking studies suggest that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives may exert their anticancer effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[2][4] Both SIRT2 and EGFR are key proteins involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Their inhibition can disrupt these pathways, leading to cancer cell death.

  • DUB-UCHL5 Inhibition: The cyclohexanone derivative, compound 2c, has been shown to interfere with the deubiquitinating enzyme (DUB) UCHL5.[3] This enzyme is involved in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. By inhibiting UCHL5, compound 2c can disrupt protein homeostasis and trigger apoptosis in ovarian cancer cells.[3]

  • PROTAC Linkers: The core structure of 3-(4-Cyanophenyl)propanoic acid has also been utilized as a linker in the development of proteolysis-targeting chimeras (PROTACs).[5] PROTACs are novel therapeutic modalities that harness the cell's own protein degradation machinery to eliminate disease-causing proteins.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6]

Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_culture Culture cancer cells to logarithmic growth phase seeding Seed cells in 96-well plates at a specific density adhesion Allow cells to adhere overnight compound_prep Prepare serial dilutions of 2-(4-Cyanophenyl)propanoic acid derivatives treatment Treat cells with compounds for a defined period (e.g., 72h) adhesion->treatment mtt_addition Add MTT solution to each well treatment->mtt_addition incubation Incubate for 2-4 hours to allow formazan crystal formation solubilization Add solubilization solution (e.g., DMSO) to dissolve crystals read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) using a plate reader solubilization->read_absorbance data_analysis Calculate cell viability and IC50 values read_absorbance->data_analysis

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

In Vivo Evaluation: From the Bench to Preclinical Models

Promising in vitro results are the gateway to in vivo studies, which are essential for evaluating the efficacy and safety of a compound in a living organism.

Xenograft Mouse Model of Ovarian Cancer

The efficacy of compound 2c was evaluated in a xenograft mouse model of ovarian cancer.[3] In this model, human ovarian cancer cells are implanted into immunodeficient mice, allowing for the growth of a human tumor in a living system. Treatment with compound 2c was shown to effectively impair tumor growth, confirming its anticancer activity in vivo.[3]

Carrageenan-Induced Paw Edema in Rats

While the focus of recent research has been on anticancer applications, the foundational anti-inflammatory properties of the arylpropanoic acid scaffold remain relevant. A study on a pyrrole derivative of propanoic acid, structurally related to the topic compounds, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[7] This highlights the potential for this class of compounds to modulate inflammatory pathways, which are often implicated in cancer development and progression.

Experimental Protocol: In Vivo Xenograft Study

Xenograft models are a cornerstone of preclinical cancer research, providing a platform to assess the antitumor efficacy of novel compounds.

Workflow for a Xenograft Study:

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Efficacy and Toxicity Monitoring cluster_endpoint Study Endpoint and Analysis cell_implantation Implant human cancer cells subcutaneously into immunodeficient mice tumor_growth Monitor tumor growth until they reach a specified size randomization Randomize mice into treatment and control groups dosing Administer the 2-(4-Cyanophenyl)propanoic acid derivative or vehicle control according to a defined schedule tumor_growth->dosing tumor_measurement Measure tumor volume regularly dosing->tumor_measurement body_weight Monitor body weight and general health of the mice euthanasia Euthanize mice at the end of the study body_weight->euthanasia tissue_collection Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis) euthanasia->tissue_collection

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The derivatives discussed in this guide have demonstrated significant in vitro and in vivo anticancer activity, with emerging insights into their mechanisms of action.

Future research should focus on:

  • Lead Optimization: Further SAR studies to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy in Diverse Models: Evaluation in a broader range of preclinical cancer models, including patient-derived xenografts (PDXs).

  • Safety and Toxicology: Comprehensive assessment of the safety profile of lead candidates.

By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this compound derivatives.

References

  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. (n.d.). MDPI. Retrieved from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). PMC - NIH. Retrieved from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Pharmacological evaluation of some novel analogs of (±)-2-(4- isobutylphenyl) propanoic acid for analgesic and antiinflammatory activity and ulcerogenicity | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010, November 11). PubMed. Retrieved from [Link]

  • Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (n.d.). Science Alert. Retrieved from [Link]

  • Valproic acid inhibits angiogenesis in vitro and in vivo. (n.d.). PubMed. Retrieved from [Link]

  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid. (n.d.). Google Patents.
  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. (2010, February 15). PubMed. Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). MDPI. Retrieved from [Link]

  • Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. (2021, May 27). PMC - NIH. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, October 10). ResearchGate. Retrieved from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). PubMed. Retrieved from [Link]

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A Researcher's Guide to Navigating Target Specificity: Cross-Reactivity Studies of Probes Derived from 2-(4-Cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience in the field has repeatedly demonstrated that the utility of a chemical probe is defined not just by its affinity for its intended target, but by its lack of affinity for all other potential targets. An uncharacterized or promiscuous probe is not merely a suboptimal tool; it is a source of misleading data that can derail research programs.

This guide provides an in-depth, technically-grounded framework for evaluating the cross-reactivity of novel chemical probes. We will use a case study of hypothetical probes derived from the 2-(4-Cyanophenyl)propanoic acid scaffold. This versatile chemical starting point belongs to the arylalkanoic acid class, a family that includes highly successful therapeutic agents, notably selective cyclooxygenase-2 (COX-2) inhibitors like Lumiracoxib.[1][2][3] The principles and workflows detailed here, however, are broadly applicable to the rigorous validation of any small-molecule probe.

Our core philosophy is that every protocol must be a self-validating system. We will move through a multi-tiered approach, from initial on-target validation to broad, unbiased proteome-wide screening, explaining the causality behind each experimental choice.

The Critical Nature of Probe Selectivity

Case Study: Probes Targeting Cyclooxygenase-2 (COX-2)

To illustrate this validation process, we will follow the characterization of two hypothetical probes, Probe-A and Probe-B , derived from the this compound scaffold. These probes were designed to selectively inhibit COX-2, an enzyme responsible for the elevated production of prostaglandins during inflammation, over its constitutively expressed isoform, COX-1, which is crucial for physiological functions like maintaining the gastric lining.[9][10][11] We will also use an inactive analogue, Probe-C , which is structurally similar but designed to lack affinity for COX enzymes, to control for non-specific or compound-related effects.

The design of these probes leverages known structural biology of the COX enzymes. The selectivity of certain inhibitors for COX-2 is attributed to their ability to bind to a larger, more accessible active site channel and a specific side pocket in COX-2, which is sterically hindered in COX-1 by the presence of an isoleucine residue (at position 523) instead of a smaller valine.[9][10] The carboxylic acid moiety, characteristic of this scaffold, is known to form key hydrogen bonds with active site residues like Tyr385 and Ser530 in COX-2.[3]

Tier 1: Foundational On-Target Potency and Isoform Selectivity

Causality: The first and most fundamental test is to confirm that the probe potently interacts with its intended target and to quantify its selectivity against the most closely related protein(s). For our COX-2 probes, this means a head-to-head comparison against COX-1. An enzyme inhibition assay provides a direct, quantitative measure (IC50) of potency. A high selectivity index (IC50 COX-1 / IC50 COX-2) is the first gatekeeper in probe validation.

Experimental Protocol: COX-1/COX-2 Inhibition Assay
  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe to detect prostaglandin H2 (PGH2) production, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, test probes (Probe-A, Probe-B, Probe-C) dissolved in DMSO.

  • Enzyme Preparation: On ice, dilute COX-1 and COX-2 enzymes to their optimal working concentration in cold assay buffer containing heme.

  • Compound Plating: In a 96-well plate, perform a serial dilution of the test probes. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Include wells for a positive control (e.g., Celecoxib), a vehicle control (DMSO only), and a no-enzyme control.

  • Pre-incubation: Add the prepared enzyme solutions to the wells containing the test probes. Allow to incubate for 15 minutes at room temperature to permit compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Reaction & Detection: Incubate for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction and add the detection reagent according to the manufacturer's protocol. Read the signal (absorbance or fluorescence) on a plate reader.

  • Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each probe against each enzyme. Calculate the Selectivity Index (SI) as IC50(COX-1)/IC50(COX-2).

Data Summary: Tier 1
Probe IDTargetIC50 (nM)Selectivity Index (COX-1/COX-2)
Probe-A COX-250>200
COX-1>10,000
Probe-B COX-28012.5
COX-11,000
Probe-C COX-2>50,000N/A
COX-1>50,000

Interpretation: Probe-A demonstrates excellent potency for COX-2 and a selectivity index of over 200-fold, meeting the widely accepted criteria for a high-quality chemical probe (>30-fold selectivity within a protein family).[6] Probe-B is potent but shows only modest selectivity. Based on these data, Probe-A is selected for advancement to the next tier of screening.

Tier 2: Broad Selectivity Profiling Across a Major Target Class

Causality: High selectivity against a direct homolog is necessary but not sufficient. Many small molecules, particularly those that are ATP-competitive, exhibit cross-reactivity with protein kinases. The human kinome contains over 500 members, making it a major potential source of off-target effects.[12] Submitting the lead probe to a broad kinase panel screen is a critical step to uncover liabilities that would be missed by focusing only on the target family.

Workflow: Competitive Binding Kinome Scan

A widely used platform for this is a competitive binding assay, such as KINOMEscan®, which measures the ability of a test compound to displace a proprietary ligand from the active site of a large panel of kinases.[13][14][15] The results are typically reported as the dissociation constant (Kd) or percent of control (%Ctrl), where a lower number indicates a stronger interaction.

G cluster_0 KINOMEscan Workflow Probe_A Test Probe (Probe-A) Incubation Competitive Binding Incubation Probe_A->Incubation Kinase_Library DNA-tagged Kinase Library (>450 kinases) Kinase_Library->Incubation Ligand_Beads Immobilized Ligand Beads Ligand_Beads->Incubation Capture Capture Kinase-Ligand Complex on Beads Incubation->Capture Elution Wash & Elute Bound Kinase Capture->Elution qPCR Quantify Kinase via DNA tag using qPCR Elution->qPCR Data_Analysis Data Analysis (Calculate Kd or %Ctrl) qPCR->Data_Analysis

Caption: Workflow for a competitive binding-based kinome scan.

Data Summary: Tier 2 (Selected Hits for Probe-A @ 1 µM)
Kinase TargetGene Symbol% of ControlInterpretation
Cyclin-dependent kinase 5CDK595No significant binding
Mitogen-activated protein kinase 14MAPK14 (p38α)88No significant binding
Ribosomal protein S6 kinase beta-1 RPS6KB1 (S6K1) 12 Potential Off-Target
Vascular endothelial growth factor receptor 2KDR (VEGFR2)91No significant binding

Interpretation: The kinome scan for Probe-A reveals a generally clean profile, with no significant interaction with most of the >450 kinases tested. However, it shows a notable interaction with RPS6KB1 (S6K1). This is a critical finding; if a researcher used Probe-A in a cellular assay and observed effects on cell growth or translation, they might incorrectly attribute them solely to COX-2 inhibition, whereas S6K1 inhibition could be a significant confounding factor. This potential off-target must be validated orthogonally.

Tier 3: Unbiased Proteome-Wide Cross-Reactivity Profiling

Causality: While panel screens are powerful, they are inherently biased toward the targets included in the panel. To gain a truly global and unbiased view of a probe's interactions, we must turn to methods that can identify binding partners directly from a complex biological matrix, such as a cell lysate. Chemical proteomics, particularly affinity purification coupled with mass spectrometry (AP-MS), is the gold standard for this purpose.[16][17][18][19] This approach identifies proteins that physically associate with an immobilized version of the probe.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
  • Probe Immobilization: Synthesize an analogue of Probe-A with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). Covalently attach the probe to the beads. As a crucial control, prepare beads conjugated with the inactive analogue, Probe-C.

  • Lysate Preparation: Grow relevant cells (e.g., a macrophage cell line like RAW 264.7) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.

  • Affinity Enrichment: Incubate the cell lysate with the Probe-A beads and the control Probe-C beads in parallel for 2-4 hours at 4°C. This allows the target proteins to bind to the immobilized probes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.

  • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with excess free Probe-A, or more commonly, by denaturing the proteins with a buffer containing SDS and a reducing agent.

  • Sample Preparation for MS: Run the eluted proteins briefly into an SDS-PAGE gel for in-gel digestion, or perform an in-solution digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting spectra are used to identify the sequence of the peptides and, by inference, the proteins they came from.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample. Compare the abundance of proteins eluted from the Probe-A beads to the control Probe-C beads. True interactors should be significantly enriched in the Probe-A sample.

G cluster_1 AP-MS Workflow Probe_Beads Immobilized Probe-A & Control Probe-C Beads Incubate Incubate & Bind Probe_Beads->Incubate Lysate Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Protein ID & Quantitation (Enrichment Analysis) LCMS->Analysis

Sources

Benchmarking the Performance of 2-(4-Cyanophenyl)propanoic Acid in Cyclooxygenase Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Propanoic Acid Derivative

In the landscape of drug discovery, the propanoic acid scaffold is a well-established pharmacophore, forming the backbone of many successful non-steroidal anti-inflammatory drugs (NSAIDs). The novel compound, 2-(4-Cyanophenyl)propanoic acid, presents an intriguing candidate for investigation due to its structural analogy to widely-used NSAIDs like ibuprofen and naproxen. While public domain data on the specific biological activity of this compound is nascent, its chemical architecture suggests a plausible interaction with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of this compound in specific, validated assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a hypothetical comparative analysis against established NSAIDs. This document is intended to serve as a roadmap for the initial characterization and potential development of this compound as a novel COX inhibitor.

The Scientific Rationale: Why Investigate this compound as a COX Inhibitor?

The therapeutic action of NSAIDs is rooted in their ability to inhibit COX enzymes, which exist in two primary isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[2] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates pain and inflammatory responses.[2]

The development of selective COX-2 inhibitors was driven by the goal of achieving anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[3] The structural features of this compound, particularly the phenylpropanoic acid moiety, bear a resemblance to the core structures of many existing COX inhibitors.[3] This structural similarity forms the scientific basis for postulating its potential as a COX inhibitor and warrants a thorough investigation of its activity and selectivity profile against COX-1 and COX-2.

The Cyclooxygenase Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxane) PGH2->Prostanoids Physiological Physiological Functions (Gastric protection, Platelet aggregation) Prostanoids->Physiological COX-1 Mediated Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation COX-2 Mediated

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Workflow for Benchmarking

A robust evaluation of a potential COX inhibitor necessitates a systematic and reproducible experimental approach. The following workflow outlines the key stages for characterizing the inhibitory activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Inhibition Assays cluster_analysis Data Analysis & Comparison Test_Compound Prepare this compound stock solution (e.g., in DMSO) COX1_Assay Perform COX-1 Inhibition Assay Test_Compound->COX1_Assay COX2_Assay Perform COX-2 Inhibition Assay Test_Compound->COX2_Assay Comparators Prepare stock solutions of comparator NSAIDs (Ibuprofen, Celecoxib) Comparators->COX1_Assay Comparators->COX2_Assay Enzymes Prepare purified COX-1 and COX-2 enzymes Enzymes->COX1_Assay Enzymes->COX2_Assay IC50_Calc Determine IC50 values for all compounds against both enzymes COX1_Assay->IC50_Calc COX2_Assay->IC50_Calc Selectivity Calculate COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_Calc->Selectivity Comparison Compare performance against known NSAIDs Selectivity->Comparison

Caption: Experimental workflow for COX inhibitor benchmarking.

Detailed Experimental Protocols

The following protocols for in vitro COX-1 and COX-2 inhibition assays are based on established methodologies and are designed to yield reliable and reproducible data.[4][5][6]

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • This compound

  • Comparator NSAIDs (e.g., Ibuprofen, Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Assay Buffer.

    • Dilute Heme in Assay Buffer.

    • Dilute COX-1 and COX-2 enzymes in Assay Buffer. Keep on ice.

    • Prepare a series of dilutions of this compound and comparator NSAIDs in a suitable solvent (e.g., DMSO).

  • Assay Setup (in a 96-well plate):

    • Background Wells (3 wells): Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells (3 wells): Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells (in triplicate for each concentration): Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test compound or comparator NSAID at various concentrations.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µl of arachidonic acid to all wells.

  • Detection: Immediately begin monitoring the change in absorbance at 590 nm at 37°C for 10 minutes using a microplate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound and comparators using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Hypothetical Performance Data and Comparative Analysis

To illustrate how the performance of this compound would be benchmarked, the following table presents hypothetical IC50 values and the calculated COX-2 selectivity index in comparison to known NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (Hypothetical) 25 5 5
Ibuprofen[7]12800.15
Diclofenac[7]0.0760.0262.9
Celecoxib[7]826.812

Interpretation of Hypothetical Data:

In this hypothetical scenario, this compound demonstrates moderate inhibitory activity against both COX-1 and COX-2. With a COX-2 selectivity index of 5, it would be considered a moderately selective COX-2 inhibitor, more selective than the non-selective inhibitor ibuprofen, but less selective than the highly selective COX-2 inhibitor celecoxib.[8] This profile suggests that the compound may offer a balance of anti-inflammatory efficacy with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. Further in vivo studies would be required to validate these in vitro findings.

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically-grounded framework for the initial benchmarking of this compound as a potential cyclooxygenase inhibitor. By adhering to the detailed experimental protocols and employing a comparative analysis against established NSAIDs, researchers can generate the critical data needed to assess the compound's therapeutic potential. The hypothetical data presented herein serves as an illustrative example of how to interpret the outcomes of such an investigation.

Should the experimental results align with the favorable aspects of the hypothetical data, subsequent research should focus on in vivo models of inflammation and pain to establish efficacy and to evaluate the compound's pharmacokinetic and safety profiles. The journey from a promising chemical scaffold to a clinically viable therapeutic is long and rigorous, but the foundational assays detailed in this guide represent the essential first step in this critical endeavor.

References

  • Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685. [Link]

  • ResearchGate. (n.d.). The cyclooxygenase pathway. [Link]

  • ResearchGate. (n.d.). Cyclooxygenase-1/2 pathway and its physiological functions. [Link]

  • Chen, C., & Bazan, N. G. (2005). Cyclooxygenase-2 in synaptic signaling. Neuroscience & Biobehavioral Reviews, 29(4-5), 639-654. [Link]

  • Zou, H., Happer, A., & Jones, A. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 3(5), 1000143. [Link]

  • Khan, Y. S., & O'Brian Smith, E. (2021). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 28(15), 2963-2983. [Link]

  • ResearchGate. (n.d.). IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145-182. [Link]

  • Wikipedia. (2024). Cyclooxygenase. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. [Link]

  • Bojic, T., & Peric, M. (2022). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Molecules, 27(19), 6537. [Link]

  • Van Hecken, A., Schwartz, J. I., Depré, M., De Lepeleire, I., Dallob, A., Tanaka, W., ... & Ebel, D. L. (2000). Comparative inhibitory activity of rofecoxib, meloxicam, diclofenac, ibuprofen, and naproxen on COX-2 versus COX-1 in healthy volunteers. Journal of Clinical Pharmacology, 40(10), 1109-1120. [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 2-(4-Cyanophenyl)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the efficient synthesis of key intermediates is paramount. 2-(4-Cyanophenyl)propanoic acid, a valuable building block, has garnered significant interest. This guide provides an in-depth, head-to-head comparison of the primary synthetic pathways to this compound, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction: The Significance of this compound

This compound is a substituted arylpropanoic acid, a class of compounds renowned for its pharmacological activity. The presence of both a carboxylic acid and a nitrile group on the phenyl ring makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The selection of an optimal synthetic route is therefore a critical decision, balancing factors such as yield, purity, cost, scalability, and environmental impact.

This guide will dissect two primary, plausible synthetic strategies for this compound:

  • Direct Alkylation of 4-Cyanophenylacetonitrile followed by Hydrolysis: A convergent and intuitive approach.

  • Malonic Ester Synthesis starting from 4-Cyanobenzyl Halide: A classic and robust method for carboxylic acid synthesis.

We will also address the theoretical, yet challenging, Friedel-Crafts reaction as a potential but less viable alternative.

Route 1: Direct Alkylation of 4-Cyanophenylacetonitrile and Subsequent Hydrolysis

This two-step approach is arguably the most direct pathway to the target molecule. It leverages the acidity of the α-hydrogen of 4-cyanophenylacetonitrile, allowing for its deprotonation and subsequent alkylation with a methylating agent. The resulting 2-(4-cyanophenyl)propionitrile is then hydrolyzed to the final product.

Reaction Mechanism and Rationale

The α-carbon of 4-cyanophenylacetonitrile is flanked by two electron-withdrawing groups (the phenyl ring and the nitrile), rendering the α-hydrogens acidic and susceptible to deprotonation by a suitable base. Once the carbanion is formed, it acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, in a classic SN2 reaction.

The choice of base and solvent is critical to prevent side reactions, such as dialkylation or hydrolysis of the nitrile group. The use of phase-transfer catalysis is a modern and green approach that can enhance the efficiency of this alkylation by facilitating the transport of the base and the organic substrate between an aqueous and an organic phase.[1][2][3]

The final step involves the hydrolysis of the nitrile group of 2-(4-cyanophenyl)propionitrile to a carboxylic acid. This is typically achieved under basic or acidic conditions, with basic hydrolysis often being preferred to avoid potential side reactions with the cyano group.

Visualizing the Pathway: Alkylation and Hydrolysis

Alkylation_and_Hydrolysis 4-Cyanophenylacetonitrile 4-Cyanophenylacetonitrile Carbanion Carbanion 4-Cyanophenylacetonitrile->Carbanion Base 2-(4-Cyanophenyl)propionitrile 2-(4-Cyanophenyl)propionitrile Carbanion->2-(4-Cyanophenyl)propionitrile Methylating Agent (e.g., CH3I) This compound This compound 2-(4-Cyanophenyl)propionitrile->this compound Hydrolysis (H2O, OH-)

Caption: Synthetic pathway via alkylation of 4-cyanophenylacetonitrile.

Experimental Protocol (Representative)

Step 1: Synthesis of 2-(4-Cyanophenyl)propionitrile

  • To a solution of 4-cyanophenylacetonitrile (1 equivalent) in a suitable organic solvent such as toluene or dichloromethane, add a phase-transfer catalyst (e.g., a quaternary ammonium salt, 0.05 equivalents).

  • Add an aqueous solution of a strong base, such as 50% sodium hydroxide.

  • To the vigorously stirred biphasic mixture, add a methylating agent like methyl iodide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(4-cyanophenyl)propionitrile.

Step 2: Hydrolysis to this compound

  • To the crude 2-(4-cyanophenyl)propionitrile, add a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (typically 100-110 °C) for 6-12 hours, until the nitrile is completely hydrolyzed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2-3, resulting in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly reliable method for the preparation of carboxylic acids.[4][5][6][7][8] This route commences with the alkylation of diethyl malonate with 4-cyanobenzyl halide, followed by a second alkylation with a methyl halide, and finally hydrolysis and decarboxylation.

Reaction Mechanism and Rationale

The methylene protons of diethyl malonate are highly acidic due to the presence of two flanking ester groups and are readily deprotonated by a base like sodium ethoxide. The resulting enolate is a soft nucleophile that can be alkylated with an appropriate halide.

In this synthesis, the first alkylation with 4-cyanobenzyl bromide introduces the cyanophenylmethyl moiety. A second deprotonation and subsequent alkylation with methyl iodide adds the methyl group at the α-position. The final step involves the hydrolysis of both ester groups to carboxylic acids, followed by decarboxylation of the resulting β-dicarboxylic acid upon heating to yield the desired product. A key advantage of this method is the reduced likelihood of over-alkylation compared to direct alkylation of a mono-activated methylene group.[5]

Visualizing the Pathway: Malonic Ester Synthesis

Malonic_Ester_Synthesis Diethyl Malonate Diethyl Malonate Enolate_1 Enolate_1 Diethyl Malonate->Enolate_1 Base (e.g., NaOEt) Alkylmalonic Ester Alkylmalonic Ester Enolate_1->Alkylmalonic Ester 4-Cyanobenzyl Bromide Enolate_2 Enolate_2 Alkylmalonic Ester->Enolate_2 Base (e.g., NaOEt) Dialkylmalonic Ester Dialkylmalonic Ester Enolate_2->Dialkylmalonic Ester Methyl Iodide Dicarboxylic Acid Dicarboxylic Acid Dialkylmalonic Ester->Dicarboxylic Acid Hydrolysis (H3O+) This compound This compound Dicarboxylic Acid->this compound Decarboxylation (Heat)

Caption: Synthetic pathway via malonic ester synthesis.

Experimental Protocol (Representative)

Step 1: Synthesis of Diethyl 2-(4-cyanobenzyl)-2-methylmalonate

  • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

  • After stirring for 30 minutes, add 4-cyanobenzyl bromide (1 equivalent) and heat the mixture to reflux for 2-3 hours.

  • After cooling, add a second portion of sodium ethoxide (1.1 equivalents) followed by methyl iodide (1.2 equivalents) and reflux for another 2-3 hours.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude dialkylated malonic ester.

Step 2: Hydrolysis and Decarboxylation

  • To the crude dialkylmalonic ester, add a 20% aqueous solution of sodium hydroxide and heat to reflux for 4-6 hours to hydrolyze the esters.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Heat the acidic solution to reflux for an additional 1-2 hours to effect decarboxylation.

  • Cool the solution to room temperature, which should cause the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

The Challenging Alternative: Friedel-Crafts Reaction

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, involves the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst.[9] Theoretically, one could envision reacting benzonitrile with a three-carbon electrophile, such as 2-chloropropionyl chloride (for acylation) followed by reduction, or ethyl 2-chloropropionate (for alkylation).

However, the cyano group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic substitution.[9] Standard Friedel-Crafts conditions using catalysts like aluminum chloride are generally ineffective for such deactivated substrates. While specialized, highly active catalytic systems exist, their application to this specific transformation is not well-documented and would likely suffer from low yields and harsh reaction conditions, making it an economically and practically unfavorable route for large-scale synthesis.

Head-to-Head Comparison: A Data-Driven Summary

ParameterRoute 1: Alkylation of NitrileRoute 2: Malonic Ester SynthesisFriedel-Crafts Route
Starting Materials 4-Cyanophenylacetonitrile, Methylating Agent4-Cyanobenzyl Bromide, Diethyl Malonate, Methyl HalideBenzonitrile, Propionic Acid Derivative
Number of Steps 22 (can be performed in one pot)2-3 (if reduction is needed)
Plausible Yield Good to ExcellentGood to ExcellentVery Low to None (Theoretically)
Scalability High, amenable to phase-transfer catalysisHigh, well-established methodologyLow, due to harsh conditions
Key Challenges Potential for dialkylation, careful control of reaction conditions needed.Requires stoichiometric amounts of base.Strong deactivation of the aromatic ring by the cyano group.
Green Chemistry Aspects Phase-transfer catalysis can be employed for greener conditions.Generates significant salt waste.Requires stoichiometric strong Lewis acids, generating significant waste.
Overall Assessment A highly practical and efficient route.A robust and reliable, albeit less atom-economical, route.Theoretically possible but practically challenging and not recommended.

Conclusion and Recommendations

For the synthesis of this compound, both the direct alkylation of 4-cyanophenylacetonitrile and the malonic ester synthesis represent viable and effective strategies.

  • The direct alkylation route is more atom-economical and potentially more cost-effective, especially when optimized with phase-transfer catalysis. This would be the recommended route for large-scale industrial production, provided that the side-reaction of dialkylation can be effectively minimized.

  • The malonic ester synthesis offers a high degree of reliability and control, making it an excellent choice for laboratory-scale synthesis where yield and purity are the primary concerns, and the cost of reagents and waste generation are less critical.

The Friedel-Crafts approach , due to the strong deactivating nature of the cyano group, is not considered a practical or efficient method for the synthesis of this particular compound and should be avoided in favor of the other, more reliable routes.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including scale, cost constraints, and available equipment. It is recommended to perform small-scale trials of both the direct alkylation and malonic ester synthesis routes to determine the optimal conditions and outcomes for your specific laboratory setting.

References

Navigating the Nuances of Non-Natural Scaffolds: A Comparative Guide to Reproducibility in Experiments Utilizing 2-(4-Cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of non-natural amino acids and bespoke linkers is a cornerstone of innovation. Among these, 2-(4-Cyanophenyl)propanoic acid has emerged as a versatile scaffold, particularly in the realms of peptide therapeutics and Proteolysis Targeting Chimeras (PROTACs). Its rigid, aromatic structure offers a unique set of properties that can be leveraged to enhance target engagement and modulate pharmacokinetic profiles. However, the very uniqueness of such molecules introduces challenges to experimental reproducibility. This guide provides an in-depth, objective comparison of experimental workflows utilizing this compound, offering insights into best practices for ensuring the reliability and transferability of your results. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis against common alternatives.

The Pivotal Role of Starting Material Purity in Experimental Reproducibility

The adage "garbage in, garbage out" holds particularly true in the precise world of chemical synthesis and biological assays. The purity of your starting materials is the bedrock upon which reproducible experiments are built. For a compound like this compound, which is often a key building block, even minor impurities can have a cascading effect on downstream applications.

Key Considerations for this compound Purity:

  • Synthesis-Related Impurities: The synthetic route used to produce this compound can introduce various impurities, such as starting materials, reagents, and by-products from side reactions. A common synthetic approach involves the modification of a precursor like 4-bromobenzonitrile. Incomplete reactions or side reactions can lead to the presence of these precursors or other isomeric forms in the final product.

  • Impact on Downstream Reactions: In solid-phase peptide synthesis (SPPS), impurities in the amino acid building block can lead to truncated or modified peptides, complicating purification and potentially altering biological activity.[1] Similarly, in PROTAC synthesis, reactive impurities can interfere with the coupling reactions, leading to a heterogeneous mixture of final products and making structure-activity relationship (SAR) studies unreliable.

  • Analytical Verification is Non-Negotiable: Do not solely rely on the supplier's certificate of analysis. Independent verification of purity using orthogonal analytical methods is crucial for establishing a reliable baseline for your experiments.

Table 1: Recommended Analytical Techniques for Purity Assessment of this compound

Analytical TechniqueInformation ProvidedKey Parameters to Assess
High-Performance Liquid Chromatography (HPLC) Purity assessment, detection of non-volatile impurities.Peak purity, area percentage of the main peak, presence of impurity peaks.
Mass Spectrometry (MS) Confirmation of molecular weight, identification of impurities.Accurate mass measurement, fragmentation pattern analysis to identify potential adducts or synthesis-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of impurities.Chemical shifts and integration of protons and carbons, absence of signals corresponding to known impurities.

Application in Solid-Phase Peptide Synthesis (SPPS): A Protocol for Incorporating a Non-Natural Aromatic Scaffold

The incorporation of this compound into a peptide sequence can impart unique structural constraints and potential for novel interactions. However, its sterically hindered nature requires careful optimization of coupling conditions to ensure high efficiency and minimize side reactions. The following protocol is a self-validating system for the incorporation of this non-natural amino acid.

Experimental Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-protected amino acids (including Fmoc-2-(4-cyanophenyl)propanoic acid-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours. For the sterically hindered this compound, extending the coupling time to 4 hours or performing a double coupling may be necessary to ensure complete reaction.[2][3]

  • Monitoring and Capping:

    • Perform a Kaiser test to check for complete coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), repeat the coupling step.

    • If the coupling remains incomplete, cap any unreacted amines with an acetic anhydride/DIPEA solution to prevent the formation of deletion sequences.

  • Iterative Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Precipitation:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification and Characterization:

    • Dry the crude peptide.

    • Purify by reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry.[4]

Workflow for Reproducible Peptide Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_decision Validation cluster_post Post-Synthesis start Start: High-Purity Fmoc-2-(4-cyanophenyl)propanoic acid resin Resin Swelling start->resin deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling monitoring Kaiser Test coupling->monitoring complete Complete? monitoring->complete capping Capping (Optional) complete->capping No cleavage Cleavage from Resin complete->cleavage Yes capping->deprotection purification HPLC Purification cleavage->purification characterization MS Characterization purification->characterization G start Start: PROTAC Design solubility_check Is aqueous solubility a major concern? start->solubility_check permeability_check Is cell permeability the primary challenge? solubility_check->permeability_check No peg_linker Consider a hydrophilic PEG linker. solubility_check->peg_linker Yes rigid_linker Consider a rigid linker like a this compound derivative to pre-organize the conformation. permeability_check->rigid_linker No alkyl_linker Consider a hydrophobic alkyl chain linker. permeability_check->alkyl_linker Yes empirical_testing Empirically test a library of linkers with varying lengths and compositions. rigid_linker->empirical_testing peg_linker->empirical_testing alkyl_linker->empirical_testing

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our work's integrity extends beyond discovery to the responsible management of the chemical reagents we employ. This guide provides a detailed, safety-first protocol for the proper disposal of 2-(4-Cyanophenyl)propanoic acid. The procedural framework herein is designed to ensure operational safety, regulatory compliance, and environmental stewardship.

The dual functionality of this molecule—a carboxylic acid and an aromatic nitrile—necessitates a disposal plan that addresses both corrosive potential and the significant hazards associated with cyanide-bearing compounds. This is not merely a procedural checklist; it is a system for risk mitigation grounded in chemical reactivity and regulatory standards.

Hazard Assessment: Understanding the "Why"

Before handling waste, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, we can infer its hazard profile from its chemical structure and data on analogous compounds like 2-[(4-Cyanophenyl)sulfanyl]propanoic acid and other cyanophenyl derivatives.[1][2][3]

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties. While propanoic acid itself is a weak acid, concentrated forms or waste streams can be corrosive, posing a risk to human tissue and infrastructure if improperly handled.[4] The primary disposal concern for simple carboxylic acids is often neutralization.[4][5][6]

  • Cyanophenyl Group (-C₆H₄CN): This is the dominant hazard driver. Organic nitriles are toxicologically significant because they can metabolize to release cyanide ions in the body.[7] More critically for disposal, they can potentially release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high heat.[6][8] This reactivity risk means that standard acid neutralization procedures must not be applied without a thorough risk assessment and explicit approval from safety personnel.[8][9]

The U.S. Environmental Protection Agency (EPA) classifies wastes that can generate toxic gases when exposed to acidic conditions as potentially reactive (D003 hazardous waste code).[8][10] Therefore, all waste containing this compound must be managed as hazardous.[9][11]

Summary of Key Hazards & Required PPE
Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)Rationale
Skin Irritation H315: Causes skin irritation[1][3]Chemical-impermeable gloves (Nitrile or Neoprene recommended)Prevents direct contact and local irritation. Contaminated gloves must be disposed of as hazardous waste.
Eye Irritation H319: Causes serious eye irritation[1][3]Chemical safety goggles or a face shieldProtects against splashes of liquid waste or contact with solid particulates.
Respiratory Irritation H335: May cause respiratory irritation[1][3]Work within a certified chemical fume hoodPrevents inhalation of dust (if solid) or vapors, which can irritate the respiratory tract.
Body Protection N/ALaboratory coatStandard practice to protect skin and personal clothing from contamination.[12]

Pre-Disposal Preparations: Setting the Stage for Safety

Proper disposal begins long before the waste container is filled.

  • Designate a Satellite Accumulation Area (SAA): Every laboratory must have a designated area for storing hazardous waste.[9] This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.

  • Select Appropriate Waste Containers: Use only containers compatible with the waste. For this compound, which is an acidic solid or solution, a high-density polyethylene (HDPE) or glass container is appropriate.[13] Avoid metal containers, which can corrode over time.[13] The container must have a secure, leak-proof screw cap.

  • Prepare Spill Control Materials: An accessible spill kit is mandatory. It should contain absorbent materials suitable for chemical spills (e.g., vermiculite or sand), personal protective equipment, and waste bags for contaminated cleanup materials.

Step-by-Step Disposal Protocol

The cardinal rule for disposing of this compound is do not dispose of it down the drain or in regular trash .[12] All waste materials must be collected for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9][11]

Step 1: Waste Segregation

Proper segregation is the most critical step in ensuring safety and managing disposal costs.[11][13]

  • Create a Dedicated Waste Stream: Establish a specific waste container for this compound and materials contaminated with it.

  • Avoid Co-mingling:

    • DO NOT mix this waste with strong acids. This could potentially lead to the generation of hydrogen cyanide gas.

    • DO NOT mix with incompatible solvents or reactive chemicals.

    • Keep solid and liquid waste streams separate whenever possible.[13]

Step 2: Containerization and Labeling
  • Transfer Waste: Carefully transfer waste into the designated, compatible container. For solid waste, use a funnel or powder funnel to avoid spills. For liquid waste, ensure the container is on a stable surface.

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[9][14] Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all constituents and their approximate concentrations.

    • The relevant hazard characteristics (e.g., Irritant, Toxic).

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[9][14] This prevents the release of vapors and protects against spills.

Step 3: Managing Different Waste Forms
  • Unused or Surplus Reagent: If the original container is intact and properly labeled, it can be managed for disposal. If the label is degraded, re-label it clearly.[15]

  • Solutions: Collect all aqueous and organic solutions containing the compound in a dedicated liquid waste container.

  • Contaminated Labware: Items like pipette tips, gloves, and weigh paper that are grossly contaminated should be placed in a designated solid waste container.

  • Rinsate: When rinsing glassware that contained this compound, the initial rinses (at least the first two) should be collected as hazardous waste. Subsequent rinses may be eligible for drain disposal only after the glassware is effectively decontaminated and only with EHS approval.

Step 4: Arranging for Disposal

Once the waste container is full or you have completed the project, store the sealed and labeled container in your lab's Satellite Accumulation Area. Follow your institution's specific procedures to request a waste pickup from the EHS office.[9][11] Do not transport hazardous waste yourself.[11]

Emergency Spill Procedures

Chemical spills must be cleaned up immediately by trained personnel.[11]

  • Small Spills (<100 mL or 100 g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, gloves, eye protection), cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

    • Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with all chemical constituents and request a waste pickup.

  • Large Spills (>100 mL or 100 g):

    • Evacuate the immediate area and alert others.

    • If there is any risk of airborne dust or vapor, leave the fume hood running.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[1][11] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the safe management and disposal of waste generated from this compound.

G cluster_assessment Initial Assessment & Segregation cluster_spill Spill Response cluster_containment Containment & Labeling cluster_disposal Final Disposal start Waste Generated (this compound) is_spill Is it a spill? start->is_spill waste_type Determine Waste Type (Solid, Liquid, Contaminated PPE) start->waste_type spill_size Spill Size? is_spill->spill_size containerize Place in Dedicated, Compatible Container waste_type->containerize cleanup_small Small Spill: 1. Use Spill Kit 2. Absorb & Collect spill_size->cleanup_small <100g / 100mL contact_ehs Large Spill: 1. Evacuate Area 2. Contact EHS Immediately spill_size->contact_ehs >100g / 100mL cleanup_small->containerize request_pickup Request Pickup from Environmental Health & Safety (EHS) contact_ehs->request_pickup label_waste Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - All Constituents containerize->label_waste seal_container Keep Container Tightly Sealed label_waste->seal_container store_saa Store in Satellite Accumulation Area (SAA) seal_container->store_saa store_saa->request_pickup

Caption: Decision workflow for the disposal of this compound.

References

  • Properly Managing Chemical Waste in Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet: 2-[(4-Cyanophenyl)sulfanyl]propanoic acid. AK Scientific, Inc.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Management. CSIR IIP.
  • Management of Waste.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
  • Safety Data Sheet: 2-Amino-3-(4-cyanophenyl)propanoic acid. CymitQuimica.
  • How to Dispose of Acetic Acid. Lab Alley.
  • Acceptable Drain Disposal Procedures. USDA ARS.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
  • Safety Data Sheet: Propionic Acid. Sigma-Aldrich.
  • Safety Data Sheet: 4-Cyanophenylacetic acid. Sigma-Aldrich.
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf.
  • Hazardous Waste Characteristics. US EPA.

Sources

A Researcher's Guide to Handling 2-(4-Cyanophenyl)propanoic Acid: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 2-(4-Cyanophenyl)propanoic acid. As a Senior Application Scientist, my objective is to offer a framework that extends beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory operations. The causality behind each recommendation is explained to ensure a deep, functional understanding of the required safety measures.

Hazard Identification: Understanding the Compound

This compound is a solid organic compound whose hazard profile necessitates rigorous safety controls. The primary risks associated with this chemical, as identified in its Safety Data Sheets (SDS), include:

  • Acute Toxicity: The compound is classified as harmful if swallowed or in contact with skin, and toxic if inhaled[1][2][3].

  • Skin and Eye Damage: It is known to cause serious skin and eye irritation[3][4][5].

  • Respiratory Irritation: Inhalation of the powder may lead to respiratory irritation[3][4][5].

The presence of the cyanophenyl group warrants treating this compound with the high level of caution afforded to other cyanide-containing reagents. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion[4]. Therefore, our protective strategy must establish robust barriers against these pathways.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following equipment is mandatory when working with this compound. The rationale behind each selection is critical for informed compliance.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 6-8 mil thickness).Nitrile provides good chemical resistance. Double-gloving creates a failsafe against undetected punctures or degradation, which is crucial given the compound's toxicity upon skin contact[6][7][8]. The inner glove should be tucked under the lab coat cuff, with the outer glove pulled over it.
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against dust and splashes[9][10]. A face shield is required over the goggles when handling larger quantities or during procedures with a high splash potential, offering a broader barrier for the entire face[7][11].
Body Protection A flame-resistant, fully-buttoned laboratory coat with long sleeves.This protects the skin on the arms and torso from accidental spills and contamination[6][7].
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (P100).Due to the risk of respiratory irritation and toxicity from inhaling the solid powder, respiratory protection is essential, especially when weighing or transferring the material[2][3][4][7]. All handling of the solid should occur within a certified chemical fume hood to provide primary containment[6].
Footwear Closed-toe, chemical-resistant shoes.Protects the feet from spills that may reach the floor[6][7].

Operational Plan: From Preparation to Disposal

Safe handling is a procedural workflow. The following steps provide a self-validating system to minimize exposure risk at every stage.

Preparation and PPE Donning
  • Designated Area: All work with this compound must be conducted in a designated area, inside a certified chemical fume hood with adequate ventilation[6][10].

  • Gather Materials: Before starting, ensure all necessary equipment, including waste containers, is inside the fume hood to minimize movement in and out of the containment area.

  • Inspect PPE: Check all PPE for signs of damage (cracks, tears, or holes) before use.

  • Donning Sequence:

    • Wash and dry hands thoroughly.

    • Don inner gloves.

    • Don lab coat, ensuring it is fully buttoned.

    • Don respirator and perform a user seal check.

    • Don chemical splash goggles.

    • Don face shield (if required).

    • Don outer gloves, pulling the cuffs over the sleeves of the lab coat.

Handling Protocol
  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use tools like a spatula to transfer the material. If possible, use a containment system like a glove bag or a powder-containment balance enclosure within the fume hood.

  • Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.

  • Maintain Containment: Keep all containers with the chemical tightly closed when not in use and clearly labeled[4][6].

Decontamination and PPE Doffing
  • Surface Decontamination: After handling, decontaminate the work area within the fume hood using an appropriate solvent and then wipe it clean.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove outer gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

    • Remove the face shield and goggles. Clean them according to manufacturer instructions.

    • Remove the lab coat by rolling it away from the body and dispose of it in a designated laundry container if reusable, or a waste container if disposable.

    • Remove inner gloves, following the same inside-out technique.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water for at least 20 seconds.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations when handling this compound.

G cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling RiskAssessment 1. Assess Risks & Review SDS SelectPPE 2. Select Required PPE RiskAssessment->SelectPPE DonPPE 3. Don PPE in Correct Sequence SelectPPE->DonPPE HandleInHood 4. Handle Chemical in Fume Hood DonPPE->HandleInHood Decontaminate 5. Decontaminate Work Area HandleInHood->Decontaminate DoffPPE 6. Doff PPE in Correct Sequence Decontaminate->DoffPPE DisposeWaste 7. Dispose of Waste Properly DoffPPE->DisposeWaste

Caption: Workflow for handling this compound.

Emergency Response and Disposal

Emergency Procedures

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing all contaminated clothing[4][12]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[4][12]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4].

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[3][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[3][4]. Seek immediate medical attention.

Disposal Plan
  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container[4][8].

  • Contaminated PPE: All disposable PPE (gloves, etc.) must be disposed of as hazardous waste in a designated, sealed container[8].

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines[4][6].

References

  • 911Metallurgist. (2018, January 18). Cyanide Safety. Retrieved from [Link]

  • United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide. Retrieved from [Link]

  • Rutgers University. (n.d.). Cyanide Salts Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Princeton University. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

Sources

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